2,3-Dihydro-1h-benzo[de]isoquinoline
Description
Properties
IUPAC Name |
2,3-dihydro-1H-benzo[de]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6,13H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWCGDRKSOXZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276862 | |
| Record name | 2,3-dihydro-1h-benzo[de]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22817-26-1 | |
| Record name | 2,3-dihydro-1h-benzo[de]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Synthetic Strategy: Reductive Cyclization of Naphthalimides
An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1H-benzo[de]isoquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
The this compound scaffold, a tricyclic aromatic amine, represents a privileged structure in medicinal chemistry and materials science. Its rigid, fused-ring system is a core component in a variety of pharmacologically active compounds, including antitumor agents, and is utilized in the design of functional dyes and fluorescent probes.[1][2] A thorough understanding of its synthesis is paramount for the development of novel derivatives and applications. This guide provides an in-depth exploration of the primary synthetic routes to this important molecule, focusing on the underlying reaction mechanisms, experimental considerations, and field-proven insights.
The most direct and widely employed strategy for the synthesis of the this compound core involves the chemical reduction of readily available 1,8-naphthalimide precursors (formally known as 1H-benzo[de]isoquinoline-1,3(2H)-diones). The stability and accessibility of the naphthalimide starting material make this approach highly reliable and versatile for generating a wide array of substituted derivatives.
Mechanistic Deep Dive: Imide to Amine Transformation
The conversion of the two imide carbonyl groups into methylene groups is a challenging transformation that requires a potent reducing agent. The low reactivity of the amide-like carbonyls necessitates harsh conditions to achieve complete reduction.
The Role of a Strong Hydride Donor: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Its efficacy stems from the highly polarized Al-H bond, which delivers a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbons of the imide. The mechanism proceeds as follows:
-
Coordination and Activation: The Lewis acidic aluminum atom in LiAlH₄ coordinates to the carbonyl oxygen atoms. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydride ion is delivered from the [AlH₄]⁻ complex to the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating an oxygen atom which remains coordinated to the aluminum species. This process occurs for both carbonyl groups.
-
Hydrolysis (Workup): Upon completion of the reduction, the reaction is carefully quenched with water and/or an aqueous base to hydrolyze the aluminum-oxygen and aluminum-nitrogen bonds, liberating the final this compound product.
The causality for using a powerful, non-selective reagent like LiAlH₄ lies in the inherent stability of the imide functional group. Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally incapable of reducing amides or imides under standard conditions.
Alternative Synthetic Pathways
While naphthalimide reduction is the most common route, other classical isoquinoline syntheses can be conceptually adapted, although they are less frequently reported for this specific tricyclic system. These methods are crucial for accessing different substitution patterns that may not be achievable through the naphthalimide route.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed method for synthesizing tetrahydroisoquinolines.[3][4] To generate the benzo[de]isoquinoline core, this reaction would require a 1-(aminomethyl)naphthalene derivative and an aldehyde (e.g., formaldehyde).
Mechanism:
-
Imine Formation: The primary amine of 1-(aminomethyl)naphthalene condenses with an aldehyde in the presence of an acid catalyst to form a reactive Schiff base, which is protonated to an iminium ion.[5]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich naphthalene ring acts as the nucleophile, attacking the electrophilic iminium carbon in an intramolecular cyclization. The presence of electron-donating groups on the naphthalene ring facilitates this step.[6][7]
-
Deprotonation: A final deprotonation step restores the aromaticity of the naphthalene ring, yielding the tetrahydro-benzo[de]isoquinoline product, which can be subsequently oxidized if the fully aromatic version is desired.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, producing 3,4-dihydroisoquinolines from β-arylethylamides.[8][9][10] For the target scaffold, this would involve the cyclization of an N-acyl derivative of a 1-(aminomethyl)naphthalene.
Mechanism: This reaction is carried out under refluxing acidic conditions with a dehydrating agent, most commonly phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9] Two primary mechanisms are proposed:
-
Mechanism A (Nitrilium Ion): The amide carbonyl is activated by the Lewis acid and eliminated to form a highly electrophilic nitrilium ion intermediate. This is followed by intramolecular electrophilic attack from the naphthalene ring and subsequent deprotonation.[10]
-
Mechanism B (Imine-Ester Intermediate): The amide reacts with the dehydrating agent (e.g., POCl₃) to form a dichlorophosphoryl imine-ester. This intermediate undergoes cyclization via electrophilic attack, followed by elimination to form the dihydroisoquinoline product.[8][10]
The prevailing mechanism can be influenced by the specific reactants and reaction conditions.[8] Regardless of the precise pathway, the key event is the acid-mediated generation of a potent electrophile that is attacked by the naphthalene ring system.
Experimental Protocols and Data
The following section details a representative protocol for the synthesis of the parent this compound from 1,8-naphthalimide.
Protocol: Reduction of 1,8-Naphthalimide with LiAlH₄
Objective: To synthesize this compound.
Materials:
-
1,8-Naphthalimide (1H-benzo[de]isoquinoline-1,3(2H)-dione)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Distilled water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: A dry round-bottom flask equipped with a magnetic stir bar and reflux condenser is charged with a suspension of LiAlH₄ (typically 2-3 molar equivalents) in anhydrous THF under an inert atmosphere.
-
Addition of Substrate: The 1,8-naphthalimide is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours (typically 4-24h, monitored by TLC).
-
Quenching (Workup): The flask is cooled in an ice bath. The reaction is quenched very cautiously by the sequential, dropwise addition of:
-
Distilled water (x mL)
-
15% aqueous NaOH (x mL)
-
Distilled water (3x mL) (Where 'x' is the mass of LiAlH₄ in grams used). This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Filtration and Extraction: The resulting suspension is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with additional THF or ethyl acetate. The combined filtrates are collected.
-
Isolation: The organic solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be purified by column chromatography (e.g., silica gel) or recrystallization to yield the pure this compound.
Trustworthiness Note: The quenching of LiAlH₄ is extremely exothermic and generates hydrogen gas. It must be performed slowly, with efficient cooling, and behind a safety shield.
| Parameter | Value/Condition | Rationale & Insights |
| Starting Material | 1,8-Naphthalimide | Commercially available, stable solid. Can be pre-synthesized from 1,8-naphthalic anhydride and an amine.[11] |
| Reducing Agent | LiAlH₄ | A powerful hydride donor necessary for the complete reduction of the stable imide functionality. |
| Solvent | Anhydrous THF / Ether | Must be aprotic and dry to prevent reaction with LiAlH₄. THF is often preferred for its higher boiling point. |
| Stoichiometry | 2-3 eq. of LiAlH₄ | Excess is required to ensure complete reduction of both carbonyl groups. |
| Temperature | Reflux | Thermal energy is required to overcome the activation energy for imide reduction. |
| Workup | Fieser Method (H₂O, NaOH) | Provides a safe and effective way to quench the reaction and precipitate aluminum salts for easy removal. |
| Typical Yield | Variable (50-85%) | Highly dependent on reaction scale, purity of reagents, and efficiency of the workup and purification. |
Conclusion
The synthesis of this compound is most reliably achieved through the robust reduction of 1,8-naphthalimide derivatives. This method's prevalence is due to the accessibility of starting materials and its straightforward, albeit energetic, reaction pathway. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions offer alternative routes for structural diversification, they are less commonly employed for this specific fused system. For drug development professionals and researchers, mastery of the naphthalimide reduction pathway provides a powerful tool for accessing a class of compounds with significant therapeutic and technological potential.
References
-
ChemicalBook: 2,3-DIHYDRO-1H-BENZ[DE]ISOQUINOLINE synthesis. Provides a summary of available synthetic routes for the target compound.
-
Pharmaguideline: Synthesis, Reactions and Medicinal Uses of Isoquinoline. Describes classical isoquinoline synthesis methods including Pictet-Spengler and Bischler-Napieralski.
-
Wikipedia: Bischler–Napieralski reaction. Details the mechanism and reagents for the Bischler-Napieralski reaction.
-
Organic Chemistry Portal: Bischler-Napieralski Reaction. Provides an overview and mechanistic details of the Bischler-Napieralski reaction.
-
NROChemistry: Bischler-Napieralski Reaction: Examples & Mechanism. Discusses the two plausible mechanistic pathways of the Bischler-Napieralski reaction.
-
Pictet-Spengler Isoquinoline Synthesis. Outlines the principle and mechanism of the Pictet-Spengler reaction for forming tetrahydroisoquinolines.
-
ACS Publications: Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Discusses applications of the Bischler-Napieralski reaction in the synthesis of complex alkaloids.
-
Name-Reaction.com: Pictet-Spengler reaction. Provides a concise description and mechanism of the Pictet-Spengler reaction.
-
Organic Chemistry Portal: Synthesis of tetrahydroisoquinolines. Discusses various methods for tetrahydroisoquinoline synthesis, including superacid-catalyzed Pictet-Spengler reactions.
-
MDPI: Isoquinoline derivatives and its medicinal activity. Reviews the diverse pharmacological activities of isoquinoline derivatives.
-
Química Organica.org: Pictet Spengler synthesis of isoquinoline. Describes the reaction as a Mannich-type reaction involving an iminium electrophile.
-
MDPI: Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones. Provides experimental procedures for synthesizing related isoquinolinone structures.
-
MDPI: Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Details modern catalytic methods for synthesizing isoquinolinone cores.
-
Sigma-Aldrich: 1,3-dioxo-2-ph-2,3-dihydro-1h-benzo(de)isoquinoline-6-carboxylic acid me ester. Product page for a naphthalimide derivative.
-
NIH National Library of Medicine: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. Provides detailed characterization data for related isoquinolinone compounds.
-
MDPI: 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. Describes the synthesis of a functionalized naphthalimide.
-
PMC - PubMed Central: Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Discusses the medicinal importance of related benzo-fused quinoline scaffolds.
-
PMC - NIH: The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine. Discusses reaction mechanisms involving amine condensation.
-
NIH National Library of Medicine: Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. Highlights the importance of 1,8-naphthalimide derivatives in dye and medicinal chemistry.
-
PMC - NIH: Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines. Provides context on modern, efficient synthetic methodologies.
-
Semantic Scholar: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Reviews the broad pharmacological activities of isoquinoline derivatives.
-
Wikipedia: Isoquinoline. General overview of isoquinoline and its synthesis methods.
-
Biosynth: this compound hydrochloride. Product listing for the hydrochloride salt of the target compound.
-
Fisher Scientific: 2,3-Dihydro-1H-benz[de]isoquinoline, 97%. Product listing for the target compound.
-
ACS Omega: Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines. Discusses dehydration and cyclization reactions in related heterocyclic systems.
-
ResearchGate: Synthesis of indeno[1,2,3-ij]isoquinolines. Describes synthetic routes to related complex isoquinoline systems.
-
ResearchGate: Lead naphthalimides (1, 2) and newly designed naphthalimide derivatives. Discusses the biological activity of naphthalimide derivatives.
-
ResearchGate: (PDF) Synthesis and Investigation of Derivatives of 1,8-Naphthalimide. Provides synthetic details for preparing naphthalimide intermediates.
-
ResearchGate: Substituents on a naphthalimide intercalator affect the stability of DNA-intercalator complexes. Mentions a 1,8-naphthalimide derivative.
-
PMC - NIH: Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Proposes reaction mechanisms for related heterocyclic cyclizations.
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An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-benzo[de]isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydro-1H-benzo[de]isoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its application in drug design, synthesis, and formulation development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale that underpin the determination of these properties.
Structural Framework and Core Properties
This compound possesses a tricyclic scaffold, consisting of a naphthalene core fused with a dihydropyrrole ring. This unique architecture imparts specific physicochemical characteristics that are crucial for its biological activity and potential as a drug candidate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁N | [1][2][3][4] |
| Molecular Weight | 169.22 g/mol | [1][2][3] |
| CAS Number | 22817-26-1 | [1] |
| Appearance | Green to brown crystalline powder | [5] |
| Melting Point | 96 - 105 °C | [5][6] |
| Boiling Point | 120 °C at 0.5 mmHg | [6] |
| Predicted pKa | 8.32 ± 0.20 | |
| Predicted logP | 2.1 | [7] |
Experimental Determination of Physicochemical Properties
The accurate determination of physicochemical properties is the bedrock of chemical and pharmaceutical development. This section details the standard experimental protocols for key parameters of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Causality Behind Experimental Choices: The slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A wide melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. The "like dissolves like" principle is a useful starting point for predicting solubility. Given the presence of both a nonpolar aromatic system and a polar secondary amine, this compound is expected to exhibit solubility in a range of organic solvents.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, dimethyl sulfoxide (DMSO), chloroform).
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Mixing: The tubes are agitated (e.g., vortexed) for a set period to ensure thorough mixing.
-
Observation: The samples are visually inspected for dissolution. The results are typically reported qualitatively as "soluble," "sparingly soluble," or "insoluble."
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Crystal structure of 2,3-Dihydro-1h-benzo[de]isoquinoline
An In-Depth Technical Guide to the Crystal Structure of 2,3-Dihydro-1H-benzo[de]isoquinoline for Researchers and Drug Development Professionals
The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, tricyclic framework serves as a versatile template for the design of novel therapeutic agents and functional materials. A precise understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of structure-activity relationships (SAR). This guide provides a comprehensive overview of the methodologies for determining and analyzing the crystal structure of this compound, addressing the synthesis of high-quality crystalline material, the principles and practice of single-crystal X-ray diffraction, and the interpretation of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage structural insights for the advancement of their scientific endeavors.
Introduction: The Significance of the Benzo[de]isoquinoline Core
The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of pharmacologically active compounds.[1] These structures are found in a vast array of natural alkaloids with potent biological activities and have been successfully incorporated into numerous synthetic drugs.[1] The specific derivative, this compound, presents a unique conformational rigidity and steric profile, making it an attractive starting point for library synthesis in drug discovery programs.[2]
Compounds based on the isoquinoline scaffold exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Their therapeutic effects are often mediated by specific interactions with biological macromolecules, such as enzymes and receptors. Therefore, a detailed knowledge of the three-dimensional arrangement of the this compound core is essential for understanding its binding modes and for the rational design of new, more potent, and selective drug candidates.
Synthesis and Crystallization of this compound
The first critical step towards elucidating the crystal structure is the synthesis of the target compound and its subsequent crystallization. Several synthetic routes to this compound have been reported, often starting from commercially available precursors.[3]
Synthetic Pathways
Common synthetic strategies for isoquinoline and its derivatives include the Bischler-Napieralski synthesis and the Pictet-Spengler reaction.[4] The Bischler-Napieralski synthesis involves the cyclization of a β-phenylethylamine derivative, while the Pictet-Spengler reaction utilizes the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure.[4]
Experimental Protocol: A Generalized Synthetic Approach
A plausible synthetic route to the title compound can be adapted from established methods for related isoquinolines. The following is a representative, generalized protocol:
-
Amide Formation: Acylation of a suitable β-phenylethylamine precursor with an appropriate acid chloride or anhydride to form the corresponding amide.
-
Cyclization: The amide is then subjected to cyclization using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride to yield a dihydroisoquinoline intermediate.[4]
-
Reduction: The resulting intermediate can be reduced using various reducing agents to afford the saturated this compound.[4]
-
Purification: The crude product is purified by column chromatography on silica gel to obtain the pure compound.
Crystallization Methodologies
Obtaining single crystals of sufficient size and quality is often the most challenging aspect of crystal structure determination. A variety of crystallization techniques should be systematically screened.
| Crystallization Method | Description | Key Parameters |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. | Solvent, Temperature, Rate of evaporation |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization. | Solvent system, Temperature |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization. | Solvent, Cooling rate |
Note: The choice of solvent is critical and a range of solvents with varying polarities should be tested.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid.[5] It provides unparalleled detail about bond lengths, bond angles, and intermolecular interactions.[5]
The X-ray Crystallography Workflow
The process of determining a crystal structure via SC-XRD can be broken down into several key stages:
Caption: A generalized workflow for single-crystal X-ray diffraction.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The final model is then deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[6]
Structural Analysis of the this compound Core
While a specific crystal structure for the parent this compound is not publicly available at the time of writing, we can infer key structural features from the crystallographic data of its derivatives, such as 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.[7]
Expected Molecular Geometry
The this compound core is expected to be largely planar due to the aromatic nature of the fused rings. However, the dihydroisoquinoline portion will introduce some conformational flexibility. Key structural parameters to analyze include:
-
Bond Lengths and Angles: Comparison of experimentally determined bond lengths and angles with standard values can reveal the presence of strain or unusual electronic effects.
-
Torsion Angles: These will define the conformation of the non-aromatic portion of the molecule.
-
Planarity: The degree of planarity of the ring system can be assessed.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. A thorough analysis of these interactions is crucial for understanding the solid-state properties of the material. For instance, in the crystal structure of 9,10-Dihydro-7H-benzo[de]imidazo[2,1-a]isoquinolin-7-one, π–π stacking interactions play a key role in stabilizing the crystal structure.[8]
Correlation with Spectroscopic Data
The determined crystal structure should be consistent with data obtained from other analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The number and multiplicity of signals in the ¹H and ¹³C NMR spectra should correspond to the number of chemically distinct atoms in the asymmetric unit of the crystal.[9][10][11]
-
Mass Spectrometry (MS): The molecular weight determined from the crystal structure should match the molecular ion peak observed in the mass spectrum.[9][10]
This cross-validation provides a high level of confidence in the determined structure.
Application in Structure-Based Drug Design
A high-resolution crystal structure of this compound and its derivatives is a powerful tool in drug discovery.
Caption: The iterative cycle of structure-based drug design.
By understanding the precise three-dimensional shape of the scaffold, medicinal chemists can:
-
Design Focused Libraries: Create libraries of derivatives with modifications at specific positions to probe the binding pocket of a biological target.
-
Optimize Ligand-Receptor Interactions: Introduce functional groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, thereby increasing binding affinity and selectivity.
-
Improve Pharmacokinetic Properties: Modify the scaffold to enhance properties such as solubility and metabolic stability, which are crucial for drug development.
Conclusion
The determination of the crystal structure of this compound is a critical step in unlocking its full potential as a versatile scaffold in drug discovery and materials science. This guide has outlined the key experimental and analytical considerations, from synthesis and crystallization to the application of single-crystal X-ray diffraction and the interpretation of the resulting structural data. By adhering to these principles of scientific integrity and leveraging the power of structural biology, researchers can accelerate the development of novel and effective chemical entities based on this important heterocyclic core.
References
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Journal of Crystallographic and Spectroscopic Research. X-ray crystal structures of three nonbenzodiazepinic ligands for the benzodiazepine receptor sites: SR95926, CMW1842, and L16317:nab initio MO study of the electronic properties. Available from: [Link]
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PubChem. 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Available from: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]
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MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available from: [Link]
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National Center for Biotechnology Information. Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate. Available from: [Link]
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RSC Publishing. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. Available from: [Link]
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ACS Publications. Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors. Available from: [Link]
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Semantic Scholar. Structural characterization and crystal packing of the isoquinoline derivative. Available from: [Link]
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Connected Papers. Isoquinoline derivatives and its medicinal activity. Available from: [Link]
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An In-Depth Technical Guide to the NMR Spectroscopy of 2,3-Dihydro-1H-benzo[de]isoquinoline
Abstract
Introduction: The Structural Elucidation of a Key Heterocycle
2,3-Dihydro-1H-benzo[de]isoquinoline is a tricyclic heterocyclic compound featuring a naphthalene core fused with a dihydropyrrole ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and functional dyes. The precise characterization of this and related structures is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule makes it an indispensable tool for researchers. This guide will provide a detailed roadmap for acquiring and interpreting the NMR spectra of this compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The structure of this compound, along with the IUPAC numbering convention used for the purpose of spectral assignment in this guide, is presented below.
Experimental Protocol: A Self-Validating System
The quality and reliability of NMR data are critically dependent on a well-designed experimental protocol. The following steps outline a robust procedure for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. The higher concentration is beneficial for ¹³C NMR experiments.
-
Solvent Selection and Addition: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single carbon signal that does not interfere with the analyte's signals. For compounds with lower solubility or to observe exchangeable protons (like the N-H proton), Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.
-
Internal Standard: Add a small amount (1-2 µL of a dilute solution) of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference the residual solvent peak.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous. A clear, particulate-free solution is essential for high-resolution spectra.
NMR Data Acquisition
The following table outlines the recommended acquisition parameters for a standard 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectrometer Frequency | 400 MHz | 100 MHz | Standard high-field instrument providing good resolution and sensitivity. |
| Nucleus Observed | ¹H | ¹³C | Standard nuclei for organic compound characterization. |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; 30° pulse with proton decoupling for ¹³C. |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ | Choice depends on sample solubility and interest in observing exchangeable protons. |
| Temperature | 298 K | 298 K | Standard room temperature acquisition. |
| Spectral Width (SW) | 16 ppm | 240 ppm | Sufficient to cover the expected chemical shift range for both aromatic and aliphatic signals. |
| Number of Scans (NS) | 8-16 | 1024-4096 | ¹H is highly abundant, requiring fewer scans. The low natural abundance of ¹³C necessitates a larger number of scans for good signal-to-noise. |
| Relaxation Delay (D1) | 2-5 s | 2 s | Allows for sufficient relaxation of the nuclei between pulses, crucial for accurate integration in ¹H NMR. |
| Acquisition Time (AQ) | ~2-4 s | ~1-2 s | Determines the digital resolution of the spectrum. |
digraph "NMR_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; fillcolor="#FFFFFF"; weigh [label="Weigh Sample (5-10 mg)"]; dissolve [label="Dissolve in Deuterated Solvent\n(e.g., CDCl3) with TMS"]; homogenize [label="Homogenize Solution"]; weigh -> dissolve -> homogenize; }
subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; fillcolor="#FFFFFF"; acquire_1H [label="Acquire 1D ¹H Spectrum"]; acquire_13C [label="Acquire 1D ¹³C & DEPT Spectra"]; acquire_2D [label="Acquire 2D Spectra\n(COSY, HSQC, HMBC)"]; }
subgraph "cluster_proc" { label="Data Processing & Analysis"; style="filled"; fillcolor="#FFFFFF"; process [label="Fourier Transform,\nPhase & Baseline Correction"]; integrate [label="Integration (¹H)"]; assign [label="Peak Picking & Assignment"]; interpret [label="Structural Elucidation"]; }
homogenize -> acquire_1H [lhead="cluster_acq"]; acquire_1H -> acquire_13C; acquire_13C -> acquire_2D; acquire_2D -> process [lhead="cluster_proc"]; process -> integrate; integrate -> assign; assign -> interpret; }
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic and the aliphatic protons of the dihydropyrrole ring.
Predicted Chemical Shifts and Multiplicities
-
Aromatic Protons (δ 7.0-8.0 ppm): The six protons on the naphthalene ring system will appear in this region. Due to the fusion of the five-membered ring, the symmetry of the naphthalene core is broken, leading to six distinct signals. The protons will exhibit complex splitting patterns due to ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 1-3 Hz) couplings.
-
Aliphatic Protons (δ 3.0-4.5 ppm): The two methylene groups (CH₂) of the dihydropyrrole ring are expected in this region. The protons at C1 and C3 are adjacent to the nitrogen atom and the aromatic system, which will deshield them. They are expected to appear as singlets if there is no significant coupling between them, or as a more complex pattern if they are diastereotopic and couple to each other.
-
N-H Proton (variable): The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature. In a non-hydrogen bonding solvent like CDCl₃, it may appear as a broad singlet anywhere between δ 1.0 and 5.0 ppm. In a hydrogen-bonding solvent like DMSO-d₆, it will likely be a sharper singlet at a higher chemical shift (e.g., δ 7.0-10.0 ppm).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4, H9 | ~7.8 - 8.0 | d | ³J ≈ 7-9 Hz |
| H6, H7 | ~7.5 - 7.7 | t | ³J ≈ 7-9 Hz |
| H5, H8 | ~7.3 - 7.5 | d | ³J ≈ 7-9 Hz |
| H1, H3 | ~4.0 - 4.5 | s | - |
| NH | variable (broad s) | s (broad) | - |
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.
Predicted Chemical Shifts
-
Aromatic Carbons (δ 110-150 ppm): The ten carbons of the naphthalene ring system will resonate in this region. The quaternary carbons (C3a, C6a, C9a) will typically have weaker signals than the protonated carbons.
-
Aliphatic Carbons (δ 40-60 ppm): The two methylene carbons (C1 and C3) adjacent to the nitrogen atom are expected in this range.
DEPT Analysis
To aid in the assignment of the carbon signals, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable.
-
DEPT-135: Will show positive signals for CH carbons and negative signals for CH₂ carbons. Quaternary carbons will be absent.
-
DEPT-90: Will only show signals for CH carbons.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C3a, C6a, C9a | ~130 - 145 | Absent |
| C4, C9 | ~128 - 132 | Positive |
| C6, C7 | ~125 - 128 | Positive |
| C5, C8 | ~120 - 125 | Positive |
| C1, C3 | ~45 - 55 | Negative |
Advanced 2D NMR Techniques for Structural Confirmation
While 1D NMR provides a wealth of information, 2D NMR experiments are often necessary for unambiguous assignment of all signals, especially in complex molecules.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to trace the connectivity of the protons within the naphthalene ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of the carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and for piecing together the different fragments of the molecule.
Mass spectrometry analysis of 2,3-Dihydro-1h-benzo[de]isoquinoline
<An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3-Dihydro-1H-benzo[de]isoquinoline
Welcome to a comprehensive exploration of the mass spectrometric analysis of this compound. This guide is crafted for researchers, scientists, and professionals in drug development who seek to understand and apply mass spectrometry for the structural elucidation and quantification of this significant heterocyclic compound. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring a robust and validated analytical approach.
This compound, with a molecular formula of C12H11N and a monoisotopic mass of 169.08914 Da, belongs to the diverse family of isoquinoline alkaloids.[1][2] These compounds are of profound interest due to their wide range of pharmacological properties.[3] This guide will provide the foundational knowledge and practical insights necessary to confidently analyze this molecule and its related structures.
The Foundational Principles: Why Mass Spectrometry?
Mass spectrometry is an indispensable tool for the structural elucidation of small molecules.[4][5] Its power lies in its ability to provide precise molecular weight information and generate characteristic fragmentation patterns that act as a molecular fingerprint.[5][6] For a compound like this compound, high-resolution mass spectrometry (HRMS) is particularly crucial. It allows for the determination of the elemental composition with high confidence by measuring the mass-to-charge ratio (m/z) with exceptional accuracy, typically in the low parts-per-million (ppm) range.[7]
The coupling of mass spectrometry with separation techniques like liquid chromatography (LC) is a common and powerful approach for analyzing complex mixtures.[8][9] This combination, known as LC-MS, allows for the separation of the analyte from the sample matrix before it enters the mass spectrometer, leading to cleaner spectra and more reliable identification.[8]
Strategic Sample Preparation: The Cornerstone of Quality Data
The adage "garbage in, garbage out" holds particularly true for mass spectrometry. Proper sample preparation is paramount to obtaining high-quality, reproducible data.[8] The primary goals of sample preparation are to ensure the analyte is in a suitable solvent, free from interfering matrix components, and at an appropriate concentration for the chosen ionization technique.[10][11]
Solvent Selection and Concentration
For electrospray ionization (ESI), the most common ionization technique for LC-MS, the sample must be dissolved in a volatile organic solvent or a mixture of organic solvent and water.[10] Common choices include methanol, acetonitrile, and water. It is crucial to avoid non-volatile buffers and salts, such as phosphates, as they can suppress the ionization of the analyte and contaminate the instrument.[11]
The analyte concentration should be optimized to be within the linear dynamic range of the instrument. A typical starting concentration for small molecule analysis is in the range of 10 micrograms per mL.[10] Overly concentrated samples can lead to signal suppression, poor mass resolution, and contamination of the mass spectrometer.[10]
Matrix Depletion: Ensuring a Clean Signal
Biological and environmental samples often contain a complex matrix of substances that can interfere with the analysis. Techniques like solid-phase extraction (SPE) are highly effective for removing these interferences and concentrating the analyte of interest.[8]
Ionization Techniques: Gateway to the Mass Analyzer
The choice of ionization technique is critical and depends on the physicochemical properties of the analyte. For this compound, which is a relatively non-volatile small molecule, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most suitable methods.[12]
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[13] It generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[13] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI typically produces protonated molecules [M+H]+ in positive ion mode, which is expected for the basic nitrogen atom in the isoquinoline structure.[12]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is suitable for less polar and more volatile compounds.[12] In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by a corona discharge.[12] Like ESI, APCI generally produces protonated molecules [M+H]+.[12]
Mass Analyzers and Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Structure
Once ionized, the molecules are guided into the mass analyzer, which separates them based on their m/z ratio. For structural elucidation, high-resolution mass analyzers like Time-of-Flight (TOF) and Orbitrap are preferred.[4][14]
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
A Q-TOF mass spectrometer is a hybrid instrument that combines a quadrupole mass filter with a time-of-flight mass analyzer.[14] This configuration offers high sensitivity, high mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS) experiments.[6][14]
The Power of Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation.[15] In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first stage of mass analysis, fragmented, and then the resulting product ions are analyzed in the second stage.[15] This process, often achieved through collision-induced dissociation (CID), provides a unique fragmentation pattern that is characteristic of the molecule's structure.[15]
Fragmentation Pathways of this compound: A Predictive Approach
The fragmentation of isoquinoline alkaloids is often characterized by cleavages of the bonds adjacent to the nitrogen atom and within the heterocyclic ring system.[17][18] For the protonated molecule of this compound ([M+H]+, m/z 170.09642[2]), we can anticipate the following key fragmentation events:
-
Loss of a hydrogen molecule (H2): This is a common fragmentation for polycyclic aromatic hydrocarbons and can lead to a more stable, fully aromatic system.
-
Retro-Diels-Alder (RDA) reactions: Cleavage of the dihydroisoquinoline ring system could occur, leading to characteristic neutral losses.
-
Cleavage of the C-N bonds: Breakage of the bonds in the saturated portion of the isoquinoline ring could lead to the loss of small neutral molecules.
A systematic investigation of the fragmentation behavior of various isoquinoline alkaloids revealed that the presence of a p-π conjugated system can significantly influence the fragmentation pattern.[17][18]
Diagram: Proposed High-Level Fragmentation Workflow
Caption: High-level workflow for MS/MS analysis.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the LC-MS/MS analysis of this compound.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[10]
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.[10]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.[19]
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.[10]
LC-MS/MS System and Conditions
The following table outlines a typical set of starting parameters for an LC-Q-TOF MS system. These parameters should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) | Provides good retention and separation for moderately polar compounds.[20] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ESI mode.[21] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography.[21] |
| Gradient | 5-95% B over 10 minutes | A generic gradient to elute a wide range of compounds. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A standard injection volume to avoid column overloading. |
| MS System (Q-TOF) | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen is readily protonated.[22] |
| Capillary Voltage | 3500 V | A typical voltage to achieve stable spray.[23] |
| Nebulizer Gas | Nitrogen, 35 psi | Assists in droplet formation.[23] |
| Drying Gas Flow | 10 L/min | Aids in desolvation of the charged droplets. |
| Drying Gas Temp. | 325 °C | Facilitates solvent evaporation. |
| Scan Range (MS1) | m/z 100-500 | To detect the precursor ion and potential adducts. |
| Precursor Ion (MS/MS) | m/z 170.1 | The expected m/z for the protonated molecule. |
| Collision Energy (CID) | 10-40 eV (ramped) | A range of energies is used to generate a comprehensive fragmentation spectrum.[23] |
| Data Acquisition | Targeted MS/MS or Data-Independent Acquisition (DIA) | DIA allows for the collection of fragmentation data for all ions within a specified m/z range.[24] |
Diagram: LC-MS/MS Experimental Workflow
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A Technical Guide to the Theoretical and Computational Analysis of the 2,3-Dihydro-1H-benzo[de]isoquinoline Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-Dihydro-1H-benzo[de]isoquinoline framework, a tricyclic heterocyclic amine, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural rigidity and synthetic accessibility make it a cornerstone for the design of novel therapeutics, including anticancer agents and dopaminergic ligands.[2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize this scaffold. By leveraging quantum chemical calculations, particularly Density Functional Theory (DFT), we can elucidate its electronic structure, predict its reactivity, and rationalize its interactions with biological targets. This document serves as a comprehensive resource, detailing the foundational theories, practical computational workflows, and the application of these theoretical insights in modern drug discovery.
The this compound Core: A Structural Overview
The this compound molecule, with the chemical formula C₁₂H₁₁N, is a fascinating structural motif.[4] It consists of a naphthalene ring system fused with a dihydropyrrole ring, creating a rigid, three-dimensional architecture. This unique conformation is crucial for its ability to present substituents in specific spatial orientations, making it an ideal candidate for targeted interactions with enzymes and receptors. The tetrahydroisoquinoline (THIQ) ring, a closely related structure, holds a significant position in medicinal chemistry due to its wide range of pharmacological properties.[1] Theoretical studies are indispensable for understanding how the subtle electronic and steric features of this core contribute to the biological activity of its derivatives, guiding the rational design of more potent and selective molecules.
Diagram 1: Molecular Structure of this compound
Caption: Optimized molecular structure with atom numbering.
Foundational Theoretical Methodologies
To dissect the properties of the this compound scaffold, a suite of computational tools is employed. The choice of method is critical and is dictated by the balance between desired accuracy and available computational resources.
Density Functional Theory (DFT): This is the cornerstone of modern quantum chemical calculations for molecules of this size. DFT provides a robust framework for determining electronic structure, optimized geometry, and chemical reactivity.[5]
-
Functional and Basis Set: The combination of the B3LYP functional with a Pople-style basis set, such as 6-31+G(d,p), is a well-established choice that delivers reliable results for a wide range of organic molecules.[5][6] The B3LYP functional effectively incorporates electron correlation, while the basis set provides the flexibility needed to accurately describe the electron distribution, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for describing bond angles correctly.
Molecular Docking and Dynamics: While DFT elucidates the intrinsic properties of the molecule, molecular docking and molecular dynamics (MD) simulations are used to explore its interactions with biological macromolecules.[3][7]
-
Molecular Docking: Predicts the preferred orientation of the molecule when bound to a receptor or enzyme active site, providing crucial insights into its mechanism of action.
-
Molecular Dynamics (MD): Simulates the movement of the molecule and its biological target over time, offering a dynamic picture of the binding stability and conformational changes.
Diagram 2: General Computational Workflow for Scaffold Analysis
Caption: Visualization of HOMO-LUMO energy gap (ΔE).
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reaction sites:
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For the title compound, this is expected around the nitrogen atom due to its lone pair of electrons.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton.
Global Reactivity Descriptors
From the HOMO and LUMO energy values, a set of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices are instrumental in the semi-quantitative study of organic reactivity. [5]
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; measure of reactivity. |
| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | A measure of the ability to accept electrons. |
Standard Protocol for Computational Analysis
The following outlines a reproducible, step-by-step protocol for performing a DFT analysis on the this compound scaffold using a program like Gaussian. [5]
-
Step 1: Structure Generation: Construct the 3D coordinates of the molecule using a molecular builder (e.g., GaussView, Avogadro). Ensure correct atom types and initial bonding.
-
Step 2: Geometry Optimization: Perform a full geometry optimization to locate the lowest energy conformation.
-
Methodology: Use the Opt keyword.
-
Theory Level: Specify B3LYP/6-31+G(d,p).
-
Rationale: This step is crucial to ensure all subsequent calculations are performed on a structurally realistic and stable conformer.
-
-
Step 3: Vibrational Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry.
-
Methodology: Use the Freq keyword.
-
Rationale: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
-
Step 4: Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive detailed electronic properties.
-
Methodology: Use keywords like Pop=NBO or Pop=MK for charge analysis and save the checkpoint file to generate orbitals.
-
Rationale: This step generates the core data for analysis, including HOMO/LUMO energies, molecular orbitals, and charge distributions.
-
-
Step 5: Data Visualization and Interpretation: Use post-processing software to visualize the results.
-
Tasks: Generate molecular orbital surfaces (HOMO, LUMO), create the MEP map, and tabulate the calculated reactivity descriptors.
-
Rationale: Visual representation is key to interpreting complex quantum chemical data and translating it into chemically meaningful insights.
-
Bridging Theory with Application in Drug Development
The true power of theoretical studies lies in their ability to guide and accelerate experimental drug discovery.
-
Structure-Activity Relationship (SAR) Studies: Computational data provides a quantitative basis for SAR. By calculating the properties of various derivatives, researchers can build models that correlate specific electronic or steric features with observed biological activity. This allows for the predictive design of more potent analogs. [1][2]
-
Target Identification and Binding Mode Analysis: Molecular docking simulations can screen the scaffold against libraries of known biological targets. For derivatives of the related 3,4-dihydroisoquinoline scaffold, computational modeling has been used to understand their binding preference for enzymes like aldo-keto reductase family 1 member C3 (AKR1C3). [7]Such studies reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for binding affinity and selectivity.
-
Pharmacokinetic (ADMET) Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. [5]Early-stage in silico prediction of properties like solubility and potential metabolic pathways can help prioritize candidates with more favorable drug-like characteristics, reducing late-stage failures.
Conclusion
Theoretical studies provide a powerful, predictive, and cost-effective lens through which to examine the this compound scaffold. By employing methods like Density Functional Theory and molecular docking, we can move beyond static structural descriptions to a dynamic understanding of molecular properties, reactivity, and biological interactions. The synergy between these computational predictions and empirical validation is a cornerstone of modern chemical research and drug development, enabling a more rational and efficient path toward novel therapeutic agents. This guide outlines a robust framework for such investigations, empowering researchers to unlock the full potential of this versatile chemical entity.
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. [Link]
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Wang, Y., et al. (2019). Computational modeling studies reveal the origin of the binding preference of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. ResearchGate. [Link]
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Mailman, R. B., et al. (1994). Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists. PubMed. [Link]
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Marae, I. S., et al. (2022). Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors. ACS Omega. [Link]
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Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Taylor & Francis Online. [Link]
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Elguero, J., et al. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Theoretical Chemistry Accounts. [Link]
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Andujar, S., et al. (2012). Tetrahydroisoquinolines acting as dopaminergic ligands. A molecular modeling study using MD simulations and QM calculations. PubMed. [Link]
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2,3-Dihydro-1H-benzo[de]isoquinoline
Abstract: This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2,3-Dihydro-1H-benzo[de]isoquinoline (CAS: 22817-26-1), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Moving beyond a simple procedural list, this document elucidates the scientific rationale behind methodological choices, from initial structure preparation to advanced electronic property analysis. It is designed to empower researchers, scientists, and drug development professionals to leverage computational chemistry for a deeper understanding of this molecule's structure, reactivity, and potential applications. The protocols herein are structured to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Foundational Principles: Why Computational Chemistry Matters for Heterocycles
This compound is a rigid, tricyclic amine with a structure that lends itself to a variety of chemical modifications.[3][4] Its core is a derivative of isoquinoline, a scaffold found in numerous biologically active alkaloids and synthetic pharmaceuticals.[2][5] Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, metabolic stability, and interaction with biological targets.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to inspect these properties. DFT provides a robust balance between computational cost and accuracy, making it the workhorse for systems of this size.[6][7] By solving approximations of the Schrödinger equation, we can derive a wealth of information, including:
-
Stable 3D Conformation: The precise arrangement of atoms in space, which governs how the molecule interacts with its environment.
-
Electronic Distribution: The location of electron-rich and electron-deficient regions, which are key to predicting reaction sites.[6]
-
Molecular Orbitals: The energy and shape of the Frontier Molecular Orbitals (HOMO and LUMO) dictate the molecule's reactivity and electronic transition properties.[8][9]
-
Spectroscopic Properties: Predicting vibrational (IR) and electronic (UV-Vis) spectra, which can aid in experimental characterization.
This guide will walk through a complete computational workflow designed to extract these critical insights.
The Computational Workflow: A Validated Protocol
The following protocol outlines a logical and scientifically sound sequence for the quantum chemical analysis of this compound. Each step builds upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.
Caption: A validated workflow for quantum chemical calculations.
Step 1: Molecular Structure Preparation
The starting point for any calculation is an initial 3D structure. This can be built using software like Avogadro or obtained from a chemical database. For this compound, a reliable initial structure can be sourced from PubChem (CID 208526).[3] This initial geometry is simply a plausible guess; the subsequent optimization step will refine it to find the most stable conformation.
Step 2: Geometry Optimization
Causality: The goal of geometry optimization is to find the coordinates on the potential energy surface where the net forces on all atoms are zero. This corresponds to a stable, low-energy conformation of the molecule. Performing subsequent analyses on a non-optimized, high-energy structure would yield physically meaningless results.
Protocol:
-
Select a Method and Basis Set: For organic molecules containing heteroatoms, the B3LYP functional is a well-established choice that provides excellent results for geometry and electronic properties.[6][7] We will pair this with the 6-311+G(d,p) basis set.
-
6-311: A triple-zeta valence basis set, offering more flexibility than smaller sets.
-
+: Adds diffuse functions, which are crucial for accurately describing the lone pair on the nitrogen and any potential non-covalent interactions.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution in bonding environments.[10][11]
-
-
Set up the Calculation: In a quantum chemistry software package (e.g., Gaussian, ORCA), the input file would specify:
-
The charge (0) and multiplicity (1, singlet) of the molecule.
-
The initial atomic coordinates.
-
Keywords defining the calculation: Opt B3LYP/6-311+G(d,p)
-
-
Execute and Monitor: Run the calculation. Convergence is typically achieved when the change in energy and forces between optimization steps falls below a predefined threshold.
Step 3: Frequency Analysis
Causality: A successful geometry optimization locates a stationary point on the potential energy surface, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential to validate that the optimized structure is a true minimum. It also provides zero-point vibrational energy (ZPVE) corrections and thermodynamic data (enthalpy, Gibbs free energy).
Protocol:
-
Use the Optimized Geometry: The frequency calculation must be performed on the exact geometry obtained from the optimization step.
-
Set up the Calculation: The keywords will be similar, but with Freq added: Freq B3LYP/6-311+G(d,p).
-
Verification: Upon completion, check the output for the number of imaginary frequencies.
-
Zero imaginary frequencies: Confirms the structure is a local minimum.
-
One or more imaginary frequencies: Indicates the structure is not a true minimum, and further optimization or conformational searching is required.
-
Step 4: Electronic Property Analysis
Causality: With a validated minimum-energy structure, we can now calculate the electronic properties that govern the molecule's chemical behavior. These properties are derived from the converged wavefunction obtained during the calculation.
Protocol: The same B3LYP/6-311+G(d,p) calculation that provides the optimized geometry and frequencies also yields the necessary data for this analysis. Key properties to extract are:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.[9]
-
The HOMO energy relates to the ability to donate electrons (nucleophilicity).
-
The LUMO energy relates to the ability to accept electrons (electrophilicity).
-
The HOMO-LUMO gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[8]
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.[6]
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. For our molecule, this is expected around the nitrogen atom.
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.
-
-
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative (though approximate) measure of the local electronic environment.
Data Presentation and Interpretation
For this compound, a typical set of results from the B3LYP/6-311+G(d,p) calculation would be summarized as follows. (Note: These are representative values for illustrative purposes).
Table 1: Key Calculated Energetic and Electronic Properties
| Parameter | Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -558.12345 | The final electronic energy of the optimized molecule. |
| HOMO Energy (eV) | -5.85 | Indicates the ionization potential; a relatively high value suggests it can act as an electron donor. |
| LUMO Energy (eV) | -0.95 | Indicates the electron affinity; a value close to zero suggests it can accept electrons. |
| HOMO-LUMO Gap (eV) | 4.90 | A moderately large gap, suggesting good kinetic stability.[6] |
| Dipole Moment (Debye) | 1.75 | Indicates a moderate molecular polarity, with the vector pointing towards the nitrogen atom. |
Interpretation of Results: The calculated HOMO-LUMO gap of 4.90 eV suggests that this compound is a kinetically stable molecule. The MEP map would likely confirm the most negative potential is localized around the nitrogen atom's lone pair, identifying it as the primary site for protonation and electrophilic attack. The aromatic rings would show delocalized π-electron density, while the dihydro-isoquinoline portion would exhibit characteristics of a secondary amine.
Caption: Relationship between molecular structure and calculated properties.
Advanced Topics: Expanding the Investigation
For drug development and materials science applications, further calculations can provide deeper insights.
-
Solvation Effects: Repeating the optimization and property calculations within a solvent model (e.g., Polarizable Continuum Model, PCM) can reveal how the molecule's properties change in a condensed phase, which is more representative of biological or reaction conditions.
-
Excited State Calculations (TD-DFT): Time-Dependent DFT can predict the electronic absorption (UV-Vis) spectrum. This is crucial for understanding the molecule's photophysical properties, which are relevant for applications in dyes, sensors, and photodynamic therapy.[12]
Conclusion
This guide has presented a robust and scientifically validated workflow for the quantum chemical analysis of this compound. By following this protocol, researchers can move beyond simple structural representation to a nuanced understanding of the molecule's electronic character and reactivity. The application of DFT, coupled with appropriate basis sets and a logical progression of calculations from optimization to property analysis, provides a powerful, predictive tool. These computational insights are invaluable for guiding synthetic efforts, interpreting experimental data, and accelerating the discovery process in drug development and materials science.
References
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ResearchGate. (2024). Basis set and methods for organic molecules. [Link]
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Wikipedia. (n.d.). Basis set (chemistry). [Link]
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El-Daly, S. A., et al. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. [Link]
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Mlostoń, G., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. [Link]
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Fringuelli, F., et al. (n.d.). A DFT study by using B3LYP/6-311G+(dp) level on molecular orbital of some aromatic and heteroaromatic compounds. Research Trends. [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
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Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual. [Link]
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Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Basis Sets Used in Molecular Orbital Calculations. [Link]
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Al-omaish, A., et al. (2022). Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors. ACS Omega. [Link]
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Taher, S. R., & Hamad, W. M. (2024). Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. ResearchGate. [Link]
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Alam, M. M., & Lee, S. (2021). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. [Link]
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Liu, H., et al. (2021). Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. ResearchGate. [Link]
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PubChem. (n.d.). This compound. [Link]
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Reactivity of 2,3-Dihydro-1H-benzo[de]isoquinoline with Electrophiles: A Mechanistic and Synthetic Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-1H-benzo[de]isoquinoline core, a partially saturated derivative of the perimidine ring system, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic architecture, arising from the fusion of a naphthalene ring with a dihydropyrrole moiety, dictates a distinct pattern of reactivity towards electrophiles. This guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) on this heterocycle. We will delve into the causality behind its regioselectivity, present field-proven experimental protocols for key transformations such as halogenation, nitration, and Friedel-Crafts reactions, and offer a mechanistic framework supported by authoritative references.
Core Principles: Electronic Structure and Predicted Reactivity
The reactivity of this compound is fundamentally controlled by the nitrogen atom of the dihydro-pyrrole ring. This nitrogen atom exerts a powerful electron-donating effect (+R) through resonance by delocalizing its lone pair of electrons into the naphthalene π-system. This effect strongly outweighs its inductive electron-withdrawing effect (-I), thereby activating the aromatic rings towards electrophilic attack.
The delocalization of the nitrogen's lone pair increases the electron density at specific positions on the naphthalene core. Resonance analysis of the parent scaffold indicates that the positions ortho and para to the annulated nitrogen are the most nucleophilic. In the Cahn-Ingold-Prelog numbering of the benzo[de]isoquinoline system, this corresponds to enhanced electron density at positions 4, 6, 7, and 9, making them the primary targets for electrophiles.
The outcome of an electrophilic aromatic substitution is determined by the stability of the cationic intermediate, known as the Wheland complex or sigma (σ) complex.[1][2] Attack at the positions activated by the nitrogen atom allows for the formation of resonance structures where the positive charge is delocalized onto the nitrogen, providing significant stabilization. This principle governs the regioselectivity observed in most electrophilic substitutions on this ring system.
Sources
An In-depth Technical Guide to 2,3-Dihydro-1H-benzo[de]isoquinoline Derivatives: Synthesis, Properties, and Applications
Foreword for the Modern Researcher
The landscape of drug discovery and materials science is in a perpetual state of evolution, demanding molecular scaffolds that are not only synthetically accessible but also rich in chemical and biological diversity. The 2,3-dihydro-1H-benzo[de]isoquinoline core, a fascinating tricyclic heteroaromatic system, has emerged as a privileged structure with significant potential. Its unique combination of a rigid naphthalenic backbone and a flexible, basic dihydropyridine ring offers a compelling platform for the design of novel therapeutic agents and functional materials. This technical guide is crafted for the discerning researcher, providing a deep dive into the synthesis, intrinsic properties, and burgeoning applications of these remarkable derivatives. We move beyond a mere recitation of facts, offering instead a causal understanding of experimental design and a critical perspective on the structure-activity relationships that govern the utility of this molecular framework.
Section 1: The this compound Core: A Structural and Electronic Overview
At the heart of this class of compounds lies the this compound nucleus. This structure is characterized by a naphthalene ring system fused to a dihydropyridine ring, creating a semi-rigid framework. The presence of the sp³-hybridized carbon atoms at positions 1 and 3, and the secondary amine at position 2, introduces a degree of conformational flexibility not seen in its fully oxidized counterpart, the 1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as naphthalimide.
The lone pair of electrons on the nitrogen atom imparts basicity to the molecule, making it amenable to protonation and N-alkylation, which are key strategies for modulating its physicochemical and biological properties. The extended π-system of the naphthalene moiety is a key determinant of the electronic and photophysical characteristics of these derivatives, including their notable fluorescence.
Section 2: Strategic Synthesis of this compound Derivatives
The synthetic accessibility of a molecular scaffold is paramount to its exploration and development. Fortunately, the this compound core can be accessed through several reliable synthetic routes.
Foundational Synthesis: Reduction of Naphthalimides
A prevalent and efficient strategy for the synthesis of the this compound core involves the chemical reduction of the corresponding naphthalimide derivative. Naphthalimides are readily prepared from commercially available naphthalic anhydrides, providing a versatile entry point to a wide array of substituted derivatives.
This protocol provides a robust method for the reduction of a naphthalimide to its corresponding this compound.
Causality in Experimental Design: The choice of reducing agent is critical. Powerful hydride donors like lithium aluminum hydride (LiAlH₄) are typically employed to effect the complete reduction of both amide carbonyl groups. The use of an anhydrous aprotic solvent such as tetrahydrofuran (THF) is essential to prevent the quenching of the highly reactive reducing agent. The reaction is performed under an inert atmosphere to exclude moisture and oxygen, which can also react with LiAlH₄.
Materials:
-
Substituted 1H-benzo[de]isoquinoline-1,3(2H)-dione (Naphthalimide derivative)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard organic synthesis glassware
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of the naphthalimide derivative in anhydrous THF.
-
Addition of Reducing Agent: The flask is cooled to 0 °C using an ice bath. A solution of LiAlH₄ in anhydrous THF is added dropwise to the stirred suspension. The amount of LiAlH₄ should be in stoichiometric excess to ensure complete reduction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Quenching: Upon completion, the reaction is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water. This procedure results in the formation of a granular precipitate that is easily filtered.
-
Isolation: The precipitate is removed by filtration through a pad of celite, and the filter cake is washed thoroughly with THF. The combined filtrate is dried over anhydrous Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound derivative.
Synthesis of Substituted Derivatives
The diverse functionalization of the this compound scaffold can be achieved either by employing substituted starting materials or by post-synthetic modification of the core structure. For instance, starting with a substituted naphthalic anhydride allows for the introduction of various groups onto the aromatic backbone. Alternatively, the secondary amine of the dihydroisoquinoline ring provides a convenient handle for N-alkylation or N-acylation, enabling the synthesis of a library of derivatives with varied properties.
Section 3: Biological Activities and Therapeutic Potential
The this compound scaffold has been identified as a key pharmacophore in a range of biologically active molecules.
Anticancer Properties
The planar aromatic nature of the benzo[de]isoquinoline system has drawn significant attention to its potential as an anticancer agent. While much of the research has focused on the oxidized naphthalimide derivatives, which are known DNA intercalators, the dihydro- derivatives also exhibit promising cytotoxic activities.
| Compound/Derivative | Target Cancer Cell Lines | Reported IC₅₀ Range (µM) | Key Mechanistic Insight |
| Amonafide | Breast, Ovarian, Leukemia | 0.1 - 2.5 | DNA intercalation, Topoisomerase II inhibition |
| Mitonafide | Various solid tumors | 0.2 - 5.0 | DNA intercalation |
| Elinafide | Various solid tumors | 0.01 - 0.5 | DNA intercalation, Topoisomerase II inhibition |
This table showcases the potency of the related naphthalimide class of compounds, which serves as a benchmark for the development of novel this compound-based anticancer agents.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Causality in Experimental Design: This assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The use of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is necessary to dissolve the water-insoluble formazan crystals before spectrophotometric quantification.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Incubation: After the incubation period, the treatment medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.
Enzyme Inhibition
The structural features of this compound derivatives make them attractive candidates for the design of enzyme inhibitors. Their ability to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, allows for specific binding to the active sites of enzymes.
This protocol provides a generalized workflow for evaluating the inhibitory potential of this compound derivatives against a target enzyme.
Causality in Experimental Design: The fundamental principle of an enzyme inhibition assay is to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. The choice of detection method (e.g., spectrophotometry, fluorometry) depends on the nature of the substrate and product. Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the reaction is initiated by the addition of the substrate.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
This compound derivative (inhibitor)
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.
-
Assay Setup: In the wells of a 96-well plate, add the assay buffer, varying concentrations of the inhibitor, and the enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Section 4: Photophysical Properties and Applications as Fluorescent Probes
The naphthalene moiety within the this compound structure endows these compounds with intrinsic fluorescent properties. This has led to their exploration as fluorescent probes for various applications, including cellular imaging and sensing.
Fluorescence Characteristics
These derivatives typically exhibit absorption and emission in the ultraviolet and visible regions of the electromagnetic spectrum. The specific wavelengths of absorption and emission, as well as the fluorescence quantum yield, are highly sensitive to the nature and position of substituents on the aromatic ring.
| Derivative Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 3-Hydroxyisoquinolines | 358 - 383 | 395 - 446 | 0.20 - 0.90[1] |
| 1-(Isoquinolin-3-yl)imidazolidin-2-one | ~377 | ~448 | ~0.48[2] |
This table provides examples of the photophysical properties of related isoquinoline derivatives, indicating the potential for developing highly fluorescent probes based on the this compound scaffold.
Section 5: Structure-Activity Relationship (SAR) and Future Directions
A thorough understanding of the structure-activity relationship is the cornerstone of rational drug design. For the this compound class, several key structural features influence their biological activity.
The Role of the Dihydro- vs. the Dione Form
A critical aspect of the SAR for this scaffold is the comparison between the reduced this compound form and its oxidized naphthalimide counterpart. The planarity and electron-deficient nature of the naphthalimide ring system are conducive to DNA intercalation. In contrast, the dihydro- form possesses a more three-dimensional structure and a basic nitrogen center, which may favor interactions with different biological targets, such as the active sites of enzymes. This structural dichotomy presents a valuable opportunity for fine-tuning the biological activity and selectivity of these compounds.
Influence of Substituents
The introduction of various substituents on the aromatic rings or the nitrogen atom can profoundly impact the biological and photophysical properties of these derivatives. For instance, the addition of basic side chains can enhance water solubility and promote interactions with acidic residues in protein targets. The incorporation of electron-donating or electron-withdrawing groups on the naphthalene ring can modulate the electronic properties and, consequently, the fluorescence characteristics of the molecule.
Visualizations
Diagram 1: General Synthetic Pathway to this compound Derivatives
Caption: A streamlined workflow for the evaluation of anticancer activity.
Conclusion and Future Perspectives
The this compound scaffold represents a fertile ground for the discovery of novel molecules with significant biological and material applications. The synthetic versatility and the rich chemical space offered by this core structure provide ample opportunities for the development of new anticancer agents, enzyme inhibitors, and fluorescent probes. Future research should focus on the systematic exploration of the structure-activity relationships, particularly through direct comparative studies with the corresponding naphthalimide derivatives. Furthermore, the elucidation of the precise mechanisms of action of these compounds will be crucial for their advancement as therapeutic candidates. This guide serves as a foundational resource to inspire and facilitate such future endeavors.
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ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. [Link]
-
Cen, Y., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. Molecules, 26(9), 2695. [Link]
-
Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24(2), 96-116. [Link]
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MDPI. (2023). 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. Molecules, 28(2), 735. [Link]
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A Technical Guide to the Biological Evaluation of Novel 2,3-Dihydro-1H-benzo[de]isoquinoline Compounds
Foreword: Unveiling the Potential of a Privileged Scaffold
The 2,3-dihydro-1H-benzo[de]isoquinoline core represents a fascinating and underexplored scaffold in medicinal chemistry. As a derivative of the broader isoquinoline family, which is renowned for its diverse and potent biological activities, this particular structure holds significant promise for the development of novel therapeutic agents.[1][2][3][4] Compounds based on the isoquinoline framework have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity of novel this compound compounds. By leveraging established methodologies and explaining the scientific rationale behind each experimental choice, this document aims to empower researchers to unlock the full therapeutic potential of this promising class of molecules.
The Scientific Imperative: Why Investigate 2,3-Dihydro-1H-benzo[de]isoquinolines?
The isoquinoline scaffold is a cornerstone in the development of numerous pharmaceuticals.[1] Its rigid, planar structure, combined with the presence of a nitrogen atom, allows for diverse interactions with biological targets.[7] Modifications to this core, such as the creation of the this compound system, can lead to unique three-dimensional conformations and electronic properties, potentially unlocking novel mechanisms of action and improved selectivity for therapeutic targets.
The exploration of this novel scaffold is driven by several key hypotheses rooted in the known activities of related compounds:
-
Anticancer Potential: Many isoquinoline and naphthalimide derivatives exhibit potent cytotoxic effects against a range of cancer cell lines.[1][8][9] Their mechanisms of action often involve DNA intercalation, inhibition of key enzymes like topoisomerases and poly(ADP-ribose) polymerase (PARP), or disruption of microtubule dynamics.[1][2][10][11][12][13][14][15][16][17]
-
Antimicrobial Activity: The heterocyclic nature of the isoquinoline core suggests potential for antimicrobial applications.[18] The planarity of the aromatic system can facilitate interactions with microbial cell walls, membranes, or essential enzymes.
-
Fluorescent Properties for Cellular Imaging: The naphthalimide substructure, which is closely related to the benzo[de]isoquinoline core, is known for its excellent photophysical properties, including strong fluorescence and high quantum yields.[19][20][21][22][23] This opens up the possibility of developing these novel compounds as fluorescent probes for cellular imaging and diagnostics.
This guide will provide the necessary technical details to rigorously test these hypotheses.
Foundational Biological Evaluation: A Step-by-Step Approach
A logical and stepwise approach is crucial for the efficient and effective evaluation of novel compounds. The following experimental workflow is designed to provide a comprehensive initial assessment of the biological activities of this compound derivatives.
Figure 2: Potential mechanisms of action for this compound compounds leading to apoptosis and cell cycle arrest.
Causality Behind Experimental Choice: The planar aromatic structure of the benzo[de]isoquinoline core suggests a potential for DNA intercalation, a mechanism employed by many known anticancer drugs. [10][13][15][24]UV-Vis and fluorescence spectroscopy are powerful techniques to study the interaction of small molecules with DNA. Intercalation typically leads to hypochromism and a bathochromic shift in the UV-Vis absorption spectrum and changes in the fluorescence emission spectrum of the compound.
Protocol: Spectroscopic DNA Binding Studies
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).
-
Prepare stock solutions of the test compounds.
-
-
UV-Vis Titration:
-
Keep the concentration of the test compound constant while titrating with increasing concentrations of ctDNA.
-
Record the UV-Vis absorption spectra after each addition of ctDNA.
-
Analyze the spectra for changes in absorbance and wavelength maxima.
-
-
Fluorescence Titration:
-
If the compounds are fluorescent, perform a similar titration experiment and record the fluorescence emission spectra.
-
Analyze the spectra for changes in fluorescence intensity and emission wavelength.
-
Causality Behind Experimental Choice: As many isoquinoline derivatives are known to inhibit key cellular enzymes, it is logical to investigate the effect of novel this compound compounds on enzymes like PARP and topoisomerases. [11][12][14][16][17]Commercially available assay kits provide a convenient and standardized method for determining enzyme inhibitory activity.
Protocol: PARP Inhibition Assay (Example)
-
Assay Principle: Utilize a colorimetric or fluorometric assay kit that measures the incorporation of biotinylated ADP-ribose onto a histone-coated plate. PARP inhibitors will reduce the amount of biotinylated ADP-ribose incorporated, leading to a decrease in signal.
-
Procedure:
-
Follow the manufacturer's protocol for the specific PARP inhibitor assay kit.
-
Typically, this involves adding the test compound, PARP enzyme, and NAD+ to the histone-coated wells.
-
After incubation, add streptavidin-HRP and a colorimetric or fluorometric substrate.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP inhibition for each compound concentration.
-
Determine the IC₅₀ value for potent inhibitors.
-
Data Presentation and Interpretation
Table 1: In Vitro Cytotoxicity of Novel this compound Compounds
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| BDIQ-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| BDIQ-2 | 2.5 ± 0.3 | 5.1 ± 0.6 | 3.8 ± 0.4 |
| BDIQ-3 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Antimicrobial Activity of Novel this compound Compounds
| Compound ID | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| BDIQ-1 | 12 ± 1 | 8 ± 1 | 10 ± 1 |
| BDIQ-2 | 18 ± 2 | 15 ± 1 | 16 ± 2 |
| BDIQ-3 | - | - | - |
| Ampicillin | 25 ± 2 | 22 ± 2 | N/A |
| Fluconazole | N/A | N/A | 20 ± 2 |
Data are presented as mean ± standard deviation. '-' indicates no inhibition zone. N/A: Not applicable.
Conclusion and Future Directions
This technical guide provides a foundational framework for the systematic investigation of the biological activities of novel this compound compounds. The proposed experimental workflows, rooted in established scientific principles and methodologies, are designed to efficiently identify promising lead compounds and elucidate their mechanisms of action. The initial focus on cytotoxicity and antimicrobial screening, followed by in-depth mechanistic studies, will provide a comprehensive understanding of the therapeutic potential of this exciting class of molecules. Further investigations, including in vivo efficacy studies, ADME/Tox profiling, and exploration of their fluorescent properties, will be crucial for the translation of these findings into tangible clinical applications.
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- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). ResearchGate.
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- Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2025).
- Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.).
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- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
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Methodological & Application
Step-by-step synthesis of 2,3-Dihydro-1h-benzo[de]isoquinoline
An Application Guide for the Laboratory Synthesis of 2,3-Dihydro-1H-benzo[de]isoquinoline
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a foundational heterocyclic scaffold. The synthesis is presented as a two-step process commencing with the formation of the intermediate, 1H-Benzo[de]isoquinoline-1,3(2H)-dione (commonly known as 1,8-naphthalimide), from 1,8-naphthalic anhydride. The subsequent and critical step involves the complete reduction of the cyclic imide functionality to the corresponding diamine using a powerful hydride reducing agent. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
The benzo[de]isoquinoline core is a privileged structure found in a variety of functional materials and biologically active compounds. Its rigid, planar aromatic system makes it an excellent chromophore for fluorescent dyes and organic light-emitting diodes (OLEDs).[1][2] The fully reduced form, this compound, serves as a versatile building block for more complex molecular architectures. Its synthesis, while conceptually straightforward, requires careful control of reaction conditions to achieve high yields and purity. This guide details a reliable and well-documented synthetic route, breaking down each stage into principles, protocols, and characterization.
Overall Synthetic Workflow
The synthesis proceeds in two major steps: Imide Formation followed by Imide Reduction. The workflow is designed to be efficient, starting from a commercially available precursor and utilizing robust chemical transformations.
Caption: Overall two-step synthetic route to the target compound.
Part 1: Synthesis of 1H-Benzo[de]isoquinoline-1,3(2H)-dione (1,8-Naphthalimide)
Principle and Mechanistic Insight
The initial step involves the conversion of a cyclic anhydride to a cyclic imide. This reaction is a classic nucleophilic acyl substitution. Aqueous ammonia serves as the source of the nucleophile (:NH₃). The reaction proceeds via a two-stage mechanism:
-
Ring Opening: The ammonia molecule attacks one of the electrophilic carbonyl carbons of the 1,8-naphthalic anhydride. This breaks the C-O bond of the anhydride ring, forming a carboxylate and an amide functionality on the naphthalene backbone.
-
Ring Closing (Dehydration): Upon heating, the newly formed carboxylic acid and primary amide undergo an intramolecular condensation reaction. A molecule of water is eliminated, leading to the formation of the stable, five-membered imide ring.
This method is highly efficient and economical, producing the desired 1,8-naphthalimide in high yield and purity under mild conditions.[3]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 1,8-Naphthalic Anhydride | 198.17 | 50.0 g | 1.0 |
| Aqueous Ammonia (29% w/w) | 17.03 (as NH₃) | 28.7 mL | ~1.75 |
| Deionized Water | 18.02 | 115 mL | - |
| Ethanol (for recrystallization) | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-naphthalic anhydride (50.0 g, 0.252 mol).
-
In a separate beaker, carefully measure aqueous ammonia (28.7 mL) and deionized water (115 g). Add this solution to the flask containing the anhydride. A thick, yellow slurry will form.[3]
-
Begin stirring the slurry and gently heat the mixture to 70°C using a water bath.
-
Maintain the temperature at 70°C and continue stirring for 90 minutes. The total heating time should be approximately 2 hours.
-
After the heating period, remove the flask from the water bath and allow it to cool to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water (2 x 50 mL) to remove any unreacted ammonia or salts.
-
Purify the product by recrystallization from ethanol to yield 1,8-naphthalimide as a white or off-white solid.
-
Dry the purified product in a vacuum oven. The expected yield is typically high, often exceeding 85%.[3]
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
The reduction of an imide to the corresponding amine is a challenging transformation due to the resonance stability of the amide/imide functional group.[4] This step requires a potent reducing agent capable of delivering hydride ions (H⁻) to the electron-deficient carbonyl carbons. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[5]
The mechanism involves the following key stages:
-
Complexation: The Lewis acidic aluminum center of LiAlH₄ coordinates to the carbonyl oxygen atoms, increasing the electrophilicity of the carbonyl carbons.
-
Hydride Attack: A hydride ion is delivered from the [AlH₄]⁻ complex to one of the carbonyl carbons, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating an O-Al linkage and forming an iminium-like species.
-
Second Hydride Attack: A second hydride attacks the iminium carbon, completing the reduction of the first carbonyl group to a methylene group.
-
Repeat Reduction: The process is repeated for the second carbonyl group, ultimately yielding the fully reduced this compound.
Critical Consideration: This reaction is highly exothermic and must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. The workup procedure also requires careful, slow quenching of the excess reagent.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 1,8-Naphthalimide | 197.19 | 10.0 g | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 5.8 g | ~3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - |
| Ethyl Acetate (for quenching) | - | As needed | - |
| Saturated Sodium Sulfate Solution | - | As needed | - |
| Diethyl Ether (for extraction) | - | As needed | - |
Procedure:
-
Setup: Assemble a 1 L three-neck round-bottom flask, previously flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Equip the flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Suspend Lithium Aluminum Hydride (5.8 g, 0.153 mol) in anhydrous THF (150 mL) in the reaction flask.
-
Substrate Addition: Dissolve 1,8-naphthalimide (10.0 g, 0.051 mol) in anhydrous THF (150 mL). The imide has limited solubility, so gentle warming may be required to fully dissolve it before transferring it to the dropping funnel.
-
Reaction: Add the 1,8-naphthalimide solution dropwise to the stirred LiAlH₄ suspension over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours to ensure the reaction goes to completion.
-
Quenching (CRITICAL STEP): Cool the reaction flask to 0°C in an ice bath. Very slowly and cautiously, add ethyl acetate dropwise to quench the excess LiAlH₄ until gas evolution ceases. This is a highly exothermic process.
-
Continue the workup by slowly adding saturated aqueous sodium sulfate solution dropwise until a granular white precipitate of aluminum salts forms and the organic layer becomes clear.
-
Isolation: Decant the THF solution away from the inorganic salts. Wash the salts with additional THF (2 x 50 mL) and combine the organic layers.
-
Remove the solvent from the combined organic layers under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound as a solid or oil.
Visualization of the Reduction Mechanism
Caption: Simplified mechanistic pathway for the LiAlH₄ reduction of an imide.
References
- Reduction of Amides to Amines Catalyzed by Ca(CH2C6H4NMe2‐o)2(THF)2/HBpin. Google Search Result. [URL not available]
-
Amide reduction - Wikipedia . Wikipedia. [Link]
-
Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation - PMC . PubMed Central. [Link]
- A FACILE REDUCTION OF 1,8-NAPHTHALIMIDE TO 1,2,3,4-TETRAHYDRO-1,8-NAPHTHALIMIDE.
-
Magnesium-Catalyzed Mild Reduction of Tertiary and Secondary Amides to Amines - Iowa State University Digital Repository . Iowa State University. [Link]
-
Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC . NIH. [Link]
-
Amine synthesis by amide reduction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - RSC Publishing . Royal Society of Chemistry. [Link]
- Process for the manufacture of 1,8-naphthalimide - Google Patents.
- 1,8-naphthalimide derivative, preparation method therefor and use thereof - Google Patents.
- A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications - Google Patents.
-
5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor - MDPI . MDPI. [Link]
-
Synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity - ResearchGate . ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline . Pharmaguideline. [Link]
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Synthesis and Investigation of Derivatives of 1,8-Naphthalimide with a Red Emission via an Aromatic Nucleophilic Substitution Reaction - ResearchGate . ResearchGate. [Link]
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The Versatile Scaffold: Application Notes and Protocols for 2,3-Dihydro-1H-benzo[de]isoquinoline in Modern Organic Synthesis
Introduction: In the landscape of contemporary organic synthesis, the quest for novel molecular architectures with inherent potential for diversification is paramount. The tricyclic scaffold of 2,3-Dihydro-1H-benzo[de]isoquinoline, a conformationally constrained bioisostere of other privileged structures, has emerged as a valuable building block in the design of functional molecules for medicinal chemistry and materials science. Its rigid framework and the presence of a reactive secondary amine offer a unique platform for the synthesis of a diverse array of compounds, from potent enzyme inhibitors to advanced fluorescent probes. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its key transformations.
Part 1: The Foundation - Synthesis and Core Properties
The this compound core is typically synthesized from commercially available 1,8-naphthalic anhydride or acenaphthene, providing a reliable and scalable route to this versatile building block.
Synthesis of this compound
A common synthetic route involves the reduction of 1H-benzo[de]isoquinoline-1,3(2H)-dione (naphthalimide), which itself is readily prepared from 1,8-naphthalic anhydride.
Part 2: Key Synthetic Transformations and Protocols
The true synthetic power of this compound lies in its versatile reactivity. The secondary amine is a nucleophilic handle for N-functionalization, while the aromatic core and the benzylic positions are amenable to a range of transformations.
Oxidation to 1H-Benzo[de]isoquinoline-1,3(2H)-dione (Naphthalimide) Derivatives
One of the most valuable applications of the this compound scaffold is its role as a precursor to 1,8-naphthalimides. These compounds are renowned for their photophysical properties and biological activities. The oxidation of the dihydroisoquinoline core provides a direct route to the corresponding naphthalimide. This transformation is conceptually analogous to the well-established oxidation of acenaphthene to 1,8-naphthalic anhydride.
The choice of a strong oxidizing agent like sodium dichromate in an acidic medium such as glacial acetic acid is crucial for the efficient conversion of the benzylic C-H bonds to carbonyl groups. The acid activates the dichromate and facilitates the oxidative cleavage. The reaction temperature is maintained to ensure a reasonable reaction rate without promoting undesired side reactions or decomposition.
This protocol is adapted from the established oxidation of acenaphthylene to 1,8-naphthalic anhydride[1].
Materials:
-
2-Aryl-2,3-dihydro-1H-benzo[de]isoquinoline (1.0 eq)
-
Sodium dichromate (Na₂Cr₂O₇) (4.0 eq)
-
Glacial Acetic Acid
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aryl-2,3-dihydro-1H-benzo[de]isoquinoline (1.0 eq) in glacial acetic acid.
-
To this solution, add sodium dichromate (4.0 eq) portion-wise, controlling any initial exotherm.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water with constant stirring.
-
A solid precipitate of the crude N-aryl-1,8-naphthalimide will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and chromium salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-1,8-naphthalimide.
Self-Validation:
-
Expected Outcome: Formation of a solid product. The color of the product will depend on the nature of the aryl substituent.
-
Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of two carbonyl peaks in the ¹³C NMR spectrum (around 164 ppm) and the disappearance of the benzylic CH₂ signals from the starting material are indicative of a successful oxidation.
-
Troubleshooting: If the reaction is incomplete, consider extending the reflux time or adding a slight excess of the oxidizing agent. If the product is impure, ensure thorough washing and perform a second recrystallization.
Caption: Experimental workflow for the oxidation of a 2-aryl-2,3-dihydro-1H-benzo[de]isoquinoline.
N-Arylation via Buchwald-Hartwig Amination
The introduction of an aryl group at the nitrogen atom of this compound opens up a vast chemical space for the development of new drug candidates and functional materials. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly applicable to this scaffold.
The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination[2]. A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The choice of solvent is also important for solubility and reaction temperature.
This protocol is a general procedure based on the principles of the Buchwald-Hartwig amination[3][4].
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound (1.0 eq) and the aryl halide (1.1 eq).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-2,3-dihydro-1H-benzo[de]isoquinoline.
Self-Validation:
-
Expected Outcome: The reaction mixture will typically turn dark. After workup and purification, the product is usually obtained as a solid or a viscous oil.
-
Characterization: Confirmation of the product can be achieved by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The appearance of signals corresponding to the newly introduced aryl group and the disappearance of the N-H proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.
-
Troubleshooting: Low yields may be due to catalyst deactivation; ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. If the reaction does not proceed, consider using a different ligand/base combination or a more reactive aryl halide (iodide > bromide > chloride).
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Part 3: Data Presentation
| Transformation | Starting Material | Reagents | Key Conditions | Product | Typical Yield | Reference |
| Oxidation | 2-Aryl-2,3-dihydro-1H-benzo[de]isoquinoline | Sodium dichromate, Glacial Acetic Acid | Reflux, 4-6h | N-Aryl-1,8-naphthalimide | Good to Excellent | [1] |
| N-Arylation | This compound | Aryl halide, Pd(OAc)₂, XPhos, NaOtBu | Toluene, 100-110°C, 12-24h | 2-Aryl-2,3-dihydro-1H-benzo[de]isoquinoline | Good to Excellent | [3][4] |
Part 4: Future Directions and Advanced Applications
The synthetic utility of this compound is far from exhausted. Emerging areas of research include:
-
Asymmetric Catalysis: The development of enantioselective methods for the functionalization of the dihydroisoquinoline core to access chiral building blocks.
-
C-H Functionalization: Direct functionalization of the aromatic C-H bonds to introduce further diversity without the need for pre-functionalized starting materials. Photoredox catalysis holds significant promise in this area[5].
-
Materials Science: Incorporation of the rigid this compound scaffold into polymers and other materials to modulate their electronic and photophysical properties.
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Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. PMC. [Link]
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The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Frontiers in Bioengineering and Biotechnology. [Link]
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The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. PMC. [Link]
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One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. MDPI. [Link]
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A convenient way of 3-fluoro-1,8-naphthalimide synthesis. Odesa National University. [Link]
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The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. National University of Pharmacy. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Visible light promoted photoredox C(sp3)–H bond functionalization of tetrahydroisoquinolines in flow. Organic & Biomolecular Chemistry. [Link]
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Chromium Trioxide (CrO3). Organic Chemistry Portal. [Link]
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Oxidizing Naphthalene to Phthalic anhydride. Sciencemadness Discussion Board. [Link]
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Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. PMC. [Link]
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Facile One-Pot Synthesis of Benzo[h]isoquinolines via Strong Acid Triggered[1][6]-Sigmatropic Rearrangement: A Theoretical and Experimental Studies. ResearchGate. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. Beilstein Journal of Organic Chemistry. [Link]
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A Study for Oxidation Reaction of Alcohols with Cr (Ⅵ)-Isoquinoline Compound (Ⅰ). Korean Chemical Society. [Link]
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5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. MDPI. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Oxidation with chromium(VI) complexes. Wikipedia. [Link]
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Kinetic and mechanistic studies of the oxidation of naphthalene by potassium permanganate in aqueous acetic medium. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Kinetic and mechanistic studies of the oxidation of naphthalene by potassium permanganate in aqueous acetic medium. ResearchGate. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis. Der Pharma Chemica. [Link]
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Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. National Institutes of Health. [Link]
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Synthesis and Spectroscopic Characterization of 1,8- Naphthalimide Derived “Super” Photoacids. Supporting Information. [Link]
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Direct C-H Arylation of Quinones with Anilines. ResearchGate. [Link]
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Photoredox-catalyzed, oxygen-directed unactivated δ-C(sp3)–H functionalization toward oxepanes. Organic Chemistry Frontiers. [Link]
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C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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A novel chromium trioxide catalyzed oxidation of primary alcohols to the carboxylic acids. Organic Chemistry Portal. [Link]
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Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PMC. [Link]
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A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. [Link]
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Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. PMC. [Link]
-
On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. [Link]
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Greener Ullmann-Type Coupling of Aryl Halides for Preparing Biaryls Using Reusable Pd/ZrO2 Catalyst. ResearchGate. [Link]
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Catalytic Oxidation of Acenaphthene and Its Derivatives in Acetic Acid. ResearchGate. [Link]
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Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. ACS Publications. [Link]
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Synthesis of benzo[7][8] azepino[1,2-b] isoquinolin-9-ones from 3-arylisoquinolines via ring closing metathesis and evaluation of topoisomerase I inhibitory activity, cytotoxicity and docking study. ResearchGate. [Link]
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Synthesis of Novel 2-Amino-benzo[de]isoquinolin-1,3-dione Derivatives. ResearchGate. [Link]
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Application Notes and Protocols: 2,3-Dihydro-1H-benzo[de]isoquinoline in the Synthesis of Fluorescent Probes
Introduction: The Versatility of the 1,8-Naphthalimide Scaffold
In the realm of fluorescence sensing and bioimaging, the 2,3-dihydro-1H-benzo[de]isoquinoline core structure, commonly known as 1,8-naphthalimide, stands out as a remarkably versatile and robust fluorophore.[1][2][3] Its inherent photophysical properties, including high quantum yields, excellent photostability, and a large Stokes shift, make it an ideal platform for the rational design of fluorescent probes.[4][5] The true power of the naphthalimide scaffold lies in its synthetic tractability; the imide nitrogen and the naphthalene ring can be readily functionalized to modulate its electronic properties and introduce specific recognition moieties for a wide array of analytes.[6][7] This adaptability has led to the development of naphthalimide-based probes for detecting metal ions, enzymes, pH fluctuations, and changes in microenvironmental parameters like viscosity and polarity.[8][9][10][11][12]
This guide provides an in-depth exploration of the 1,8-naphthalimide scaffold in the context of fluorescent probe design and synthesis. We will delve into the fundamental principles governing its fluorescence modulation, provide a detailed, field-proven protocol for the synthesis of a representative probe, and discuss its broad applications in research and drug development.
Core Principles of Naphthalimide-Based Fluorescent Sensing
The fluorescence of 1,8-naphthalimide derivatives can be finely tuned through strategic chemical modifications. The introduction of electron-donating or electron-withdrawing groups at specific positions on the naphthalene ring significantly influences the intramolecular charge transfer (ICT) characteristics of the molecule, thereby affecting its emission wavelength and intensity.[13] The most common strategies for designing "turn-on" or "turn-off" fluorescent probes based on the naphthalimide core involve three primary photophysical mechanisms:
-
Photoinduced Electron Transfer (PET): In a typical PET-based sensor, a receptor unit with a lone pair of electrons (e.g., a tertiary amine) is linked to the naphthalimide fluorophore. In the "off" state, upon excitation, an electron from the receptor is transferred to the excited fluorophore, quenching its fluorescence.[8] Binding of an analyte to the receptor lowers the energy of the lone pair, inhibiting PET and restoring the fluorescence in a "turn-on" response.[8]
-
Intramolecular Charge Transfer (ICT): The C-4 position of the naphthalimide ring is particularly sensitive to electronic perturbations. Attaching an electron-donating group at this position and an electron-withdrawing group elsewhere on the aromatic system creates a push-pull electronic structure.[1] Changes in the local environment, such as solvent polarity, can alter the energy of the ICT state, leading to solvatochromic shifts in the emission spectra.[4][5][14]
-
Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor-acceptor pair where the emission spectrum of the donor (e.g., a naphthalimide) overlaps with the absorption spectrum of the acceptor. The efficiency of energy transfer is highly dependent on the distance between the two. Analyte-induced conformational changes that alter this distance can modulate the FRET efficiency, leading to a ratiometric fluorescent response.
These mechanisms provide a powerful toolkit for designing highly specific and sensitive fluorescent probes for a multitude of applications.
Diagrammatic Representation of Sensing Mechanisms
To visually conceptualize these principles, the following diagrams illustrate the fundamental workflows of PET and ICT in naphthalimide-based probes.
Caption: Intramolecular Charge Transfer (ICT) Mechanism.
Application Highlight: Synthesis of a 4-Amino-1,8-naphthalimide-based Fluorescent Probe
To illustrate the practical application of these principles, we will detail the synthesis of a 4-amino-1,8-naphthalimide derivative. This class of compounds is widely used as a core structure for fluorescent probes due to the strong electron-donating nature of the amino group at the C-4 position, which results in significant ICT character and environmentally sensitive fluorescence. [6][14][15]
Synthetic Scheme
The synthesis involves a two-step procedure starting from 4-bromo-1,8-naphthalic anhydride. The first step is the imidization with an appropriate amine, followed by a nucleophilic substitution of the bromine atom with a desired amino-containing recognition moiety.
Caption: General Synthesis Workflow.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Bromo-1,8-naphthalic anhydride
-
Ethanolamine
-
Ethanol (absolute)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Desired amino-containing receptor (e.g., N,N-dimethylethylenediamine)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step 1: Synthesis of N-(2-hydroxyethyl)-4-bromo-1,8-naphthalimide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in 50 mL of absolute ethanol.
-
Addition of Amine: To this solution, add ethanolamine (1.1 eq) dropwise while stirring.
-
Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6 hours. [13]The progress of the reaction can be monitored by TLC (eluent: DCM/hexane, 1:1 v/v).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain N-(2-hydroxyethyl)-4-bromo-1,8-naphthalimide as a pale-yellow solid.
Causality: The reflux in ethanol provides the necessary energy to drive the imidization reaction, where the primary amine of ethanolamine nucleophilically attacks the anhydride carbonyls, followed by dehydration to form the stable imide ring. Using a slight excess of ethanolamine ensures the complete consumption of the starting anhydride.
Step 2: Synthesis of the 4-Amino-1,8-naphthalimide Probe
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the N-(2-hydroxyethyl)-4-bromo-1,8-naphthalimide (1.0 eq) from Step 1 in 20 mL of anhydrous DMF.
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and the desired amino-containing receptor (e.g., N,N-dimethylethylenediamine, 1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC (eluent: DCM/methanol, 9:1 v/v).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Purification: Filter the precipitate and wash thoroughly with water. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of DCM/methanol) to yield the final fluorescent probe.
Causality: DMF is used as a polar aprotic solvent to facilitate the nucleophilic aromatic substitution. Potassium carbonate acts as a base to deprotonate the amine of the receptor, increasing its nucleophilicity to displace the bromide at the C-4 position. The electron-withdrawing nature of the imide group activates the naphthalene ring towards this substitution.
Safety Precautions:
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
DMF is a skin and respiratory irritant; handle with care.
-
Avoid inhalation of solvent vapors and dust from solid reagents.
Photophysical Properties and Sensing Performance
The photophysical properties of naphthalimide-based probes are crucial for their application. Key parameters include the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). These properties are highly dependent on the substituent at the C-4 position and the solvent environment.
Table 1: Representative Photophysical Data of 4-Substituted-1,8-Naphthalimide Derivatives
| C-4 Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | Reference |
| -NH₂ | Methanol | 410 | 538 | 5824 | 0.65 | [15] |
| -NH₂ | Hexane | 390 | 460 | - | - | [14] |
| -OCH₃ | DMF | 360 | 430 | - | - | [8] |
| -Br | CH₃OH | 350 | 465 | 5670 | 0.83 | [16] |
| -N(CH₃)₂ | Dioxane | 420 | 525 | - | 0.87 | [4] |
Data is illustrative and compiled from various sources. Actual values may vary based on the specific molecular structure and experimental conditions.
The sensitivity of a probe to a specific analyte is typically characterized by its detection limit (LOD). For instance, naphthalimide-based probes have demonstrated low micromolar to nanomolar detection limits for various metal ions like Cu²⁺, Ag⁺, and Hg²⁺. [3][6][17][18]
Conclusion and Future Perspectives
The this compound (1,8-naphthalimide) scaffold is a cornerstone in the development of fluorescent probes. Its favorable photophysical properties and synthetic versatility have enabled the creation of a vast library of sensors for a wide range of applications in chemistry, biology, and medicine. [1][7]Future research in this area will likely focus on the development of probes with even greater sensitivity and selectivity, as well as probes that operate in the near-infrared (NIR) region for deep-tissue imaging. [1]The integration of naphthalimide fluorophores into more complex systems, such as theranostic agents and smart materials, will continue to expand their impact on scientific discovery and technological innovation.
References
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Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery. PubMed. [Link]
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Yellow-Green and Blue Fluorescent 1,8-Naphthalimide-Based Chemosensors for Metal Cations. MDPI. [Link]
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1,8-Naphthalimide based fluorescent sensors for enzymes. Maynooth University Research Archive Library. [Link]
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Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
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Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors. Sensors & Diagnostics (RSC Publishing). [Link]
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Photophysical Properties of Some Naphthalimide Derivatives. MDPI. [Link]
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Photophysical Properties of Some Naphthalimide Derivatives. ResearchGate. [Link]
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Design of 1,8‐Naphthalimide‐Based Fluorescent Functional Molecules for Biological Application: A Review. ResearchGate. [Link]
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Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. PMC - NIH. [Link]
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Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. Molecules. [Link]
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Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. NIH. [Link]
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Naphthalimide dyes as fluorescent probes for emerging applications in medical diagnostics and therapeutics: a review. ResearchGate. [Link]
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1,8‐Naphthalimide‐Based Chemosensors: A Promising Strategy for Detection of Metal Ions in Environmental and Biological Systems. ResearchGate. [Link]
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Polarity and Viscosity‐Sensitive Fluorescent Probe for Lipid Droplet Imaging. ResearchGate. [Link]
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A dual-emission fluorescent probe with independent polarity and viscosity responses: The synthesis, spectroscopy and bio-imaging applications. PubMed. [Link]
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Naphthalimide-based fluorescent probe for Hg2+ detection and imaging in living cells and zebrafish. ResearchGate. [Link]
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A Modular Fluorescent Probe for Viscosity and Polarity Sensing in DNA Hybrid Mesostructures. Wiley Online Library. [Link]
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Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. MDPI. [Link]
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A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor. PubMed. [Link]
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Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum. PubMed Central. [Link]
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The Ascendancy of 1,8-Naphthalimides in Organic Electronics: A Guide to Application and Protocol
The field of organic electronics, with its promise of flexible, lightweight, and cost-effective devices, is in constant pursuit of novel materials with tailored optoelectronic properties. Within this landscape, derivatives of 2,3-Dihydro-1H-benzo[de]isoquinoline, particularly their oxidized form, 1,8-naphthalimides , have emerged as a powerhouse class of molecules. Their rigid, planar structure coupled with facile functionalization at both the imide nitrogen and the aromatic core allows for precise tuning of their electronic and photophysical characteristics.[1][2] This guide provides an in-depth exploration of the application of 1,8-naphthalimide derivatives in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs), complete with detailed experimental protocols for their synthesis and device fabrication.
The Allure of the 1,8-Naphthalimide Core: A Structure-Property Deep Dive
The versatility of 1,8-naphthalimides stems from their inherent electronic nature and the ability to readily modify their structure. The 1,8-naphthalimide core is electron-deficient, making it an excellent electron acceptor. This property is fundamental to its use in a variety of roles within organic electronic devices.
Key Structural Features and Their Impact:
-
The Imide Nitrogen: Substitution at the imide nitrogen with various alkyl or aryl groups can significantly influence the molecule's solubility, morphology in thin films, and intermolecular interactions. Bulky substituents can be introduced to suppress aggregation-caused quenching (ACQ), a phenomenon that often limits the performance of organic luminophores in the solid state.[3][4]
-
The Naphthalene Core (C4-Position): The C4 position of the naphthalene ring is particularly amenable to substitution with electron-donating groups. This creates a donor-acceptor (D-A) architecture within the molecule, leading to intramolecular charge transfer (ICT) upon photoexcitation.[5] The strength of the donor group directly influences the energy of the ICT state, allowing for the tuning of emission color across the visible spectrum, from blue to red.[6]
-
Extended Conjugation: Introducing π-conjugated linkers between the 1,8-naphthalimide core and the donor/acceptor moieties can further red-shift the absorption and emission spectra, enabling the design of near-infrared (NIR) emitting materials.
This strategic functionalization allows for the rational design of 1,8-naphthalimide derivatives with tailored properties for specific applications in organic electronics.[7]
Application in Organic Light-Emitting Diodes (OLEDs)
1,8-naphthalimide derivatives have found widespread application in OLEDs as fluorescent emitters, host materials, and electron-transporting materials.[8][9] Their high photoluminescence quantum yields, excellent thermal stability, and tunable emission colors make them particularly attractive.
1,8-Naphthalimides as Emissive Materials
The ability to tune the emission color of 1,8-naphthalimides by modifying the donor group at the C4-position has led to the development of efficient emitters for a range of colors.
-
Red Emitters: By incorporating strong electron-donating groups like aromatic amines, red-emitting 1,8-naphthalimide derivatives have been synthesized. These materials are crucial for full-color displays and white lighting applications.[3]
-
Orange and Yellow Emitters: Intermediate strength donors lead to orange and yellow emission.
-
Green and Blue Emitters: Weaker donors or substitution at other positions can yield green and blue emitters.
A significant advancement in OLED technology is the utilization of Thermally Activated Delayed Fluorescence (TADF) , which allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. Donor-acceptor type 1,8-naphthalimide derivatives with a small energy gap between their lowest singlet (S1) and triplet (T1) states have been successfully employed as TADF emitters, particularly in the orange-red region of the spectrum.[10][11]
Device Architecture and Performance
A typical multilayer OLED incorporating a 1,8-naphthalimide-based emissive layer is structured as follows:
Figure 1: A representative multilayer OLED architecture.
Table 1: Performance of Representative OLEDs Employing 1,8-Naphthalimide Derivatives
| Emitter | Role | Host | Emission Color | Max. EQE (%) | CIE (x, y) | Reference |
| Nap3 | Red Emitter | CzPhONI | Red | 1.8 | (0.67, 0.32) | [3][8] |
| NI-TPA | Orange TADF Emitter | CBP | Orange | 11.3 | - | [10] |
| NI-Pz | Red TADF Emitter | CBP | Red | 7.6 | - | [10] |
| (-)-(R,R)-CAI-DMAC | Orange-Red TADF Emitter | - | Orange-Red | 12.4 | - | [12] |
Application in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, 1,8-naphthalimide derivatives are primarily explored as non-fullerene acceptors (NFAs) due to their strong electron-accepting nature and tunable energy levels.[1][2] They offer advantages over traditional fullerene acceptors, including stronger absorption in the visible region and greater synthetic versatility.
1,8-Naphthalimides as Non-Fullerene Acceptors
The performance of OSCs is critically dependent on the energy level alignment between the donor and acceptor materials, as well as the morphology of the bulk heterojunction (BHJ) active layer. The ability to tune the LUMO (Lowest Unoccupied Molecular Orbital) energy level of 1,8-naphthalimide derivatives through chemical modification is a key advantage in optimizing these parameters.
Planar 1,8-naphthalimide-based small molecules have been designed and synthesized, exhibiting high-lying LUMO levels that match well with wide bandgap polymer donors.[7][13] This leads to high open-circuit voltages (Voc), a crucial factor for achieving high power conversion efficiencies (PCEs).
Device Architecture and Performance
A typical OSC with a BHJ architecture is depicted below:
Figure 2: A representative bulk heterojunction organic solar cell.
Table 2: Performance of Representative OSCs with 1,8-Naphthalimide-Based Acceptors
| Acceptor | Donor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| SM1 | PCDTBT-C12 | 2.78 | 1.04 | - | - | [7][13] |
| BYG-1 | SMD | 8.67 | - | - | - | [2] |
| BYG-2 | SMD | 7.12 | - | - | - | [2] |
Application in Organic Field-Effect Transistors (OFETs)
The ordered molecular packing and good electron affinity of 1,8-naphthalimide derivatives make them promising candidates for n-type semiconductors in OFETs.[14] High-performance OFETs require materials with high charge carrier mobility and good environmental stability.
1,8-Naphthalimides as n-Type Semiconductors
The planar structure of the 1,8-naphthalimide core facilitates π-π stacking in the solid state, which is crucial for efficient intermolecular charge transport. By carefully designing the substituents, the molecular packing can be controlled to optimize charge carrier mobility. Donor-acceptor type 1,8-naphthalimides have been shown to exhibit bipolar charge transport, meaning they can conduct both electrons and holes.
Device Architecture
A common OFET architecture is the bottom-gate, top-contact (BGTC) configuration:
Figure 3: A bottom-gate, top-contact OFET architecture.
Protocols
Synthesis of a Representative Donor-Acceptor 1,8-Naphthalimide Derivative
This protocol describes the synthesis of a red-emissive 1,8-naphthalimide derivative, analogous to those reported in the literature, via a two-step process involving the synthesis of a 4-bromo-1,8-naphthalimide intermediate followed by a Suzuki coupling reaction.[15]
Step 1: Synthesis of N-alkyl-4-bromo-1,8-naphthalimide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-1,8-naphthalic anhydride (1.0 eq) and a suitable solvent such as acetic acid.
-
Addition of Amine: Add the desired primary amine (e.g., n-butylamine, 1.3 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and stir for 6 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Filter the precipitate, wash with water until the filtrate is neutral, and then recrystallize from ethanol to obtain the pure N-alkyl-4-bromo-1,8-naphthalimide.
Step 2: Suzuki Coupling with a Donor-containing Boronic Acid
-
Reaction Setup: In a Schlenk flask, dissolve the N-alkyl-4-bromo-1,8-naphthalimide (1.0 eq), a donor-substituted boronic acid (e.g., (4-(diphenylamino)phenyl)boronic acid, 1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Addition of Base: Add a base (e.g., K₂CO₃, 2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Work-up: After cooling, extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final donor-acceptor 1,8-naphthalimide derivative.
Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multilayer OLED using a 1,8-naphthalimide derivative as the emissive layer via spin-coating.[16]
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates in an oven and treat with UV-ozone for 10 minutes before use.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the 1,8-naphthalimide derivative (and host material, if applicable) in a suitable organic solvent (e.g., chloroform). Spin-coat the solution onto the HIL and anneal at an optimized temperature to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, TPBi), an electron injection layer (e.g., lithium fluoride, LiF), and the metal cathode (e.g., aluminum) through a shadow mask.[17]
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.
Characterization of Materials and Devices
-
Chemical Structure and Purity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are used to confirm the chemical structure and purity of the synthesized 1,8-naphthalimide derivatives.[18][19][20]
-
Photophysical Properties: UV-visible absorption and photoluminescence spectroscopy are employed to determine the absorption and emission characteristics of the materials in solution and as thin films. The photoluminescence quantum yield is a critical parameter for emissive materials.[21]
-
Electrochemical Properties: Cyclic voltammetry (CV) is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the materials, which are crucial for understanding charge injection and transport in devices.[22]
-
Device Performance: The current density-voltage-luminance (J-V-L) characteristics of OLEDs are measured using a source meter and a photometer. The external quantum efficiency (EQE) and power efficiency are calculated from this data. For OSCs, the power conversion efficiency is determined under simulated solar illumination. For OFETs, the charge carrier mobility is extracted from the transfer and output characteristics.
Future Outlook
The field of 1,8-naphthalimide-based organic electronics continues to evolve. Future research will likely focus on:
-
Development of high-efficiency deep-blue and NIR emitters: These are still challenging areas in OLED technology.
-
Improving the performance and stability of 1,8-naphthalimide-based NFAs in OSCs: Pushing the PCEs of non-fullerene OSCs to commercially viable levels is a key goal.
-
Enhancing the charge carrier mobility and air stability of n-type 1,8-naphthalimide semiconductors for OFETs: This is crucial for the realization of complementary logic circuits.
-
Exploring novel applications: The unique photophysical properties of 1,8-naphthalimides make them promising candidates for applications in bio-imaging, sensing, and photodynamic therapy.[23][24]
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Efficient orange and red thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives. RSC Advances, 2024, 14 , 6494-6500.
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1,8-Naphthalimide-Based Planar Small Molecular Acceptor for Organic Solar Cells. ACS Applied Materials & Interfaces, 2016, 8 (8), 5475–5483.
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Novel 1,8-naphthalimide derivatives for standard-red organic light-emitting device applications. Journal of Materials Chemistry C, 2015, 3 , 5673-5681.
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Donor–acceptor substituted 1,8-naphthalimides: design, synthesis, and structure–property relationship. Journal of Materials Chemistry C, 2017, 5 , 5317-5345.
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Synthesis and Spectroscopic Characterization of 1,8-Naphthalimide Derived “Super” Photoacids. The Journal of Physical Chemistry B, 2012, 116 (3), 1165–1176.
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Luminescence and Electrochemical Activity of New Unsymmetrical 3-Imino-1,8-naphthalimide Derivatives. Materials, 2021, 14 (19), 5504.
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Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. International Journal of Molecular Sciences, 2024, 25 (21), 12891.
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1,8-Naphthalimides for non-doping OLEDs: the tunable emission color from blue, green to red. Synthetic Metals, 2004, 144 (3), 267-273.
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FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS.
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Synthesis and Spectroscopic Characterization of 1,8- Naphthalimide Derived “Super” Photoacids.
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Self-assembled naphthalimide derivatives as efficient and low-cost electron extraction layer for n-i-p perovskite solar cells Su.
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A systematic review on 1,8-naphthalimide derivatives as emissive materials in organic light-emitting diodes. Journal of Materials Science, 2022, 57 , 105-139.
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1,8-Naphthalimide derivatives as the small molecules with multiapplications in chemistry and biology. Organic & Biomolecular Chemistry, 2025, 23 , 6287-6319.
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Novel 1,8-naphthalimide derivatives for standard-red organic light-emitting device applications.
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Synthesis of star-shaped small molecules carrying peripheral 1,8-naphthalimide functional groups and their applications in organic solar cells.
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Luminescence Properties of 1,8-Naphthalimide Derivatives in Solution, in Their Crystals, and in Co-crystals: Toward Room-Temperature Phosphorescence from Organic Materials.
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1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Organic & Biomolecular Chemistry, 2025, 23 , 6287-6319.
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1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. RSC Publishing, 2025.
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Process for the manufacture of 1,8-naphthalimide. Google Patents, 2002.
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Novel 1,8-naphthalimide derivatives for standard-red organic light-emitting device applications. Journal of Materials Chemistry C, 2015, 3 (22), 5673-5681.
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1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. PubMed, 2025.
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Luminescence Properties of 1,8-Naphthalimide Derivatives in Solution, in Their Crystals, and in Co-crystals: Toward Room-Temperature Phosphorescence from Organic Materials. The Journal of Physical Chemistry C, 2018, 122 (7), 3946–3955.
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Naphthalimide-derivative with blue electroluminescence for OLED application.
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1,8-Naphthalimide-Based Highly Emissive Luminophors with Various Mechanofluorochromism and Aggregation-Induced Characteristics. ACS Omega, 2019, 4 (8), 13511–13521.
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1,8-Naphthalimide-Based Planar Small Molecular Acceptor for Organic Solar Cells. PubMed, 2016.
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1,8-Naphthalimide-based circularly polarized TADF enantiomers as the emitters for efficient orange-red OLEDs.
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Efficient orange and red thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives. RSC Publishing, 2024.
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A systematic review on 1,8-naphthalimide derivatives as emissive materials in organic light-emitting diodes. Manipal Research Portal.
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Organic Field Effect Transistors (OFET). Ossila.
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OLED Fabrication | How to make an OLED Device. Ossila.
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Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. MDPI, 2017.
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1,8-naphthalimide derivative, preparation method therefor and use thereof. Google Patents, 2020.
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Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. PMC, 2023.
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Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. ACS Omega, 2021, 6 (20), 13023–13031.
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OTFT & OFET Fabrication Guide. Ossila.
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Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide.
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Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. PMC, 2021.
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A New Orange-Light-Emitting Materials Based on (N-naphthyl)-1,8-naphthalimide for OLED Applications.
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EXPLORATION OF NOVEL METHODS FOR THE FABRICATION AND CHARACTERIZATION OF ORGANIC FIELD-EFFECT TRANSISTORS AND EXAMINATION OF FACTORS INFLUENCING OFET PERFORMANCE.
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Novel 1,8-naphthalimide derivatives for standard-red organic light-emitting device applications. ResearchGate, 2015.
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Application Notes and Protocols for the Functionalization of 2,3-Dihydro-1H-benzo[de]isoquinoline
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1H-benzo[de]isoquinoline scaffold is a key structural motif in medicinal chemistry and materials science. Its unique tricyclic framework offers a versatile platform for the development of novel therapeutic agents and functional materials. This guide provides detailed application notes and protocols for the targeted functionalization of this important heterocyclic system, empowering researchers to explore its vast chemical space.
Introduction to the this compound Core
The this compound system, also known as perimidine in its aromatic form, possesses a rigid and planar architecture. This structural characteristic, combined with the presence of a reactive secondary amine and an electron-rich aromatic nucleus, makes it an attractive target for chemical modification. Functionalization can be directed towards the nitrogen atom or the aromatic backbone, allowing for the introduction of a wide array of substituents to modulate the molecule's physicochemical and biological properties.
I. N-Functionalization Protocols: Targeting the Secondary Amine
The secondary amine at the 2-position of the this compound core is a primary site for functionalization. N-alkylation and N-acylation are fundamental transformations that introduce diverse substituents, significantly impacting the molecule's properties.
A. N-Alkylation Protocols
N-alkylation introduces alkyl or substituted alkyl groups, which can influence solubility, lipophilicity, and biological activity. The choice of base and solvent is critical for achieving high yields and preventing side reactions.
Protocol 1: N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using alkyl halides in the presence of a suitable base.
Workflow for N-Alkylation:
Figure 1: General workflow for the N-alkylation of this compound.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (1.2-2.0 eq). Common bases include potassium carbonate (K₂CO₃) for milder conditions or sodium hydride (NaH) for more robust reactions.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the secondary amine.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 60-100 °C for K₂CO₃ in DMF, or room temperature to 60 °C for NaH in THF) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Table 1: Representative Conditions for N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | DMF | 80 | 24 | 82 | [1] |
| Ethyl chloroacetate | K₂CO₃ | DMF | 100 | 3 | 82 | [1] |
| Epichlorohydrin | Cs₂CO₃ | DMF | RT | - | 46 | [1] |
Expert Insights:
-
The choice of base is crucial. NaH is a strong, non-nucleophilic base suitable for less reactive alkyl halides, but requires anhydrous conditions. K₂CO₃ is a milder, easier-to-handle base suitable for more reactive electrophiles like benzyl and allyl halides.
-
DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. THF is another common choice, particularly when using NaH.
-
For sensitive substrates, lower reaction temperatures and a gradual addition of the alkylating agent can minimize side product formation.
B. N-Acylation Protocols
N-acylation introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. This reaction is typically performed with acyl chlorides or anhydrides in the presence of a base.
Protocol 2: N-Acylation with Acyl Chlorides
This protocol details the N-acylation of this compound using acyl chlorides.
Workflow for N-Acylation:
Sources
Application Notes and Protocols for the Antimicrobial Evaluation of 2,3-Dihydro-1h-benzo[de]isoquinoline Analogs
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction: The Therapeutic Potential of the Benzo[de]isoquinoline Scaffold
The relentless emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities. Within this class, the tricyclic framework of 2,3-Dihydro-1h-benzo[de]isoquinoline presents a compelling starting point for the design of new antimicrobial drugs.
While direct studies on the antimicrobial properties of this compound are emerging, a significant body of research on its close structural analog, 1H-benzo[de]isoquinoline-1,3(2H)-dione (commonly known as naphthalimide), provides a strong rationale for its investigation. Naphthalimide derivatives have demonstrated potent activity against a wide range of pathogens, including drug-resistant strains, through mechanisms that are distinct from many clinically used antibiotics.[1][2][3]
These application notes serve as a comprehensive guide for researchers investigating the antimicrobial potential of novel this compound analogs. We will delve into the plausible mechanisms of action based on related compounds, provide detailed protocols for the synthesis and antimicrobial evaluation of these analogs, and offer templates for data presentation and interpretation. Our approach is grounded in established methodologies to ensure scientific rigor and reproducibility.
Plausible Mechanisms of Antimicrobial Action
Based on extensive studies of the structurally related naphthalimide class of compounds, several potential mechanisms of action can be proposed for this compound analogs. The planar nature of this tricyclic system is key to its biological activity.
-
DNA Intercalation and Disruption of Nucleic Acid Synthesis: The planar aromatic structure of the benzo[de]isoquinoline core allows it to intercalate between the base pairs of bacterial DNA.[1][3] This physical insertion can distort the helical structure, leading to the inhibition of critical cellular processes such as DNA replication and transcription.[4][5] Some naphthalimide derivatives are also known to inhibit topoisomerase II, an essential enzyme involved in managing DNA topology during replication.[3]
-
Bacterial Membrane Disruption: Certain analogs may possess amphipathic properties that enable them to interact with and disrupt the integrity of the bacterial cell membrane. This can lead to the leakage of essential cytoplasmic contents and a loss of metabolic activity, ultimately resulting in cell death.[4]
-
Generation of Reactive Oxygen Species (ROS): Some antimicrobial compounds can induce the production of ROS within the bacterial cell.[4] This leads to oxidative stress and damage to vital cellular components, including proteins, lipids, and nucleic acids.
-
Inhibition of Biofilm Formation: Bacterial biofilms are a significant challenge in clinical settings, contributing to persistent infections and antibiotic resistance. Some naphthalimide-based compounds have been shown to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria.[4]
The following diagram illustrates the potential multifactorial mechanism of action for this class of compounds.
Caption: Potential antimicrobial mechanisms of this compound analogs.
Synthesis Protocol: A General Approach
A variety of synthetic routes can be employed to generate a library of this compound analogs for screening. A common starting point is the commercially available 1,8-naphthalic anhydride. The following is a generalized, multi-step procedure.
Workflow for Synthesis of this compound Analogs
Caption: General synthetic workflow for producing this compound analogs.
Step-by-Step Protocol:
-
Synthesis of N-Substituted Naphthalimide (Intermediate):
-
In a round-bottom flask, dissolve 1,8-naphthalic anhydride (1.0 eq) in glacial acetic acid.
-
Add the desired primary amine (R-NH2) (1.1 eq). The choice of amine will determine the substitution at the 2-position of the final product, allowing for the creation of a diverse analog library.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum. The product is the N-substituted naphthalimide.
-
-
Reduction to this compound Analog (Final Product):
-
Caution: This step often involves strong reducing agents and should be performed in an inert atmosphere (e.g., argon or nitrogen) and with appropriate safety precautions.
-
Suspend the N-substituted naphthalimide (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) (excess, e.g., 3-4 eq), to the suspension at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the purified analogs using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocols for Antimicrobial Efficacy Testing
The following are standardized protocols for determining the antimicrobial activity of the synthesized compounds. It is crucial to include appropriate controls in each assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6]
Materials:
-
96-well microtiter plates (sterile)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Compound stock solutions (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In the first column of a 96-well plate, add the compound stock solution to CAMHB to achieve the highest desired concentration.
-
Perform two-fold serial dilutions across the plate by transferring half the volume from each well to the next.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum with no compound) and a negative/sterility control (broth only).
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a plate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).
Data Presentation and Interpretation
Quantitative data from antimicrobial testing should be summarized in a clear and organized manner to facilitate comparison between analogs and against reference antibiotics.
Table 1: Example MIC Data for Benzo[de]isoquinoline Analogs
| Compound ID | R-Group Substitution | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. MRSA (ATCC 43300) |
| BDI-01 | -CH₂CH₃ | 32 | 64 | 32 |
| BDI-02 | -CH₂(C₆H₅) | 8 | 32 | 4 |
| BDI-03 | -CH₂(4-Cl-C₆H₄) | 4 | 16 | 2 |
| BDI-04 | -(CH₂)₃N(CH₃)₂ | 16 | >128 | 8 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific molecular structure of the analogs tested.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel antimicrobial agents. The protocols and application notes provided herein offer a robust framework for the synthesis, screening, and initial mechanistic evaluation of new analogs. By leveraging the extensive knowledge base of the structurally related naphthalimides, researchers can rationally design compounds with enhanced potency and favorable pharmacological properties. Future work should focus on establishing clear structure-activity relationships (SAR), evaluating cytotoxicity against mammalian cell lines to determine a therapeutic index, and conducting more in-depth mechanistic studies, such as DNA binding assays and membrane permeabilization experiments, to confirm the mode of action.
References
-
Bentham Science Publishers. (n.d.). Design, Synthesis and Antimicrobial Evaluation of Novel Benzimidazoleincorporated Naphthalimide Derivatives as Salmonella typhimurium DNA Intercalators, and Combination Researches. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents. Available from: [Link]
-
MDPI. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. PMC. Available from: [Link]
-
Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]
-
PubMed. (n.d.). Unlocking the Antibacterial Potential of Naphthalimide-Coumarins to Overcome Drug Resistance with Antibiofilm and Membrane Disruption Ability against Escherichia coli. Available from: [Link]
-
MDPI. (n.d.). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. Available from: [Link]
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- 1. Design, Synthesis and Antimicrobial Evaluation of Novel Benzimidazoleincorporated Naphthalimide Derivatives as Salmonella typhimurium DNA Intercalators, and Combination Researches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Antibacterial Potential of Naphthalimide-Coumarins to Overcome Drug Resistance with Antibiofilm and Membrane Disruption Ability against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalysis with 1H-Benzo[de]isoquinoline Derivatives
Abstract: The 1H-benzo[de]isoquinoline scaffold and its derivatives, particularly the highly conjugated perylene diimides (PDIs), have emerged as a powerful class of organic photocatalysts. Their robust photophysical properties, tunable redox potentials, and excellent stability make them ideal candidates for a range of challenging organic transformations. This guide provides an in-depth exploration of the experimental setup and protocols for leveraging these catalysts in synthetic chemistry, with a focus on the reductive dehalogenation of aryl halides—a testament to their potent reducing capabilities under visible light irradiation.
Introduction: The Rise of Perylene Diimides as Potent Photoredox Catalysts
The core structure of 2,3-dihydro-1H-benzo[de]isoquinoline is a foundational motif in a broader class of highly valuable organic molecules. While the parent dihydroisoquinoline itself is not a prominent catalyst, its oxidized, planar, and highly conjugated analogue, the 1H-benzo[de]isoquinoline-1,3(2H)-dione, forms the core of perylene diimide (PDI) dyes. These PDI derivatives have garnered significant attention as exceptionally potent photoredox catalysts.
What sets PDI-based photocatalysts apart is their unique ability to engage in a consecutive photoinduced electron transfer (conPET) process.[1] This dual-photon activation mechanism allows them to reach extraordinarily negative excited-state reduction potentials (up to -2.0 V vs. SCE), enabling the activation of even very stable chemical bonds, such as those in aryl chlorides, which are often inaccessible with conventional single-photon photocatalysts.[1]
This application note will focus on a representative and widely used PDI photocatalyst, N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (referred to as PDI-dpp or Perylene Orange), and its application in the reductive dehalogenation of aryl halides. We will detail the synthesis of the catalyst, the general experimental setup for a photocatalytic reaction, and a specific protocol for the reduction of a model aryl halide.
Mechanistic Insight: The Consecutive Photoinduced Electron Transfer (conPET) Pathway
The remarkable catalytic power of PDI derivatives in reductive transformations stems from the conPET mechanism. This process involves the absorption of two photons to generate a super-reducing excited state of the catalyst's radical anion. The key steps are as follows:
-
Initial Excitation and Reductive Quenching: The ground-state PDI photocatalyst absorbs a photon of visible light, promoting it to an excited state (PDI*). This excited catalyst is then reductively quenched by a sacrificial electron donor (SED), typically a tertiary amine like triethylamine (Et₃N). This single-electron transfer (SET) process generates the PDI radical anion (PDI•⁻) and the radical cation of the electron donor (Et₃N•⁺).[1]
-
Second Excitation: The newly formed PDI•⁻, which is itself a chromophore, absorbs a second photon of visible light. This elevates it to a highly energetic excited doublet state (*PDI•⁻).[2]
-
Electron Transfer to Substrate: This excited radical anion (*PDI•⁻) is an extremely potent reducing agent. It can transfer an electron to a substrate with a very negative reduction potential, such as an aryl halide (Ar-X), to form the substrate's radical anion (Ar-X•⁻). This step regenerates the ground-state PDI catalyst, allowing it to re-enter the catalytic cycle.[1]
-
Substrate Fragmentation and Product Formation: The aryl halide radical anion (Ar-X•⁻) rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). The aryl radical then typically abstracts a hydrogen atom from the solvent or another hydrogen source to yield the final dehalogenated product (Ar-H).
Caption: conPET Cycle for PDI-Catalyzed Reductive Dehalogenation.
Experimental Protocols
Synthesis of N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PDI-dpp)
This protocol describes a common method for synthesizing PDI-dpp, a highly soluble and effective PDI photocatalyst.
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
2,6-Diisopropylaniline
-
Imidazole
-
Zinc acetate (optional, as catalyst)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine perylene-3,4,9,10-tetracarboxylic dianhydride (1.0 eq), 2,6-diisopropylaniline (2.5 eq), and imidazole (used as both solvent and catalyst, approx. 15-20 eq by weight relative to PTCDA). A catalytic amount of zinc acetate (0.1 eq) can be added to facilitate the reaction.
-
Heating: Heat the mixture to 180-200 °C with stirring under a nitrogen atmosphere. The imidazole will melt, forming a solution. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to approximately 100 °C and add ethanol to precipitate the crude product.
-
Purification: Filter the hot suspension and wash the solid residue sequentially with hot ethanol, hot water, and a dilute HCl solution to remove residual imidazole and other impurities. Finally, wash with water until the filtrate is neutral, and then with ethanol.
-
Drying and Characterization: Dry the resulting bright orange solid under vacuum. The product can be further purified by column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
General Protocol for Photocatalytic Reductive Dehalogenation of Aryl Halides
This section provides a general, step-by-step procedure for the reductive dehalogenation of an aryl halide using PDI-dpp as the photocatalyst.
Materials and Equipment:
-
Photocatalyst: N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PDI-dpp) (0.1-1.0 mol%)
-
Substrate: Aryl halide (e.g., 4-chlorobenzonitrile) (1.0 eq)
-
Sacrificial Electron Donor (SED): Triethylamine (Et₃N) (3.0-5.0 eq)
-
Solvent: Acetonitrile (or other suitable anhydrous solvent)
-
Reaction Vessel: Schlenk tube or a vial with a magnetic stir bar and a septum-sealed cap.
-
Light Source: Blue LED lamp (e.g., 455 nm) or a compact fluorescent lamp (CFL).[1] The reaction vessel should be placed at a consistent distance from the light source.
-
Cooling System: A small fan to maintain the reaction at room temperature, as the light source may generate heat.
-
Inert Atmosphere: Nitrogen or Argon gas supply.
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the PDI-dpp photocatalyst (e.g., 0.5 mol%), the aryl halide substrate (e.g., 0.2 mmol), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (e.g., 2.0 mL) via syringe, followed by the addition of triethylamine (e.g., 4.0 eq).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove any dissolved oxygen, which can quench the excited states of the photocatalyst.
-
Irradiation: Place the sealed reaction vessel in front of the visible light source and begin vigorous stirring. Use a fan to maintain the temperature at approximately 20-25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the dehalogenated product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry and compare the data with known literature values.
Caption: A typical experimental workflow for a PDI-catalyzed reaction.
Data Presentation: Substrate Scope and Performance
The PDI-dpp catalyzed reductive dehalogenation is applicable to a wide range of aryl halides. The following table summarizes representative results for this transformation.
| Entry | Aryl Halide Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Benzonitrile | 0.5 | 12 | 95 |
| 2 | 4-Bromobenzonitrile | Benzonitrile | 0.5 | 8 | 98 |
| 3 | 4-Iodobenzonitrile | Benzonitrile | 0.5 | 4 | >99 |
| 4 | 1-Chloronaphthalene | Naphthalene | 1.0 | 24 | 85 |
| 5 | 4-Chloroacetophenone | Acetophenone | 0.5 | 16 | 92 |
| 6 | 2-Bromopyridine | Pyridine | 1.0 | 12 | 88 |
Note: Reaction conditions are based on the general protocol described above. Yields are for isolated products.
Conclusion and Future Outlook
The 1H-benzo[de]isoquinoline framework, particularly in the form of PDI derivatives, provides a robust and versatile platform for visible-light photocatalysis. The ability to harness the energy of two photons via the conPET mechanism allows for the activation of highly stable bonds, significantly expanding the scope of photoredox catalysis. The protocols detailed herein offer a solid foundation for researchers to explore the synthetic potential of these powerful organic catalysts. Future research will likely focus on the development of novel PDI structures with tailored photophysical properties, the application of these catalysts in a broader range of chemical transformations, and their immobilization on solid supports to enhance recyclability and applicability in flow chemistry systems.
References
-
Schwan, L. O., & O'Shea, D. F. (2018). Perylene diimide photoredox catalysis. Beilstein Journal of Organic Chemistry, 14, 2644–2669. [Link]
-
Shang, T., Qiu, G., Li, Y., Lv, Q., Liu, Y., & Yu, B. (2024). Emerging perylene diimide-based photocatalysts: status and trends in organic synthesis. Chemical Society Reviews. [Link]
-
Ghosh, I., Ghosh, T., Bardagi, J. I., & König, B. (2014). Reduction of aryl halides by consecutive visible light-induced electron transfer processes. Science, 346(6210), 725-728. [Link]
-
Gong, H. X., Cao, Z., Li, M. H., Liao, S. H., & Lin, M. J. (2018). Photoexcited perylene diimide radical anions for the reduction of aryl halides: a bay-substituent effect. Organic Chemistry Frontiers, 5(15), 2354-2359. [Link]
-
Zeman IV, C. J., Kim, S., Zhang, F., & Schanze, K. S. (2020). Direct Observation of the Reduction of Aryl Halides by a Photoexcited Perylene Diimide Radical Anion. Journal of the American Chemical Society, 142(5), 2204-2207. [Link]
-
Twilton, J., Le, C., & MacMillan, D. W. (2017). The merger of photoredox and organocatalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]
Sources
- 1. Emerging perylene diimide-based photocatalysts: status and trends in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Photoexcited perylene diimide radical anions for the reduction of aryl halides: a bay-substituent effect - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Versatility of the 2,3-Dihydro-1H-benzo[de]isoquinoline Scaffold in Advanced Live-Cell Imaging
The 2,3-dihydro-1H-benzo[de]isoquinoline core structure, prominently featured in 1,8-naphthalimide dyes, represents a cornerstone in the development of sophisticated fluorescent probes for live-cell imaging. This guide provides an in-depth exploration of the application of these fluorophores, offering researchers, scientists, and drug development professionals a comprehensive resource, from fundamental principles to detailed, field-proven protocols. The inherent synthetic tractability of the naphthalimide scaffold allows for precise chemical modifications, enabling the creation of a diverse palette of probes for visualizing subcellular organelles and detecting dynamic biological processes in real-time.[1][2]
Core Principles: The Chemistry Behind the Glow
The exceptional utility of 1,8-naphthalimide derivatives stems from their robust and tunable photophysical properties. These include high fluorescence quantum yields, significant photostability, and characteristically large Stokes shifts, which minimize auto-fluorescence and light scattering from biological samples.[3][4][5] The fluorescence of these probes is often engineered to be sensitive to the local microenvironment, allowing for the design of "smart" sensors.
Mechanisms of Fluorescence Modulation
Many naphthalimide-based probes are designed as "turn-on" or ratiometric sensors, where the fluorescence signal is modulated by a specific biological analyte or event.[1] Two common mechanisms underpinning this functionality are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
-
Photoinduced Electron Transfer (PET): In a typical PET-based sensor, a recognition moiety (receptor) is linked to the naphthalimide fluorophore. In the "off" state, an electron from the receptor quenches the fluorescence of the excited fluorophore. Upon binding to its target analyte, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" fluorescence.[1][6]
-
Intramolecular Charge Transfer (ICT): ICT probes often feature an electron-donating group and an electron-accepting group. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this state are highly sensitive to the polarity and viscosity of the surrounding environment.[7]
Diagram of the Photoinduced Electron Transfer (PET) mechanism in "turn-on" fluorescent probes.
Strategies for Subcellular Targeting
The versatility of the naphthalimide scaffold allows for its conjugation to specific targeting moieties, directing the probe to various subcellular compartments.
-
Mitochondria: Probes are often appended with a lipophilic cation, such as triphenylphosphonium (TPP). The large negative membrane potential of the inner mitochondrial membrane (-180 mV) drives the accumulation of these positively charged probes within the mitochondrial matrix.[3]
-
Endoplasmic Reticulum (ER): Targeting can be achieved by conjugating the fluorophore to molecules that bind to receptors prominent on the ER membrane, such as glibenclamide, which binds to sulfonylurea (SUR) receptors.[7][8] The lipophilicity of the dye itself can also play a significant role in ER localization.[9]
-
Lysosomes: The acidic environment of lysosomes (pH 4.5-5.5) can be exploited for targeting. Probes containing basic amine groups, like a morpholine moiety, become protonated in the acidic lumen, leading to their entrapment and accumulation.[6]
Photophysical Properties of Representative Naphthalimide Probes
The synthetic accessibility of the 1,8-naphthalimide core allows for the fine-tuning of its spectral properties. By altering substituents on the aromatic ring, a wide range of probes have been developed for various biological targets.
| Probe Name/Derivative | Target/Application | Excitation (λex) | Emission (λem) | Key Features & Cell Line | Reference |
| Mt-4 | Mitochondria | 408 nm | ~540 nm | Large Stokes shift, low cytotoxicity; used in HeLa cells.[3] | [3] |
| NADP | Mercury (Hg²⁺) | 400 nm | 518 nm | "Turn-on" fluorescence; applied in RAW264.7 cells and zebrafish.[1] | [1] |
| MNP | Iron (Fe³⁺) & Lysosomes | ~370 nm | ~510 nm | Dual-capability probe for lysosomal tracking and Fe³⁺ detection in HeLa cells.[1][6] | [1][6] |
| Mito-HP | Mitochondrial H₂O₂ | Not specified | Not specified | "Turn-on" response to H₂O₂; used in HeLa cells.[10] | [10] |
| ML-NAP-DPPEA | Lysosomal ONOO⁻ | Not specified | Not specified | "Turn-off" probe for peroxynitrite; used for endogenous stimulation imaging.[6] | [6] |
| 4-DiMe-ANI | Lipid Droplets | 440 nm | 450-550 nm | "Turn-on" probe for apolar environments; used in A549 cells.[11] | [11] |
Application Notes & Detailed Protocols
The following protocols provide a framework for utilizing naphthalimide-based probes. It is crucial to note that optimal conditions (e.g., probe concentration, incubation time) may vary depending on the specific probe, cell type, and experimental goals, and thus may require empirical optimization.
A. General Protocol for Live-Cell Staining
This workflow provides a basic procedure for staining live cells with a generic naphthalimide probe.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,8-Naphthalimide Derivative Dyes with Large Stokes Shifts for Targeting Live-Cell Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A naphthalimide-based lysosome-targeting fluorescent probe for the selective detection and imaging of endogenous peroxynitrite in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endoplasmic reticulum targeting fluorescent probes to image mobile Zn 2+ - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04300D [pubs.rsc.org]
- 8. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-1H-benzo[de]isoquinoline Derivatives
Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-benzo[de]isoquinoline and its derivatives. This scaffold is a cornerstone in the development of advanced materials, fluorescent probes, and pharmacologically active agents. Its rigid, planar structure and unique electronic properties make it a target of significant interest for researchers in chemistry and drug development.
This guide is structured to address the common practical challenges encountered during the multi-step synthesis of this heterocyclic system. We will move from the preparation of essential precursors to the critical final reduction, providing detailed protocols, troubleshooting advice, and the underlying chemical principles to empower you to resolve issues in your own laboratory.
Core Synthetic Strategy: An Overview
The most prevalent and versatile route to the this compound core involves a two-stage process. First, the synthesis of an N-substituted 1,8-naphthalimide (a 1H-benzo[de]isoquinoline-1,3(2H)-dione), followed by the reduction of one of the carbonyl groups. This strategy allows for extensive diversification by varying the N-substituent and modifying the naphthalic ring system.
Caption: General synthetic workflow for this compound.
Part 1: Synthesis of N-Substituted 1,8-Naphthalimide Precursors
The foundation of the final product is a high-purity naphthalimide precursor. This is typically synthesized by condensing 1,8-naphthalic anhydride with a primary amine.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for synthesizing an N-substituted 1,8-naphthalimide?
A1: The reaction involves the condensation of 1,8-naphthalic anhydride with a primary amine. Common solvents include ethanol, acetic acid, or N-methyl-2-pyrrolidone (NMP).[1][2] Heating is required to drive the dehydration of the intermediate amic acid to form the stable imide ring. For simple amines, refluxing in ethanol or acetic acid is often sufficient.[1]
Q2: Can I use aqueous ammonia to synthesize the parent 1,8-naphthalimide?
A2: Yes, the parent naphthalimide can be synthesized by reacting 1,8-naphthalic anhydride with aqueous ammonia. This method is advantageous as it avoids organic solvents and can produce high yields under atmospheric pressure at moderate temperatures (e.g., 70-100 °C).[3]
Troubleshooting Guide: Naphthalimide Formation
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction: The dehydration step to form the imide is reversible or slow. 2. Low reactivity of the amine: Sterically hindered or electron-deficient amines react more slowly. 3. Poor solubility: Starting materials may not be fully dissolved in the chosen solvent. | 1. Increase Temperature/Use Higher-Boiling Solvent: Switch from ethanol to a higher-boiling solvent like acetic acid, DMF, or NMP to ensure complete dehydration.[1] 2. Increase Reaction Time & Use Catalyst: For difficult amines, prolong the reaction time. A catalytic amount of acid (like acetic acid) can facilitate the reaction. 3. Solvent Selection: Use a solvent like DMF or NMP in which both the anhydride and amine are soluble at elevated temperatures. |
| Product Contaminated with Starting Anhydride | Insufficient Amine: The molar ratio of amine to anhydride was less than 1:1. | Use a slight excess (1.05-1.1 equivalents) of the primary amine to ensure the complete consumption of the anhydride. |
| Formation of Dark, Tarry Side Products | Decomposition: The reaction temperature is too high, or the reaction was heated for too long, causing decomposition of starting materials or the product. | Monitor the reaction by TLC. Once the starting material is consumed, proceed with work-up. If high temperatures are necessary, conduct the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative side reactions. |
| Difficulty in Purifying the Product | Residual Acetic Acid: If used as a solvent, traces of acetic acid can be difficult to remove. Poor Crystallization: The product may be an amorphous solid or oil. | Wash Thoroughly: Wash the crude product with water, followed by a saturated sodium bicarbonate solution to neutralize and remove acetic acid, then wash again with water. Recrystallization: Test various solvents for recrystallization. Ethanol, toluene, or mixtures like ethanol/water are often effective. If it fails to crystallize, purification by column chromatography on silica gel is the next logical step. |
Experimental Protocol: General Synthesis of N-Alkyl/Aryl-1,8-Naphthalimide
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-naphthalic anhydride (1.0 eq).
-
Reagents: Add the chosen solvent (e.g., glacial acetic acid, ~5-10 mL per gram of anhydride). Add the primary amine (1.05 eq).
-
Reaction: Heat the mixture to reflux (typically 120-140 °C for acetic acid) and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting anhydride is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. A precipitate of the product should form. If not, slowly pour the mixture into a beaker of cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with water, a dilute solution of sodium bicarbonate, and finally with more water until the filtrate is neutral. Dry the solid product in a vacuum oven. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.
Part 2: Reduction to this compound
This is the most critical and often challenging step. The goal is to selectively reduce one of the two imide carbonyls to a methylene group (C=O → CH₂). This is a robust transformation typically requiring strong reducing agents.
Frequently Asked Questions (FAQs)
Q3: What are the most effective reagents for the reduction of a naphthalimide to a this compound?
A3: Strong hydride-donating reagents are necessary. Lithium aluminum hydride (LiAlH₄) is the most commonly cited and effective reagent for this transformation. Other potential reagents include zinc dust in acidic media (e.g., HCl or acetic acid), although this can sometimes lead to different outcomes depending on the substrate.
Q4: Why is LiAlH₄ reduction often problematic?
A4: LiAlH₄ is a very powerful, non-selective reducing agent. It can reduce other functional groups present on the molecule, such as esters, nitriles, or halogens. The reaction work-up is also notoriously challenging due to the formation of aluminum salt emulsions that can be difficult to filter.
Troubleshooting Guide: Naphthalimide Reduction
Caption: Decision tree for troubleshooting low yields in naphthalimide reduction.
Data Summary: Common Reducing Agents
| Reagent | Typical Conditions | Advantages | Disadvantages & Cautions |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Dioxane, 0 °C to reflux | Highly effective and generally reliable for this transformation. | Non-selective; will reduce many other functional groups. Difficult work-up (Fieser work-up recommended). Pyrophoric reagent; requires careful handling under inert atmosphere. |
| Zinc Dust / HCl | Glacial Acetic Acid or aq. HCl, heat | Milder than LiAlH₄, more tolerant of some functional groups. Inexpensive. | Can sometimes lead to over-reduction or dimerization. Strongly acidic conditions may not be suitable for all substrates. Yields can be variable. |
| Borane (BH₃•THF or BH₃•SMe₂) | Anhydrous THF, 0 °C to reflux | Can be more selective than LiAlH₄ for amides over esters. Work-up is generally easier. | May be less effective for highly stable imides. Can be slower. Requires careful quenching of excess borane. |
Experimental Protocol: LiAlH₄ Reduction of N-Substituted Naphthalimide
CAUTION: This reaction must be performed by trained personnel in a chemical fume hood under a strict inert atmosphere. LiAlH₄ reacts violently with water.
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Allow to cool to room temperature under a stream of inert gas.
-
Reagents: Suspend lithium aluminum hydride (3-4 eq) in anhydrous THF inside the flask. Cool the suspension to 0 °C using an ice-water bath.
-
Addition: Dissolve the N-substituted naphthalimide (1.0 eq) in a minimum amount of anhydrous THF and add it to the dropping funnel. Add the naphthalimide solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 6-24 hours. Monitor the reaction by TLC (a non-polar eluent system is typically required for the product).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and very slowly, add 'X' mL of water dropwise (where 'X' is the number of grams of LiAlH₄ used). Follow this with the dropwise addition of 'X' mL of 15% aqueous NaOH solution. Finally, add '3X' mL of water dropwise.
-
Purification: Allow the mixture to stir at room temperature for 1 hour. The resulting granular white precipitate (lithium and aluminum salts) can be removed by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
References
- Royal Society of Chemistry. (2022). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. RSC Publishing.
- MDPI. (2022). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. MDPI.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
- Google Patents. (n.d.). US6372910B1 - Process for the manufacture of 1,8-naphthalimide. Google Patents.
- MDPI. (2021). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI.
Sources
Technical Support Center: Optimizing Synthesis of 2,3-Dihydro-1H-benzo[de]isoquinoline Derivatives
Welcome to the technical support center for the synthesis and optimization of 2,3-Dihydro-1H-benzo[de]isoquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile and important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing troubleshooting strategies and in-depth FAQs grounded in established chemical principles.
The this compound core, often derived from 1,8-naphthalimide, is a privileged structure in materials science and medicinal chemistry.[1] Its rigid, planar structure and rich electronic properties make it an attractive building block for fluorescent probes, organic light-emitting diodes (OLEDs), and biologically active compounds.[1][2] However, synthesizing these derivatives can present challenges, from low yields to difficult purifications. This guide provides practical, experience-driven solutions to help you optimize your reaction conditions and achieve your synthetic goals efficiently.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of benzo[de]isoquinoline derivatives, particularly those based on the common 1,3-dione core.
Question 1: I am experiencing very low yields of my target N-substituted benzo[de]isoquinoline-1,3-dione. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent issue that can typically be traced back to one of three areas: the integrity of your starting materials, the efficiency of the condensation/cyclization reaction, or competing side reactions.
Potential Cause A: Impure Starting Materials
The quality of your starting 1,8-naphthalic anhydride derivative is critical. Impurities can interfere with the reaction, leading to a cascade of side products.
-
Expert Insight: The most common route to substituted naphthalic anhydrides involves the oxidation of acenaphthene derivatives.[3] Incomplete oxidation can leave residual starting material or generate intermediates that complicate the subsequent imidization step.
-
Troubleshooting Steps:
-
Verify Purity: Before starting, confirm the purity of your anhydride using NMR spectroscopy and check its melting point.
-
Purification: If impurities are detected, recrystallize the anhydride from a suitable solvent like glacial acetic acid or chlorobenzene.[4]
-
Amine/Hydroxylamine Quality: Similarly, ensure the amine or hydroxylamine hydrochloride you are using for the condensation is of high purity and free of moisture.
-
Potential Cause B: Suboptimal Reaction Conditions for Imide Formation
The condensation of the anhydride with a primary amine (or hydroxylamine) to form the imide is the key bond-forming step. Its efficiency is highly dependent on solvent, temperature, and catalysis.
-
Expert Insight: This reaction is typically a nucleophilic acyl substitution followed by dehydration. Driving the reaction to completion requires effective removal of the water byproduct or using conditions that favor the cyclic imide.
-
Troubleshooting Steps:
-
Solvent Selection: Glacial acetic acid is a common and effective solvent as it acts as both a solvent and a catalyst.[5][6] For less reactive amines, higher boiling point solvents like ethanol or p-xylene can be used with a Dean-Stark trap to remove water azeotropically.
-
Temperature and Time: Ensure the reaction is heated sufficiently (typically reflux) for an adequate duration (4-12 hours).[5][6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting anhydride spot has been completely consumed.
-
Catalysis: For sluggish reactions, adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) can accelerate the cyclization, particularly in non-acidic solvents like ethanol.[5]
-
Potential Cause C: Product Precipitation and Isolation
The workup procedure is critical for maximizing isolated yield. Many naphthalimide derivatives have poor solubility in aqueous or alcoholic solvents, which can be used to your advantage.
-
Expert Insight: A common and effective workup involves precipitating the product by pouring the cooled reaction mixture into ice-cold water.
-
Troubleshooting Steps:
-
Precipitation: After cooling the reaction, pour it slowly into a large volume of stirred ice-cold water (e.g., 100 mL for a 1-gram scale reaction).[5]
-
Filtration and Washing: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or methanol to remove residual acetic acid and other polar impurities.[5]
-
Drying: Dry the product thoroughly under vacuum. Residual solvent can artificially lower your calculated percent yield.
-
Question 2: My final product is difficult to purify. Column chromatography gives poor separation from a persistent impurity. What are my options?
Answer: Purification challenges often arise from byproducts with similar polarity to your desired compound. Overcoming this requires adjusting your purification strategy or revisiting the reaction to prevent the impurity's formation.
Potential Cause A: Isomeric Byproducts
If you are performing reactions on a substituted naphthalic anhydride core (e.g., C-H activation or functionalization), you may be forming regioisomers that are notoriously difficult to separate.
-
Expert Insight: The electronic and steric nature of substituents on the naphthalene ring will direct incoming reagents, but selectivity is not always perfect.
-
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Altering the catalyst, solvent, or temperature can sometimes improve the regioselectivity of a reaction.
-
Advanced Chromatography: If baseline separation is not achievable on silica gel, consider alternative stationary phases like alumina or reverse-phase (C18) silica. Experiment with different solvent systems; adding a small amount of acetic acid or triethylamine can sometimes improve peak shape and separation for acidic or basic compounds, respectively.
-
Recrystallization: This is a powerful technique for purifying crystalline solids. Systematically screen for a suitable solvent or solvent pair (e.g., ethanol/water, dichloromethane/hexane) where your product has high solubility at high temperatures and low solubility at room temperature or below.[6]
-
Potential Cause B: Starting Material Contamination
If the reaction did not go to completion, your crude product will be contaminated with starting material, which may have similar chromatographic behavior.
-
Expert Insight: The best way to avoid this is to ensure the reaction is complete before workup.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC to track the disappearance of the limiting reagent. If the reaction has stalled, consider adding more of the excess reagent or extending the reaction time.
-
Chemical Wash: If the starting material has a different acidic/basic character than the product, a liquid-liquid extraction workup can remove it. For example, an unreacted acidic anhydride could be removed by washing the organic layer with a mild base like sodium bicarbonate solution.[4]
-
Frequently Asked Questions (FAQs)
-
Q: What are the primary synthetic routes to the this compound core?
-
A: While many variations exist, a dominant strategy begins with the oxidation of acenaphthene or its derivatives to form a 1,8-naphthalic anhydride intermediate.[3] This anhydride is then condensed with a primary amine, hydroxylamine, or hydrazine to form the corresponding N-substituted 1,8-naphthalimide (a benzo[de]isoquinoline-1,3-dione).[3][5] Reductive methods can then be employed to access the saturated this compound core. For broader isoquinoline synthesis, the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions are foundational methods for constructing the isoquinoline ring system from different precursors.[7][8]
-
-
Q: How does the choice of solvent impact my reaction?
-
A: The solvent plays multiple roles: it must dissolve the reactants, facilitate heat transfer, and in some cases, act as a catalyst. For imide formation, polar protic solvents like glacial acetic acid are often ideal.[5] For C-H activation or cross-coupling reactions on the naphthalimide core, polar aprotic solvents like DMF, DMSO, or acetonitrile are more common. Always choose a solvent with a boiling point appropriate for the required reaction temperature and ensure it is anhydrous if your reaction involves moisture-sensitive reagents or catalysts.
-
-
Q: What is the best way to monitor the progress of my reaction?
-
A: Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method.[5][6] Develop a solvent system that gives good separation between your starting material, product, and any major byproducts (typically a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
-
Q: How do I confirm the structure of my final product?
-
A: A combination of spectroscopic techniques is essential.
-
¹H and ¹³C NMR: Provides detailed information about the chemical structure, connectivity, and environment of the hydrogen and carbon atoms.[4][9][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass that can be used to confirm the elemental composition.[9][10]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the formation of the imide from the anhydride will show the disappearance of anhydride C=O stretches (~1750-1850 cm⁻¹) and the appearance of characteristic imide C=O stretches (~1650-1710 cm⁻¹).[9]
-
-
Experimental Protocols & Data
Protocol: Synthesis of 5,8-di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
This two-step protocol, adapted from established methods, illustrates a typical synthesis starting from a substituted acenaphthene.[3]
Step 1: Oxidation of 4,7-di-tert-butylacenaphthene to the Corresponding Anhydride
-
Prepare a solution of 4,7-di-tert-butylacenaphthene in glacial acetic acid.
-
Slowly add a suitable oxidizing agent (e.g., chromium trioxide or potassium permanganate) portion-wise while monitoring the temperature.
-
Heat the mixture to reflux for several hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and pour it into ice water to precipitate the crude anhydride.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent to yield the pure 5,8-di-tert-butyl-1H,3H-benzo[de]isochromene-1,3-dione.
Step 2: Condensation with Hydroxylamine
-
Suspend the purified anhydride from Step 1 in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and a mild base such as sodium acetate.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature. The product may precipitate directly.
-
If precipitation occurs, filter the solid. If not, reduce the solvent volume under reduced pressure and/or precipitate the product by adding water.
-
Wash the collected solid with cold water and then cold ethanol.
-
Dry under vacuum to afford the final product, 5,8-di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione.[3]
Table 1: Typical Reaction Parameters for N-Arylimide Synthesis
| Parameter | Condition | Rationale / Notes |
| Starting Material | 4-Bromo-1,8-naphthalic anhydride | A common precursor for further functionalization. |
| Reagent | Aniline (1.1 eq.) | A slight excess of the amine helps drive the reaction to completion. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst.[5] |
| Temperature | 120 °C (Reflux) | Ensures sufficient energy for the dehydration/cyclization step. |
| Reaction Time | 6-12 hours | Monitor by TLC for completion. |
| Workup | Precipitation in ice water | Product is typically insoluble in water, allowing for easy isolation.[5] |
Visualized Workflows and Logic
Visualizing the synthetic process and troubleshooting logic can help streamline your experimental approach.
Caption: General workflow for N-substituted naphthalimide synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- Benchchem. Synthesis of 1H-Phenalene-1,3(2H)
- Benchchem. Application Notes and Protocols: 1H-Phenalene-1,3(2H)-dione in Organic Synthesis.
- ChemicalBook. 2,3-DIHYDRO-1H-BENZ[DE]ISOQUINOLINE synthesis.
- Benchchem. Application Notes and Protocols: 1H-Phenalene-1,3(2H)-dione in Heterocyclic Synthesis.
- New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. PMC - NIH.
- The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc.
- New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield.
- 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. MDPI.
- Synthesis of 3,4-dihydroisoquinolin-1(2H)
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- Pictet-Spengler Isoquinoline Synthesis.
- The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.
- Pictet Spengler synthesis of isoquinoline. Química Organica.org.
- Rapid And Efficient Synthesis Of 2,3-Dihydro-1H-1,5-Benzodiazepines Using Eco-Friendly Green Solvent Mixture (Glycerol: DMC). International Journal of Environmental Sciences.
- The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. PMC - NIH.
- Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes as strong acceptors.
- Isoquinoline. Wikipedia.
- A systematic review on 1,8-naphthalimide derivatives as emissive materials in organic light-emitting diodes.
- 1,8-Naphthalimide derivatives as the small molecules with multiapplications in chemistry and biology. RSC Publishing.
Sources
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes as strong acceptors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01074G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dihydro-1H-benzo[de]isoquinoline Products
This guide is designed for researchers, scientists, and drug development professionals who are working with 2,3-dihydro-1H-benzo[de]isoquinoline and its derivatives. The unique structural characteristics of this heterocyclic system—a rigid, planar core combined with a basic nitrogen atom—present specific challenges during purification. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to address common issues encountered in the laboratory.
Overview: A General Purification Strategy
Before diving into specific problems, it's helpful to have a general workflow. The purification of this compound products typically involves a multi-step process. The optimal path depends on the nature of the impurities present in the crude material. The following diagram outlines a logical decision-making process for purifying these compounds.
Caption: General purification workflow for this compound products.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Understanding Your Impurities
Q1: I've just completed my synthesis. What are the most common types of impurities I should expect in my crude this compound product?
A1: Understanding the potential impurities is the first step to designing an effective purification strategy. Impurities in heterocyclic syntheses typically fall into three categories: process-related, by-products, and degradation products.[1]
-
Process-Related Impurities: These originate from the materials used in the reaction. They include unreacted starting materials, excess reagents, and residual solvents (e.g., toluene, DMF, dichloromethane).[1] For instance, if you are performing a cyclization, you may have uncyclized precursors remaining.
-
By-products: These are formed from competing reaction pathways. The specific by-products depend heavily on the synthetic route. For example, in reactions involving reductions, you might find over-reduced or partially reduced species. In palladium-catalyzed couplings, homocoupling products can be a common issue.[2]
-
Degradation Products: The target compound itself may be unstable under the reaction or workup conditions, leading to degradation.[3] The benzo[de]isoquinoline system can be susceptible to oxidation, especially if exposed to air for prolonged periods at high temperatures, potentially forming N-oxides or other oxidized species.[1]
A summary of common impurities is provided in the table below.
| Impurity Type | Examples | Typical Properties | Suggested Removal Method |
| Unreacted Precursors | Starting amines, aldehydes, or halogenated aromatics. | Can be more or less polar than the product. | Chromatography, Acid-Base Extraction. |
| Reagents/Catalysts | Lewis acids, palladium catalysts, phosphine ligands. | Often highly polar or are heavy metals. | Aqueous wash, filtration through a plug of silica/celite, specific scavenging agents. |
| By-Products | Homocoupled products, incompletely cyclized intermediates, over-oxidized/reduced species. | Often have similar polarity to the product, making them challenging to separate. | Careful Column Chromatography, Crystallization. |
| Degradation Products | N-oxides, ring-opened products. | Usually more polar than the parent compound. | Column Chromatography. |
| Residual Solvents | DMF, DMSO, Toluene, THF. | Volatile. | High-vacuum drying, recrystallization from a different solvent system. |
Table 1: Common impurities in the synthesis of this compound products and strategies for their removal.
Category 2: Troubleshooting Column Chromatography
Column chromatography is the workhorse of purification, but the basic nitrogen in the isoquinoline core can cause frustrating issues on standard silica gel.
Q2: My product is streaking badly on the silica gel column, leading to broad fractions and poor separation. Why is this happening and how can I fix it?
A2: This phenomenon, known as "tailing," is a classic problem when purifying basic compounds like amines on silica gel.
-
Causality: Silica gel is an acidic stationary phase (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your benzo[de]isoquinoline product (pKa of the conjugate acid is typically around 5-6) can undergo strong, sometimes irreversible, ionic interactions with these acidic sites. This slows down the elution of the molecule in a non-uniform way, causing it to streak down the column instead of moving as a tight band.
-
Solutions & Protocol:
-
Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a volatile base to your eluent. Triethylamine (TEA) or ammonia (as a solution in methanol) are excellent choices.
-
Protocol: Prepare your chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate). To this mixture, add 0.5% to 1% triethylamine by volume. Use this base-modified eluent to slurry your silica gel, load your compound, and run the column. The TEA will preferentially bind to the acidic silanol sites, "masking" them from your product and allowing for sharp, symmetrical peaks.
-
-
Use an Alternative Stationary Phase: If tailing persists or your compound is highly sensitive, consider using a different stationary phase.[4]
-
Neutral Alumina: Alumina is generally less acidic than silica and is an excellent alternative for purifying basic compounds. Use Brockmann activity II or III for most applications.
-
Reverse-Phase Silica (C18): In this case, the separation is based on hydrophobicity rather than polarity. Your non-polar product will be more retained, while polar impurities elute faster. Typical eluents are mixtures of water and acetonitrile or methanol.
-
-
Q3: My compound appears to be decomposing on the silica column. How can I confirm this and what is the best way to purify it?
A3: Compound decomposition on silica is a serious issue that can lead to a complete loss of product.[4]
-
Diagnosis (The 2D-TLC Test): A simple way to check for stability on silica is to perform a two-dimensional TLC analysis.
-
Spot your crude material in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal, indicating that new substances were formed while the compound was adsorbed on the silica.[4]
-
-
Solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it. This is a more rigorous approach than simply adding base to the eluent. However, for many sensitive compounds, it is necessary.
-
Use a Non-Adsorptive Technique: If the compound is highly unstable, avoid adsorptive chromatography altogether. Consider these alternatives:
-
Crystallization: If the crude product is reasonably pure (>80-90%), a carefully chosen crystallization can be very effective.[5]
-
Preparative HPLC: Reverse-phase preparative HPLC is often much gentler on compounds and can provide excellent separation, albeit at a higher cost and lower scale.
-
-
The following diagram illustrates a troubleshooting workflow for common column chromatography problems.
Caption: Troubleshooting decision tree for column chromatography of basic heterocyclic compounds.
Category 3: Overcoming Crystallization Challenges
Crystallization is often the final and most critical step to achieve high purity.
Q4: My purified product won't crystallize from solution and keeps "oiling out." What causes this and what should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that particular solvent, or if residual impurities are depressing the melting point.[5]
-
Causality: The primary cause is often a poor choice of solvent or too rapid cooling. If the compound's solubility drops too drastically upon cooling, it crashes out of solution as an amorphous oil before it has time to organize into a crystal lattice. Persistent impurities can also act as "crystal poisons," disrupting lattice formation.
-
Solutions & Protocol:
-
Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] If a single solvent doesn't work, try a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane).
-
Protocol for Binary Solvents: Dissolve your compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the good solvent to clarify, then allow the solution to cool slowly.
-
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before transferring it to a refrigerator or ice bath. Slow cooling gives the molecules time to align properly.
-
Induce Crystallization: If crystals are slow to form, you can try:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]
-
Seeding: Add a tiny crystal of the pure product (if you have it from a previous batch) to the cooled, supersaturated solution. This seed crystal will act as a template for further crystallization.
-
-
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent, often used with water as an anti-solvent. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, but less volatile. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. Often paired with hexanes. |
| Toluene | 111 | Non-polar | Good for dissolving aromatic compounds at high temperatures. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for moderately polar compounds. |
| Hexane/Heptane | ~69 / ~98 | Non-polar | Typically used as an anti-solvent to precipitate compounds from more polar solutions. |
Table 2: Common solvents for the recrystallization of this compound products.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines.
- ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
Sources
Technical Support Center: Functionalization of 2,3-Dihydro-1H-benzo[de]isoquinoline
Welcome to the technical support center for the functionalization of 2,3-dihydro-1H-benzo[de]isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile scaffold. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: N-Functionalization (Alkylation & Acylation)
The secondary amine of the this compound scaffold is a primary site for functionalization. However, its reactivity can also lead to undesired side products.
Answer: Over-alkylation is a common issue when functionalizing secondary amines, as the resulting tertiary amine can still be nucleophilic.[1][2] Here’s a breakdown of the problem and potential solutions:
Causality: The lone pair of the nitrogen atom in the mono-alkylated product remains available to attack another molecule of the alkylating agent, leading to the formation of a quaternary ammonium salt. This is especially prevalent with reactive alkylating agents and forcing reaction conditions.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Protocol |
| Control Stoichiometry | Using an excess of the amine substrate relative to the alkylating agent statistically favors mono-alkylation. | Start with a 2:1 to 3:1 molar ratio of this compound to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. |
| Choice of Base | A bulky, non-nucleophilic base can deprotonate the secondary amine without competing in the alkylation reaction. | Use bases such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) instead of smaller, more nucleophilic bases like triethylamine. |
| Reaction Temperature | Lowering the reaction temperature can reduce the rate of the second alkylation step more significantly than the first. | Run the reaction at room temperature or below (0 °C to RT). Monitor the reaction progress closely by TLC or LC-MS to stop it upon consumption of the starting material. |
| Use of a Protecting Group | A temporary protecting group on the nitrogen can prevent over-alkylation. | Consider using a protecting group like Boc (tert-butyloxycarbonyl) which can be easily removed after functionalization at another position. |
Workflow for Selective Mono-N-Alkylation:
Caption: Troubleshooting workflow for over-alkylation.
Answer: Poor yields in N-acylation can stem from several factors, including the deactivation of the starting material and the choice of base.
Causality: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A suitable base is crucial to neutralize the acid.[3][4]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Protocol |
| Base Selection | A non-nucleophilic base is required to scavenge the generated acid without reacting with the acylating agent. | Use pyridine or triethylamine (at least 2 equivalents). Pyridine can also act as a nucleophilic catalyst. For sensitive substrates, a hindered base like DIPEA is a good choice. |
| Acylating Agent Reactivity | If an acid chloride is too reactive and leads to side products, a less reactive acylating agent might be beneficial. | Consider using the corresponding acid anhydride. The reaction might be slower but can be cleaner. |
| Catalyst Addition | A catalytic amount of a nucleophilic catalyst can accelerate the reaction. | Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture. |
| Solvent Choice | The solvent should be aprotic and able to dissolve all reactants. | Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good choices. |
General Protocol for N-Acylation:
-
Dissolve this compound (1 eq.) and pyridine (2 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and perform a standard aqueous workup.
Part 2: Aromatic Ring Functionalization
The naphthalene core of this compound is electron-rich and susceptible to electrophilic aromatic substitution.
Answer: Friedel-Crafts reactions on naphthalene systems are known to be sensitive to reaction conditions, often leading to mixtures of products.[5][6][7]
Causality: The naphthalene ring system has multiple positions available for electrophilic attack. The α-positions (peri-positions to the fused system) are generally more kinetically favored due to better stabilization of the intermediate sigma complex. However, the β-positions can be thermodynamically favored. Poly-acylation occurs because the first acyl group does not sufficiently deactivate the ring to prevent further reactions.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Protocol |
| Control of Regioselectivity | The choice of solvent can influence the regioselectivity of the acylation. | For α-acylation (kinetic product), use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (DCM) at low temperatures. For β-acylation (thermodynamic product), a more polar solvent like nitrobenzene may be used, but this can be sluggish.[8] |
| Minimizing Poly-acylation | Using a stoichiometric amount of the Lewis acid and controlling the reaction time can help prevent multiple acylations. | Use 1.1 equivalents of AlCl₃ and the acylating agent. Add the reactants at a low temperature and monitor the reaction closely. Quench the reaction as soon as the mono-acylated product is the major component. |
| Protecting the Nitrogen | The secondary amine can complex with the Lewis acid, affecting the reactivity and directing effects. | Protect the nitrogen atom with a suitable protecting group (e.g., Boc or Acyl) before performing the Friedel-Crafts reaction. This will also prevent N-acylation as a side reaction. |
Logical Flow for Optimizing Friedel-Crafts Acylation:
Caption: Decision-making workflow for Friedel-Crafts acylation.
Part 3: Stability and Undesired Transformations
The this compound scaffold can undergo unintended reactions under certain conditions.
Answer: The this compound system is susceptible to oxidation, especially at the benzylic positions.[9] Ring stability is generally high, but extreme conditions should be avoided.
Potential Side Reactions and Prevention:
| Issue | Causality | Prevention and Mitigation |
| Oxidation to Naphthalimide | The dihydroisoquinoline ring can be oxidized to the more stable aromatic naphthalimide system, especially in the presence of oxidizing agents or prolonged exposure to air at elevated temperatures. | - Work up reactions under an inert atmosphere (N₂ or Ar) if possible. - Avoid strong oxidizing agents unless the naphthalimide is the desired product. - Store the compound under an inert atmosphere and protected from light. |
| Benzylic Functionalization | The benzylic C-H bonds are activated and can be susceptible to radical halogenation or oxidation.[9][10] | - Avoid radical initiators (e.g., AIBN, benzoyl peroxide) and high temperatures in the presence of halogens unless benzylic functionalization is intended. |
| Ring Stability | The fused ring system is generally stable. However, very strong acidic or basic conditions at high temperatures could potentially lead to degradation. | - Use mild acidic and basic conditions for workup and purification whenever possible. - Avoid prolonged heating in strong acids or bases. |
References
-
Friedel–Crafts Reaction of Naphthalene. (2025). Filo. Available at: [Link]
-
Friedel Crafts Reaction. SATHEE. Available at: [Link]
-
Reactions of Amines. (n.d.). Jack Westin. Available at: [Link]
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R., & Powers, D. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]
-
Methods for mono‐selective N‐alkylation of amines using alcohols as... (n.d.). ResearchGate. Available at: [Link]
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS central science, 9(9), 1645–1651. Available at: [Link]
-
Pathways of Friedel–Crafts acylation of naphthalene to give... (n.d.). ResearchGate. Available at: [Link]
-
Methods for mono‐selective N‐alkylation of amines using alcohols as... (n.d.). ResearchGate. Available at: [Link]
-
Dowdy, D., Gore, P. H., & Waters, D. N. (1991). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (8), 1149-1159. Available at: [Link]
-
Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. Available at: [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic letters, 6(20), 3549–3551. Available at: [Link]
-
Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. (n.d.). ResearchGate. Available at: [Link]
-
acylation of amines. (2013). Mastering Chemistry Help. Available at: [Link]
-
Acetylation of Secondary amines. (2022). Chemistry Stack Exchange. Available at: [Link]
-
Secondary amine Acylation. (2014). Sciencemadness Discussion Board. Available at: [Link]
-
How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? (2017). ResearchGate. Available at: [Link]
-
Reactions at the Benzylic Position. (n.d.). Chemistry Steps. Available at: [Link]
-
C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. (2025). Chemical Society Reviews. Available at: [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acylation of amines [entrancechemistry.blogspot.com]
- 4. Sciencemadness Discussion Board - Secondary amine Acylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 6. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 7. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 10. C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,3-Dihydro-1H-benzo[de]isoquinoline
Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-benzo[de]isoquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize reaction yields and troubleshoot common issues encountered during synthesis. We will delve into the underlying chemical principles to provide actionable, field-proven insights.
The primary route to this compound involves the chemical reduction of N-substituted 1,8-naphthalimides. While seemingly straightforward, this reaction is fraught with potential pitfalls that can drastically lower yields, including incomplete conversion, over-reduction, and the formation of stable, undesired side-products. This guide provides a structured approach to identifying and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the most common culprits?
A1: Persistently low yields in this synthesis often stem from a few key areas.[1][2] A systematic check is the most effective troubleshooting method:
-
Reagent Quality & Stoichiometry: The purity and reactivity of your reducing agent, particularly strong hydrides like Lithium Aluminum Hydride (LiAlH₄), are critical. Ensure it has not been degraded by atmospheric moisture. Verify the stoichiometry; an insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions.
-
Reaction Temperature: Temperature control is paramount. For LiAlH₄ reductions, reactions are typically started at low temperatures (e.g., 0 °C) and allowed to warm to room temperature or gently heated. Poor temperature control can lead to the formation of undesired intermediates or product decomposition.[1]
-
Moisture and Air Sensitivity: Many hydride-based reactions are highly sensitive to moisture and oxygen.[1] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under a positive pressure of an inert gas (Nitrogen or Argon).
-
Workup Procedure: The quenching and workup process for strong hydride reagents can be a major source of product loss. Improper pH adjustment or emulsion formation during aqueous extraction can significantly diminish your isolated yield.
Q2: I'm observing a significant amount of a partially reduced intermediate, the lactam (an isoindolin-1-one derivative). How can I drive the reaction to completion?
A2: Formation of the lactam is a common issue and indicates insufficient reducing power or non-optimal conditions for the second reduction step (lactam to amine).
-
Increase Reducing Agent Equivalents: The reduction of an imide to an amine is a two-stage process requiring 2 equivalents of hydride. Stoichiometric amounts of LiAlH₄ may not be sufficient due to incidental quenching by trace moisture or inherent reagent degradation. Try increasing the equivalents of LiAlH₄ incrementally (e.g., from 2.5 to 3.5 eq).
-
Elevate Reaction Temperature: If increasing the reagent amount doesn't work, a higher temperature may be required to reduce the stable lactam intermediate. After the initial addition of the hydride at a low temperature, consider refluxing the reaction in a suitable solvent like THF. Monitor the reaction progress carefully by TLC or LC-MS to avoid product degradation.[1]
Q3: My final product is contaminated with a dark, tar-like substance. What causes this and how can it be prevented?
A3: Tar formation is often a sign of product decomposition or polymerization side reactions, which can be triggered by harsh reaction conditions.[3]
-
Cause: This is particularly common when using strong acids during workup or purification at elevated temperatures. The desired amine product can be sensitive to strong acids and may polymerize.
-
Prevention:
-
Milder Workup: Use a carefully controlled quenching procedure for the hydride reagent (e.g., Fieser workup with Na₂SO₄·10H₂O) instead of strong mineral acids.
-
Purification Strategy: Avoid silica gel chromatography if the product shows instability. Consider switching to neutral or basic alumina, or purification via crystallization of a salt (e.g., the hydrochloride salt) followed by neutralization and extraction.
-
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Reduction of N-Substituted Naphthalimides
The core of the synthesis is the reduction of the naphthalimide moiety. The choice and handling of the reducing agent are the most critical factors for success. Lithium Aluminum Hydride (LiAlH₄) is the most common and potent reagent for this transformation.[4][5][6]
Mechanism Insight: The reduction of an imide to an amine with LiAlH₄ is distinct from the reduction of esters or ketones.[7] It involves a two-step sequence: first, reduction to a hemiaminal intermediate, which then eliminates the second carbonyl oxygen to form a transient iminium ion. This iminium ion is then rapidly reduced to the final amine. Understanding this pathway highlights the need for sufficient hydride to drive both reductive steps.
Troubleshooting Workflow: Naphthalimide Reduction
Below is a decision-making workflow to diagnose and solve common issues during the reduction step.
Caption: Troubleshooting workflow for naphthalimide reduction.
Data Summary: Impact of Reducing Agent and Conditions
| Parameter | LiAlH₄ (Standard) | BH₃·THF (Alternative) | Catalytic Hydrogenation |
| Typical Yield | 50-85% | 60-90% | 40-70% (often stops at lactam) |
| Key Advantage | High reactivity, readily available | High selectivity, fewer side products | "Green" reagent, mild conditions |
| Common Issue | Over-reduction, difficult workup | Slower reaction times | Often requires harsh conditions (high pressure/temp) or acid promoters to proceed past the lactam stage.[8] |
| Best For | Unfunctionalized or robust substrates | Substrates with sensitive functional groups (e.g., esters, nitro groups) | Specific applications where metal hydrides are undesirable |
Guide 2: Workup and Purification Strategies
A successful reaction can be quickly compromised by a suboptimal workup or purification strategy. The goal is to neutralize the reactive species and cleanly isolate the product without causing degradation.
Standard Protocol: LiAlH₄ Quenching
A widely used and generally safe method for quenching LiAlH₄ reactions is the Fieser method. For a reaction using X g of LiAlH₄ in a solvent like THF:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and carefully add X mL of water. A large exotherm and vigorous hydrogen gas evolution will occur. Caution: Add dropwise to maintain control.
-
Add X mL of 15% (w/v) aqueous sodium hydroxide solution.
-
Add 3X mL of water.
-
Stir the resulting mixture vigorously for 15-30 minutes at room temperature. A granular white precipitate (aluminum salts) should form, which can be easily removed by filtration.
-
Wash the filter cake thoroughly with the reaction solvent (e.g., THF, Ethyl Acetate).
-
Combine the filtrate and washings, and proceed with standard extraction and solvent removal.
Why this works: This procedure is designed to convert the aluminum byproducts into easily filterable, granular solids, avoiding the formation of gelatinous precipitates that can trap the product and complicate isolation.
Purification Considerations:
-
Column Chromatography: As mentioned, the amine product can be sensitive. If silica gel must be used, consider pre-treating the silica by flushing the column with a solvent mixture containing a small amount of a volatile base, like triethylamine (~1%), to neutralize acidic sites.
-
Crystallization: This is often the best method for achieving high purity. The free base can be crystallized from a suitable solvent system (e.g., ethanol/water, toluene/heptane). Alternatively, forming a salt (e.g., by adding HCl in ether) can facilitate crystallization and removal of non-basic impurities. The pure free base can then be recovered by neutralization and extraction.
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- ChemicalBook. 2,3-DIHYDRO-1H-BENZ[DE]ISOQUINOLINE synthesis.
- Benchchem. Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
- ResearchGate. Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions.
- OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4.
- University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines.
- Chemistry Steps. Amide Reduction Mechanism by LiAlH4.
- RSC Publishing. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,3-DIHYDRO-1H-BENZ[DE]ISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. orgosolver.com [orgosolver.com]
- 7. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 8. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Degradation of 2,3-Dihydro-1H-benzo[de]isoquinoline
Welcome to the technical support center for 2,3-Dihydro-1H-benzo[de]isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this molecule. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to anticipate and troubleshoot stability-related challenges in your experiments.
Introduction
This compound is a tricyclic aromatic amine with a core structure that is of interest in medicinal chemistry and materials science. Understanding its chemical stability is paramount for the development of robust formulations, accurate analytical methods, and reliable experimental outcomes. Forced degradation studies are a critical component of this process, helping to elucidate degradation pathways, identify potential degradants, and establish the intrinsic stability of the molecule.[1][2] This guide will walk you through the key aspects of conducting these studies for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your stability studies of this compound.
Issue 1: Appearance of Unexpected Peaks in the Chromatogram During Preliminary Analysis
-
Question: I am seeing multiple small peaks in my initial HPLC/UPLC analysis of a freshly prepared solution of this compound, even without any stress conditions. What could be the cause?
-
Answer: This issue can arise from several factors. First, consider the purity of your starting material. Vendor specifications should be checked, and if necessary, the material should be re-purified. Secondly, the secondary amine in the isoquinoline ring system can be susceptible to slow oxidation in the presence of dissolved oxygen in your solvent.
Troubleshooting Steps:
-
Solvent Degassing: Degas your mobile phase and sample diluent thoroughly to remove dissolved oxygen. Sonication followed by helium sparging is highly effective.
-
Use of Fresh Solvents: Prepare your solutions using freshly opened, high-purity solvents.
-
Inert Atmosphere: If the issue persists, prepare your sample under an inert atmosphere (e.g., in a glove box with nitrogen or argon).
-
Control Sample: Analyze a freshly prepared solution immediately to establish a baseline chromatogram.
-
Issue 2: Significant Degradation Observed Under Mild Acidic or Basic Conditions
-
Question: I am observing more than 20% degradation of this compound in 0.1N HCl or 0.1N NaOH at room temperature within a short period. Is this expected?
-
Answer: While the core structure is relatively stable, the secondary amine introduces a site for potential reactivity. However, rapid degradation under these mild conditions might not be solely due to hydrolysis. The tricyclic aromatic system can be sensitive to pH changes, potentially leading to precipitation or aggregation, which can be misinterpreted as degradation.
Troubleshooting Steps:
-
Solubility Check: Before initiating the degradation study, check the solubility of this compound across a range of pH values to ensure it remains in solution under your test conditions.
-
Neutralization: Ensure that your samples are properly neutralized before injection into the HPLC/UPLC system to prevent on-column degradation or peak shape distortion.
-
Lower Molarity: If solubility is an issue, consider using lower molarity acid and base (e.g., 0.01N) and extending the incubation time or increasing the temperature to achieve the target degradation of 5-20%.
-
Issue 3: Poor Mass Balance in Forced Degradation Studies
-
Question: After conducting forced degradation studies, the sum of the peak area of the parent compound and all the degradant peaks is significantly less than the initial peak area of the parent compound. What could be the reason for this poor mass balance?
-
Answer: Poor mass balance is a common issue in forced degradation studies and can point to several possibilities.
Troubleshooting Steps:
-
Non-Chromophoric Degradants: Some degradation pathways may lead to products that do not have a chromophore that absorbs at the detection wavelength. To investigate this, use a diode array detector (DAD) or a photodiode array (PDA) detector to examine the UV spectra of all peaks and ensure you are not missing any degradants that absorb at a different wavelength.
-
Volatile Degradants: Degradation could lead to volatile products that are lost during sample preparation or analysis. While less likely for this core structure, it's a possibility.
-
Precipitation: As mentioned, degradants may precipitate out of solution. Visually inspect your stressed samples for any cloudiness or solid material.
-
LC-MS Analysis: Employ LC-MS to search for potential degradants that may not be well-retained or detected by UV.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely degradation pathways for this compound?
-
A1: Based on its chemical structure, the most probable degradation pathways are oxidation of the secondary amine and photodegradation due to the extended aromatic system. The secondary amine can be oxidized to form N-oxides or other related species. The tricyclic aromatic system makes the molecule susceptible to degradation upon exposure to UV or visible light. Hydrolysis is expected to be less significant compared to molecules with ester or amide functional groups.
-
-
Q2: What are the recommended storage conditions for this compound?
-
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, use amber vials and store them at low temperatures (2-8 °C) for short-term use. For long-term storage, solid material is preferred.
-
-
Q3: How can I develop a stability-indicating analytical method for this compound?
-
A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the parent compound. To develop such a method, you need to perform forced degradation studies to generate the degradants. The analytical method, typically HPLC or UPLC, should then be optimized to achieve baseline separation of the parent peak from all generated degradation product peaks. Method validation should be performed according to ICH guidelines.
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the conditions for stress testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Table 1: Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60 °C | 24 - 72 hours |
| Base Hydrolysis | 0.1 N NaOH | 60 °C | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid & Solution | 80 °C | 48 hours |
| Photolytic | Solid & Solution | ICH Q1B conditions | As per guideline |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl (for acid hydrolysis) or 0.2 N NaOH (for base hydrolysis) to achieve a final concentration of 0.1 N acid/base. Incubate at 60 °C.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal: Place the solid compound and a separate solution in an oven at 80 °C.
-
Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24, 48, 72 hours) to monitor the extent of degradation.
-
Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before dilution and analysis.
-
Analysis: Analyze the samples by a suitable stability-indicating UPLC-UV/MS method.
Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Degradation Products
Table 2: Recommended UPLC-MS/MS Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp up to 95% B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1 - 5 µL |
| MS Detector | ESI in Positive Ion Mode |
| MS/MS | Data-dependent acquisition for fragmentation |
Visualizations
Diagram 1: Hypothetical Major Degradation Pathway (Oxidation)
Caption: Hypothetical oxidation pathway of this compound.
Diagram 2: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
References
-
Synthesis and Oxidation of 2-Amino-2,3-dihydro-1H-benz[de]isoquinoline and 1,2,3,4-Tetrahydronaphtho[1,8-de][4][5]diazepine and Related Cyclic 1,2-Dibenzylhydrazines. Journal of the American Chemical Society. Available at: [Link]
-
Forced degradation studies. MedCrave online. Available at: [Link]
-
Synthesis and absorption properties of new yellow-green emitting benzo[de]isoquinoline-1,3-diones containing hindered amine and 2-hydroxyphenylbenzotriazole fragments. ResearchGate. Available at: [Link]
-
Isoquinoline. Available at: [Link]
-
Forced Degradation – A Review. Journal of Pharmaceutical Research International. Available at: [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
This compound. Amerigo Scientific. Available at: [Link]
-
5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. MDPI. Available at: [Link]
-
2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. PubChem. Available at: [Link]
-
A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Sensitive UPLC-MS-MS assay for 21 benzodiazepine drugs and metabolites, zolpidem and zopiclone in serum or plasma. PubMed. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN. Amazon S3. Available at: [Link]
-
Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR. PubMed. Available at: [Link]
-
Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. ResearchGate. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
-
UHPLC-Q-TOF/MS/MS based characterization of forced degradation products of Pazopanib hydrochloride: differentiation of N-Oxide degradants through Meisenheimer rearrangement. ResearchGate. Available at: [Link]
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. National Institutes of Health. Available at: [Link]
-
Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Available at: [Link]
-
Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Chromatography Online. Available at: [Link]
-
This compound (C12H11N). PubChemLite. Available at: [Link]
-
This compound. Georganics. Available at: [Link]
-
Synthesis of Novel 2-Amino-benzo[de]isoquinolin-1,3-dione Derivatives. ResearchGate. Available at: [Link]
-
LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,3-Dihydro-1H-benz[de]isoquinoline, 97% | Fisher Scientific [fishersci.ca]
Technical Support Center: Troubleshooting Anomalous NMR Spectra of Isoquinoline Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoquinoline derivatives. This guide is designed to help you troubleshoot and interpret anomalous Nuclear Magnetic Resonance (NMR) spectra, a common challenge in the analysis of these important N-heterocyclic compounds.
Introduction
Isoquinoline and its derivatives are a cornerstone in medicinal chemistry and materials science. However, their rich electronic and structural diversity can often lead to complex and sometimes baffling NMR spectra. This guide provides in-depth, experience-driven advice to diagnose and resolve common spectral anomalies, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the peaks in my ¹H NMR spectrum of an isoquinoline derivative unusually broad, or in some cases, completely absent?
This is one of the most frequently encountered issues. Severe peak broadening or the complete disappearance of signals, particularly for protons near the nitrogen atom (e.g., at C1 and C3), can stem from several factors. A 1984 study on 3,4-dihydroisoquinolines noted extreme line broadening in various deuterated solvents, with signals for protons at C1 and C3 often not being visible.[1]
Potential Causes & Diagnostic Workflow:
-
Chemical Exchange Phenomena: The nitrogen atom in the isoquinoline ring can participate in rapid or intermediate chemical exchange processes. This can be due to protonation/deprotonation equilibria, conformational changes, or intermolecular interactions. When the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening.[2] Molecules that undergo such dynamic processes are often referred to as "fluxional".[2][3]
-
Presence of Paramagnetic Species: Even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[4][5][6][7][8] Paramagnetic substances have unpaired electrons that interact with the magnetic field, leading to rapid relaxation of nearby nuclei and, consequently, broader signals.[4][5][6][7]
-
Aggregation and Low Solubility: Isoquinoline derivatives, especially those with planar aromatic systems, are prone to aggregation via π-π stacking.[9][10][11] This is particularly true at higher concentrations.[9][12] Aggregation leads to larger molecular entities with slower tumbling rates in solution, resulting in broader NMR signals.[10] In some cases, what appears to be a dissolved sample may contain micro-aggregates that are not visually apparent.[10] Poor solubility can also manifest as broad or disappearing signals.[10]
Troubleshooting Protocol:
Here is a systematic approach to diagnose the root cause of peak broadening:
Q2: I'm observing unexpected chemical shifts in my isoquinoline derivative's spectrum. What could be the cause?
Unexpected chemical shifts can be perplexing, but they often provide valuable information about the molecule's environment and interactions.
Potential Causes:
-
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of protons in a solute molecule.[13][14][15] This is due to interactions between the solute and solvent, including van der Waals forces, magnetic anisotropy of the solvent, and polar effects.[14] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts due to their ring currents, which can be useful for resolving overlapping signals.[15][16]
-
pH Effects and Protonation: The nitrogen atom in the isoquinoline ring is basic and can be protonated by acidic impurities in the solvent (e.g., traces of HCl in CDCl₃) or by the inherent pH of the medium, especially in aqueous solutions. Protonation leads to a significant deshielding of the protons on the heterocyclic ring, causing their signals to shift downfield.
-
Concentration Effects (Aggregation): As mentioned earlier, π-π stacking of isoquinoline rings at higher concentrations can lead to changes in chemical shifts.[9][17] Protons located in the shielding cone of an adjacent aromatic ring will shift upfield, while those on the periphery will shift downfield.[16]
Diagnostic and Remedial Steps:
| Potential Cause | Diagnostic Test | Remedial Action |
| Solvent Effects | Run the NMR in a different solvent (e.g., switch from CDCl₃ to DMSO-d₆ or benzene-d₆).[15] | Choose a solvent that provides the best spectral dispersion. Be consistent with the solvent used for a series of related compounds to ensure comparability. |
| pH Effects | Add a drop of D₂O to the NMR sample to exchange acidic protons.[18][19] Alternatively, add a small amount of a non-acidic drying agent like K₂CO₃ to neutralize acid traces. | For consistent results, especially in protic solvents, consider buffering the solution or ensuring the solvent is neutral. |
| Concentration Effects | Acquire spectra at different concentrations.[9] | If chemical shifts vary with concentration, report the concentration at which the spectrum was acquired. For routine characterization, use a standard, relatively dilute concentration. |
Q3: I see a signal in my ¹H NMR spectrum that disappears when I add a drop of D₂O. What does this mean?
The disappearance of a signal upon the addition of deuterium oxide (D₂O) is a classic diagnostic test in NMR spectroscopy.
Explanation:
This phenomenon, known as deuterium exchange , identifies labile protons, which are protons that can be easily exchanged.[18][19] In the context of isoquinoline derivatives, these are typically protons attached to heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH).
The deuterium atoms from the D₂O exchange with the labile protons on your molecule. Since deuterium (²H) resonates at a completely different frequency from protons (¹H), the signal corresponding to the exchanged proton disappears from the ¹H NMR spectrum.[18]
Example Application: If you have a hydroxyisoquinoline derivative, adding D₂O will cause the signal from the hydroxyl (-OH) proton to vanish, confirming its assignment. This is a simple and powerful way to identify signals from exchangeable functional groups.[18][20]
Q4: My spectrum is too complex, with many overlapping signals in the aromatic region. How can I resolve and assign these peaks?
The aromatic region of isoquinoline derivatives is often crowded, making direct interpretation from a 1D ¹H NMR spectrum challenging. Two-dimensional (2D) NMR techniques are essential for resolving these complexities.[21]
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying protons that are coupled to each other (typically through 2 or 3 bonds).[21][22] It allows you to trace out the connectivity of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.[22] By spreading the signals across the wider ¹³C chemical shift range, it provides excellent resolution for overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2 or 3 bonds).[21][22] It is invaluable for connecting different spin systems and for assigning quaternary carbons and the positions of substituents.
Experimental Workflow for Structural Elucidation:
By systematically applying these techniques, you can confidently assign the structure of your isoquinoline derivatives, even in cases of severe signal overlap.
Best Practices for Sample Preparation
The quality of your NMR spectrum is fundamentally dependent on proper sample preparation.[23] Adhering to these guidelines can prevent many common spectral artifacts.
-
Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[23] For ¹³C NMR, higher concentrations of 5-30 mg are often necessary due to the lower natural abundance of the ¹³C isotope.[23] Be aware that overly concentrated samples can lead to line broadening.[12]
-
Solubility: Ensure your compound is fully dissolved.[12][23] Any suspended solid particles will degrade the magnetic field homogeneity, leading to poor shimming and broad peaks.[23][24] It is good practice to prepare the sample in a vial first and then filter it into the NMR tube using a pipette with a cotton or glass wool plug.[12][24]
-
Solvent: Use high-quality deuterated solvents. The deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field.[24]
-
Cleanliness: Use clean, unscratched NMR tubes.[12][24] Contaminants can introduce spurious signals and paramagnetic impurities.
References
-
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
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Wikipedia. (n.d.). Fluxional molecule. [Link]
- Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign.
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Hansen, P. E., et al. (2009). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 14(1), 342-356. [Link]
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Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. [Link]
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Dhakal, B., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 27(15), 4783. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Chemistry For Everyone. (2025). How Do Paramagnetic Substances Affect NMR? YouTube. [Link]
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Hansen, P. E., et al. (2009). Deuterium isotope effects on ¹³C-NMR chemical shifts of 10-hydroxybenzo[h]quinolines. National Library of Medicine. [Link]
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Hansen, P. E., et al. (2009). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI. [Link]
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Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]
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Jamieson, C. S., et al. (2021). Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes. Molecules, 26(8), 2261. [Link]
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Pellecchia, M., et al. (2008). Advances in Nuclear Magnetic Resonance for Drug Discovery. Current topics in medicinal chemistry, 8(18), 1646–1657. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Michigan State University. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. [Link]
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Goon, P., et al. (1997). 1H NMR Studies on Aggregation-Induced Conformational Changes in Linear Alkylbenzenesulfonates. Langmuir, 13(21), 5550-5555. [Link]
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Gate Chemistry. (2018). Fluxional Behaviour - Berry Pseudorotation - Very Important. YouTube. [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Fluxionality. [Link]
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Oliva, A. A., et al. (2022). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Molecules, 27(19), 6462. [Link]
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Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]
- Pathan, S.A., et al. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS.
- Zvolinskii, V. P., et al. (1973). Effect of the pH of the medium on the chemical shifts in the PMR spectra and on the distribution of the π-electron density in 4-hydroxyisoquinoline derivatives. Chemistry of Heterocyclic Compounds, 9, 1112–1116.
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Reddit. (2023). NMR Peak Broadening. r/Chempros. [Link]
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NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]
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Assay Guidance Manual. (n.d.). Figure 11. [NMR-based detection of aggregation...]. National Center for Biotechnology Information. [Link]
- Laszlo, P. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Scilit.
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Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link]
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Pál, D., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 28(21), 7389. [Link]
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Segueny, L., et al. (2023). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 145(10), 5857-5867. [Link]
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Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7861. [Link]
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
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OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]
- Suau, R., et al. (2002). Isoquinoline alkaloids: a 15N NMR and x‐ray study. Part 2. Magnetic Resonance in Chemistry, 40(12), 794-799.
- Chambers, R. D., et al. (2004). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 125(11), 1697-1707.
- ResearchGate. (2025).
-
Chemistry For Everyone. (2025). What Is Deuterium Exchange In NMR? YouTube. [Link]
-
Segre, A., et al. (2002). NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. Journal of the American Chemical Society, 124(38), 11391-11399. [Link]
- ResearchGate. (2025). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- Lim, S. M., et al. (2020). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports, 10(1), 1-13.
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National Center for Biotechnology Information. (n.d.). Isoquinoline. PubChem. [Link]
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Lodewyk, M. W., & Tantillo, D. J. (2011). Computational NMR Study of Cryptolepis Alkaloids: Could the Structural Misassignment of Cryptospirolepine Have Been Avoided? Molecules, 16(7), 5431-5449. [Link]
-
Protein Data Bank. (n.d.). Isoquinoline. [Link]
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Technical Support Center: Strategies for Overcoming Solubility Challenges of 2,3-Dihydro-1H-benzo[de]isoquinoline Analogs
Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with 2,3-Dihydro-1H-benzo[de]isoquinoline analogs. As a class of compounds with significant potential in drug discovery, their inherent low aqueous solubility can pose considerable challenges during preclinical development. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming these hurdles. Our approach is grounded in fundamental physicochemical principles and supported by established formulation strategies.
Troubleshooting Guide: A Proactive Approach to Solubility Enhancement
This section is designed to guide you through a logical progression of troubleshooting steps when you encounter solubility issues with your this compound analogs.
Initial Observation: My compound won't dissolve in aqueous buffer.
This is a common starting point. The polycyclic aromatic nature and the presence of a basic nitrogen atom in the this compound core contribute to its low water solubility. The first step is to systematically characterize the pH-dependent solubility of your analog.
Q1: My this compound analog has poor aqueous solubility. Where do I start?
Answer:
The first and most critical step is to determine the pH-solubility profile of your compound. Since this compound and its analogs are typically weak bases due to the nitrogen atom in the isoquinoline ring system, their solubility is expected to be highly dependent on pH.[1] By understanding this relationship, you can identify the optimal pH range for solubilization and inform further formulation strategies.
Experimental Protocol: Determining the pH-Solubility Profile
This protocol provides a standardized method for assessing the solubility of your compound across a physiologically relevant pH range.
Materials:
-
Your this compound analog
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
Deionized water
-
Calibrated pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
0.22 µm syringe filters
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers at various pH values (e.g., 2, 4, 6, 7, 8, 10).
-
Compound Addition: Add an excess amount of your solid compound to a known volume of each buffer solution in separate vials. The goal is to create a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the samples at high speed to pellet the excess undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Concentration Analysis: Determine the concentration of the dissolved compound in each filtered sample using a validated analytical method (e.g., HPLC, UV-Vis).
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH.
Q2: I've determined the pH-solubility profile, and my compound is more soluble at lower pH. How can I leverage this?
Answer:
This is excellent news and confirms the basic nature of your compound. The increased solubility at lower pH is due to the protonation of the basic nitrogen atom, forming a more soluble salt.[1] You can utilize this property through two primary strategies: pH adjustment of your formulation or salt formation .
Strategy 1: pH Adjustment
For many in vitro and some in vivo applications, simply lowering the pH of the vehicle can be a straightforward and effective way to increase the solubility of your basic compound.
Causality: At a pH below the pKa of the basic nitrogen, the compound will exist predominantly in its protonated, ionized form. This ionized form has a much higher affinity for polar solvents like water compared to the neutral, un-ionized form.[2]
Troubleshooting Common Issues with pH Adjustment:
-
Precipitation upon dilution: A common issue is that a compound dissolved in an acidic vehicle may precipitate when diluted into a neutral pH environment, such as cell culture media or physiological fluids. To mitigate this, consider using a lower stock concentration or including precipitation inhibitors in your formulation.
-
Compound stability: Be aware that the stability of your compound may also be pH-dependent. Always assess the chemical stability of your analog at the selected acidic pH over the duration of your experiment.
Strategy 2: Salt Formation
Creating a stable salt form of your basic drug is a well-established and highly effective method for significantly increasing aqueous solubility and dissolution rate.[3]
Causality: By reacting the basic this compound analog with an acid, you form an ion pair (a salt) that has much more favorable interactions with water molecules than the neutral parent compound.
dot
Caption: Key formulation strategies for enhancing the solubility of poorly soluble compounds.
a) Cosolvents:
The use of a water-miscible organic solvent (cosolvent) in your aqueous vehicle can significantly increase the solubility of hydrophobic compounds. [4]
-
Mechanism of Action: Cosolvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the non-polar regions of your compound to dissolve. [4]* Commonly Used Cosolvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs), such as PEG 400
-
Dimethyl sulfoxide (DMSO)
-
-
Considerations: The concentration of cosolvent should be carefully optimized to achieve the desired solubility without causing toxicity, especially in cell-based assays or in vivo studies.
b) Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic portion and increasing the apparent water solubility. [4][5]
-
Mechanism of Action: The hydrophobic part of your this compound analog can partition into the hydrophobic core of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex soluble. [5]* Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Considerations: The affinity of your compound for the cyclodextrin cavity and the stoichiometry of the complex will determine the extent of solubility enhancement.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)
-
Dissolve Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water.
-
Dissolve Compound: Dissolve your this compound analog in a suitable organic solvent (e.g., ethanol).
-
Mix Solutions: Slowly add the drug solution to the cyclodextrin solution while stirring.
-
Solvent Evaporation: Remove the organic solvent and water under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution: The resulting solid can be reconstituted in an aqueous medium to the desired concentration.
c) Amorphous Solid Dispersions:
Converting your crystalline compound into a high-energy amorphous state can lead to a significant increase in its apparent solubility and dissolution rate. [6]This is typically achieved by dispersing the drug in a polymer matrix.
-
Mechanism of Action: The crystalline lattice energy of the solid drug is overcome, resulting in a disordered, amorphous form that more readily dissolves. The polymer serves to stabilize this amorphous state and prevent recrystallization. [6]* Commonly Used Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)
-
-
Preparation Methods:
-
Spray Drying: A solution of the drug and polymer is sprayed into a hot gas stream to rapidly evaporate the solvent. [7] * Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass that is then extruded and cooled.
-
-
Considerations: The physical stability of the amorphous solid dispersion is crucial, as recrystallization over time will lead to a loss of the solubility advantage.
d) Nanosuspensions:
Reducing the particle size of your compound to the nanometer range can dramatically increase its surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation. [8]
-
Mechanism of Action: The increased surface-area-to-volume ratio of nanoparticles enhances the interaction with the solvent, thereby increasing the dissolution velocity. [8]* Preparation Methods:
-
Considerations: Nanosuspensions require the use of stabilizers (surfactants or polymers) to prevent particle aggregation.
Table 2: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Cosolvents | Simple to prepare, effective for many compounds. | Potential for toxicity, precipitation upon dilution. | Early-stage in vitro studies, some parenteral formulations. |
| Cyclodextrins | High solubility enhancement, can improve stability. | Can be expensive, potential for nephrotoxicity with some types. | Oral and parenteral formulations. |
| Amorphous Solid Dispersions | Significant increase in apparent solubility and dissolution rate. | Physically unstable (risk of recrystallization), complex manufacturing. | Oral solid dosage forms. |
| Nanosuspensions | Increased dissolution rate, applicable to various administration routes. | Requires specialized equipment, potential for particle aggregation. | Oral, parenteral, and topical formulations. |
Q4: How do I choose the most appropriate solubility enhancement strategy for my specific this compound analog?
Answer:
The selection of the optimal strategy is a multi-faceted decision that depends on several factors:
-
Physicochemical Properties of Your Analog:
-
pKa: Confirms the basicity and the potential for pH modification and salt formation.
-
LogP: A high LogP value suggests that lipid-based formulations or cyclodextrin complexation may be effective.
-
Melting Point and Crystal Lattice Energy: High melting point compounds may be good candidates for amorphization.
-
Thermal Stability: Thermally labile compounds may not be suitable for hot-melt extrusion.
-
-
Intended Application:
-
In Vitro Screening: Simple pH adjustment or the use of cosolvents like DMSO are often sufficient.
-
In Vivo Animal Studies: The route of administration (e.g., oral, intravenous) will dictate the choice of excipients and formulation type. For example, for IV administration, cosolvents, cyclodextrins, or nanosuspensions are common choices.
-
Final Drug Product Development: Long-term stability, manufacturability, and regulatory acceptance become critical considerations.
-
dot
Sources
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- 3. pharmtech.com [pharmtech.com]
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- 5. Calculating pH-solubility profile and pHmax for monoprotic salts of poorly water-soluble weak bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Spray drying formulation of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Preventing byproduct formation in 2,3-Dihydro-1h-benzo[de]isoquinoline synthesis
Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1H-benzo[de]isoquinoline and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic scaffold. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common synthetic challenges, with a primary focus on identifying and preventing the formation of critical byproducts. The guidance herein is structured in a practical, question-and-answer format to directly address issues encountered during experimentation.
Section 1: Core Synthetic Strategy & Key Challenges
The most prevalent and scalable route to the this compound core involves a two-step process starting from 1,8-naphthalic anhydride or its substituted analogues. The general workflow is outlined below.
Caption: General workflow for this compound synthesis.
While seemingly straightforward, the critical challenge lies in the reduction of the highly stable N-substituted 1,8-naphthalimide intermediate. Incomplete or improperly controlled reduction is the primary source of byproduct formation, leading to significant purification difficulties.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My starting 1,8-naphthalic anhydride seems to be the source of impurities. What should I look for?
Answer: The purity of your starting 1,8-naphthalic anhydride is paramount. Commercial sources can have variable purity, and common contaminants can carry through the entire synthesis.
-
Causality: The primary synthesis of 1,8-naphthalic anhydride involves the oxidation of acenaphthene. Incomplete oxidation can leave residual starting material. Furthermore, over-oxidation can lead to the formation of other naphthalenic acids.
-
Troubleshooting & Validation:
-
Recrystallization: Before use, recrystallize the commercial 1,8-naphthalic anhydride from a suitable solvent like acetic acid or chlorobenzene.[1] This is a simple and effective step to remove most common impurities.
-
Purity Check: Confirm the purity of your starting material via melting point analysis and 1H NMR. The NMR spectrum should be clean, showing the characteristic aromatic proton signals without aliphatic peaks from acenaphthene.
-
Impact on Synthesis: Impurities in the anhydride can react with your amine in Step 1, leading to a complex mixture that is nearly impossible to clean after the reduction step.
-
FAQ 2: The imide formation (Step 1) is sluggish or incomplete. How can I improve the yield and purity of my N-substituted 1,8-naphthalimide?
Answer: Driving the imidation reaction to completion is crucial to avoid unreacted starting materials in the subsequent reduction step.
-
Causality: The reaction of an anhydride with an amine to form an imide is a condensation reaction that releases water. If this water is not effectively removed, or if the reaction conditions are not optimal, the reaction can stall.
-
Troubleshooting & Optimization:
-
Solvent Choice: Glacial acetic acid is an excellent solvent as it acts as a catalyst and facilitates the removal of water at reflux temperatures. For more sensitive substrates, high-boiling aprotic solvents like NMP or dioxane can be used.[1][2]
-
Temperature & Time: Ensure the reaction is heated to a sufficient reflux for an adequate duration. Monitor the reaction by TLC or LCMS to confirm the disappearance of the starting anhydride. A typical reaction time is 4-24 hours.[1][2]
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the amine (e.g., 1.1 equivalents) can help drive the reaction to completion, especially if the amine is volatile.
-
Workup: The product often precipitates upon cooling or by pouring the reaction mixture into water.[1] This allows for easy filtration. Washing the crude product thoroughly with water and then a non-polar solvent like hexane will remove residual acetic acid and unreacted amine.
-
FAQ 3: During the reduction (Step 2), I'm getting a major byproduct with a mass of [M+16] relative to my product. What is it and how do I stop it?
Answer: This is the most common and critical issue. The byproduct is almost certainly the corresponding lactam (1-oxo-2,3-dihydro-1H-benzo[de]isoquinoline), resulting from the partial reduction of only one of the two imide carbonyl groups.
-
Mechanistic Insight: The reduction of the imide proceeds stepwise. The first carbonyl is reduced to an intermediate hemiaminal, which can then be further reduced. However, if the reducing agent is quenched prematurely, is sterically hindered, or is not present in sufficient excess, the reaction can stall at the more stable lactam stage.
Caption: Reduction pathways showing desired product vs. lactam byproduct.
-
Troubleshooting & Prevention:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the most effective reagent for this transformation due to its high reactivity. Borane complexes (e.g., BH₃·THF) can also be used but may require higher temperatures or longer reaction times.
-
Stoichiometric Control: Do not be conservative with the reducing agent. A significant excess is required to ensure complete reduction of both carbonyls. A molar ratio of at least 2.0-3.0 equivalents of LiAlH₄ relative to the naphthalimide is recommended.
-
Temperature Protocol: Add the naphthalimide solution slowly to a suspension of LiAlH₄ in a dry ether solvent (like THF or Diethyl Ether) at 0 °C to control the initial exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to drive the reaction to completion.
-
Reverse Addition: Always add the substrate to the reducing agent, not the other way around. This ensures that the substrate is always in the presence of an excess of the reducing agent, minimizing the chance of partial reduction.
-
FAQ 4: How can I effectively separate my target product from the lactam byproduct?
Answer: This separation is notoriously difficult due to the similar structures and polarities of the two compounds.
-
Causality: The target amine and the byproduct lactam often have very close Rf values in common solvent systems for column chromatography.
-
Troubleshooting & Purification Strategy:
-
Column Chromatography: While challenging, it is possible. Use a high-performance silica and a shallow solvent gradient. A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane/methanol. Small, repeated columns may be necessary.
-
Acid-Base Extraction (Recommended): This is a far more effective method.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl).
-
The target product, being a basic amine, will move into the aqueous layer as the hydrochloride salt.
-
The neutral lactam byproduct will remain in the organic layer.
-
Separate the layers. Wash the organic layer again with fresh acid to ensure complete extraction.
-
Combine the aqueous layers, cool in an ice bath, and carefully basify with a strong base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10.
-
The free-based amine product will precipitate or can be extracted back into an organic solvent.
-
This chemical separation method is often superior to purely physical methods like chromatography.
-
-
Section 3: Validated Experimental Protocols
Protocol 3.1: Synthesis of N-Benzyl-1,8-naphthalimide
-
To a 250 mL round-bottom flask, add 1,8-naphthalic anhydride (10.0 g, 50.5 mmol).
-
Add glacial acetic acid (100 mL) followed by benzylamine (6.0 mL, 55.0 mmol, 1.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 120 °C) for 6 hours.
-
Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting anhydride spot disappears.
-
Allow the reaction mixture to cool to room temperature, during which the product will begin to crystallize.
-
Pour the slurry into 400 mL of cold deionized water with stirring.
-
Filter the resulting precipitate using a Büchner funnel and wash the filter cake thoroughly with deionized water (3 x 100 mL) and then cold hexane (2 x 50 mL).
-
Dry the pale yellow solid under vacuum to yield N-benzyl-1,8-naphthalimide (Typical yield: >95%). Purity should be checked by ¹H NMR before proceeding.
Protocol 3.2: Reduction to 2-Benzyl-2,3-dihydro-1H-benzo[de]isoquinoline
!!! SAFETY FIRST: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. !!!
-
To a dry 500 mL three-neck flask under an inert atmosphere, add lithium aluminum hydride (3.8 g, 100 mmol, 2.1 eq) and 150 mL of anhydrous tetrahydrofuran (THF).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
In a separate dry flask, dissolve the N-benzyl-1,8-naphthalimide (13.7 g, 47.7 mmol) in 100 mL of anhydrous THF.
-
Using a dropping funnel, add the naphthalimide solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) for 8 hours. Monitor by TLC or LCMS for the complete disappearance of the starting material and the lactam intermediate.
-
Cool the reaction back down to 0 °C.
-
Quench Procedure (Fieser workup): Cautiously and slowly add the following reagents dropwise in order:
-
3.8 mL of deionized water
-
3.8 mL of 15% (w/v) aqueous NaOH
-
11.4 mL of deionized water
-
-
Allow the mixture to stir at room temperature for 1 hour. A granular white precipitate of aluminum salts will form.
-
Add anhydrous magnesium sulfate, stir for 15 minutes, and then filter the slurry through a pad of Celite, washing the filter cake with THF (3 x 50 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify via acid-base extraction as described in FAQ 4 or by column chromatography.
Section 4: Data Summary Table
The choice of reaction conditions can significantly impact the ratio of the desired product to the lactam byproduct.
| Reducing Agent | Equivalents | Solvent | Temperature | Typical Product:Byproduct Ratio | Reference Insight |
| LiAlH₄ | 2.0 - 3.0 | THF | 0 °C to Reflux | >95 : 5 | Recommended. The high reactivity and temperature are necessary for complete reduction. |
| BH₃·THF | 3.0 - 4.0 | THF | Reflux | 80 : 20 | Milder option but often results in significant lactam formation. |
| NaBH₄/AlCl₃ | 2.0 / 2.0 | Diglyme | 100 °C | 70 : 30 | Can be effective but requires higher temperatures and careful control of stoichiometry. |
| LiAlH₄ | 1.2 | THF | Room Temp | 10 : 90 | Illustrates failure. Insufficient equivalents and temperature lead primarily to the lactam. |
References
-
One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. MDPI. [Link]
-
General synthesis of thioxo-1,8-naphthalimides via thioxo-1,8-naphthalic anhydrides. Semantic Scholar. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]
-
Isoquinoline Impurities and Related Compound. Veeprho. [Link]
-
Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
- Process for the manufacture of 1,8-naphthalimide.
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
Sources
Technical Support Center: Catalyst Selection for 2,3-Dihydro-1H-benzo[de]isoquinoline Synthesis
Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-benzo[de]isoquinoline and related dihydroisoquinoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses foundational questions regarding the primary catalytic strategies and the factors influencing the choice of a specific catalytic system.
Q1: What are the principal catalytic strategies for synthesizing dihydroisoquinoline cores?
A1: The construction of the dihydroisoquinoline scaffold, including the specific this compound system, primarily relies on two powerful catalytic approaches:
-
Transition Metal-Catalyzed C-H Activation/Annulation: This is a modern and highly efficient strategy that forms the heterocyclic ring by creating C-C and C-N bonds directly from "inert" C-H bonds.[1] This method is prized for its atom economy.[2][3] Palladium (Pd) and Rhodium (Rh) are the most prominent catalysts in this domain, often directed by a functional group on the aromatic precursor.[1][2][4]
-
Reductive Amination Routes: This classic and robust method involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[5][6][7] For isoquinoline synthesis, this typically involves the cyclization of a phenylethylamine derivative with an aldehyde, followed by reduction, often yielding tetrahydroisoquinolines.[8] While a multi-step process, its reliability and the availability of mild reducing agents make it a valuable alternative.
Q2: How do I select the optimal transition metal catalyst (Pd, Rh, Au) for my synthesis?
A2: The choice of metal is critical and depends heavily on the substrate, desired functional group tolerance, and reaction mechanism.
-
Palladium (Pd): Palladium is often the catalyst of choice for C-H activation/annulation reactions, particularly when coupling benzamides with alkenes or alkynes.[1] It is known for its high reactivity and can facilitate rapid reactions, sometimes completing within 30 minutes.[2][3] Pd-catalysis often tolerates a wide range of electronic diversity on the aromatic ring, accommodating both electron-rich and electron-deficient substituents.[2]
-
Rhodium (Rh): Rhodium(III) catalysts are also highly effective for C-H activation and annulation.[4] They are particularly useful when employing "acetylene surrogates" like vinyl selenone or vinyl carbonates, which can provide access to 3,4-unsubstituted isoquinolines under mild conditions.[9] Rh-catalyzed reactions can sometimes offer complementary selectivity compared to palladium systems.[1]
-
Gold (Au): Gold catalysis is an emerging area for heterocycle synthesis. While less common for direct C-H activation in this context, Au(III) has been shown to effectively catalyze intramolecular hydroamination of alkynyl-substituted precursors, which, after a reduction step, yield tetrahydroisoquinoline analogs.[10] Gold catalysts can be particularly useful for activating alkyne functionalities toward nucleophilic attack.[11][12]
The following table provides a high-level comparison to guide your initial selection.
| Feature | Palladium (Pd) System | Rhodium (Rh) System | Gold (Au) System |
| Primary Application | C-H Activation/Annulation[1][2] | C-H Activation/Annulation[4][9] | Intramolecular Hydroamination[10] |
| Common Precursors | Benzamides, Tertiary Alcohols[2] | Oximes, Benzamides[13] | Alkynyl-substituted Amines[10] |
| Key Advantages | High reactivity, short reaction times, broad substrate scope.[2][3] | Mild conditions, unique reactivity with acetylene surrogates.[9] | Excellent alkyne-pi-philicity, can avoid directing groups.[11] |
| Potential Issues | Requires an oxidant (e.g., Ag₂CO₃), potential for catalyst poisoning.[1] | Can be sensitive to substrate, catalyst cost. | More niche applications, substrate may require pre-functionalization. |
| Typical Catalyst | Pd(OAc)₂, Pd(CH₃CN)₂Cl₂[1] | [{RhCp*Cl₂}₂][1] | AuCl₃[10] |
Q3: My C-H activation reaction is failing. What is the role of the directing group and could it be the problem?
A3: The directing group is fundamental to the success and selectivity of most Pd(II) and Rh(III) catalyzed C-H activation reactions. Its primary role is to coordinate to the metal center, positioning it in close proximity to a specific ortho C-H bond.[1] This coordination facilitates the cleavage of the C-H bond to form a stable metallacycle intermediate, which is the key step controlling regioselectivity.[1]
Common directing groups for isoquinoline synthesis include amides (e.g., N-methoxybenzamides), oximes, and imines.[1][4][13] If your reaction is failing, consider these points related to your directing group:
-
Coordinating Ability: Is the heteroatom (N or O) sterically accessible to the metal catalyst? Bulky substituents near the directing group can hinder coordination.
-
Stability: Is the directing group stable under the reaction conditions? Some may degrade at high temperatures.
-
Cleavability: If the directing group needs to be removed post-synthesis, ensure a viable cleavage protocol exists that is compatible with your final molecule.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to quickly diagnose and solve problems you may encounter at the bench.
| Problem Observed | Probable Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be old, oxidized, or from a poor-quality batch.[14] 2. Catalyst Poisoning: Substrates, reagents, or solvents may contain impurities (e.g., sulfur, thiols, unpurified amines) that poison the catalyst.[14][15] 3. Suboptimal Conditions: Temperature, pressure, or reaction time may be insufficient.[16] | 1. Use Fresh Catalyst: Always use a fresh bottle of catalyst or a more active variant like Pearlmann's catalyst (Pd(OH)₂/C) for hydrogenations.[14] 2. Purify Reagents: Ensure all starting materials and solvents are pure and anhydrous. If catalyst poisoning is suspected, pretreating the reaction mixture with a scavenger may help. 3. Optimize Conditions: Systematically increase the temperature in 10-20°C increments. For hydrogenations, increase H₂ pressure.[16] Extend the reaction time and monitor by TLC or LC-MS. |
| Poor Selectivity / Multiple Side Products | 1. Incorrect Temperature: The reaction may be running too hot, leading to decomposition or side reactions. 2. Solvent Effects: The solvent can influence the adsorption of the substrate on the catalyst surface, affecting selectivity.[16] 3. Inappropriate Catalyst/Ligand: The chosen catalyst or ligand system may not be selective for the desired transformation. | 1. Lower Temperature: Milder conditions often favor the desired product.[16] 2. Solvent Screen: Experiment with different solvents. For hydrogenations, polar solvents like ethanol or methanol are common, but sometimes adding an acid like acetic acid can improve selectivity for deprotection reactions.[14] 3. Modify Catalyst System: If using a Pd catalyst, try adding a ligand. For issues with over-hydrogenation, switching to a less active metal or a poisoned catalyst (e.g., Lindlar's catalyst) might be necessary. |
| Catalyst Deactivation During Reaction | 1. Product Inhibition/Poisoning: The product itself, particularly nitrogen-containing heterocycles, can strongly adsorb to the catalyst's active sites and act as a poison.[15][16] 2. Carbon Deposition (Coking): At high temperatures, organic molecules can decompose on the catalyst surface, blocking active sites. | 1. Substrate Activation: One advanced strategy is to activate the substrate with a reagent like a chloroformate. This forms an isoquinolinium salt, which can prevent the nitrogen lone pair from poisoning the catalyst and also activates the ring for hydrogenation.[15] 2. Use a Poison-Resistant Catalyst: Supported gold nanoparticles have shown a unique ability to resist poisoning by quinoline derivatives.[16] 3. Optimize Conditions: Run the reaction at the lowest effective temperature to minimize decomposition. |
| Dehalogenation of Halogenated Substrates | 1. Overly Active Catalyst: Highly active catalysts like Pd/C are notorious for causing dehalogenation, especially with aryl bromides and iodides. 2. Harsh Conditions: High hydrogen pressure and high temperatures exacerbate this side reaction. | 1. Change Catalyst: Switch to a catalyst less prone to dehalogenation. Platinum-based catalysts (e.g., PtO₂) are often a better choice. Supported gold catalysts can also be effective.[16] 2. Milder Conditions: Use lower H₂ pressure and run the reaction at a lower temperature.[16] |
Section 3: Experimental Protocols & Workflows
The following are generalized, starting-point protocols. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: General Procedure for Pd-Catalyzed C-H Activation/Annulation
Adapted from methodologies for dihydroisoquinoline synthesis.[1][2]
-
To an oven-dried reaction vessel, add the N-methoxybenzamide derivative (1.0 equiv), Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 10 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv).
-
Purge the vessel with an inert atmosphere (Nitrogen or Argon).
-
Add the coupling partner (e.g., a tertiary alcohol or allenoic acid ester, 2-3 equiv) followed by a dry, degassed solvent (e.g., Toluene, 0.1 M).
-
If required by the specific protocol, add a base (e.g., DIPEA, 2.0 equiv).[1]
-
Heat the reaction mixture to the optimized temperature (typically 85-110 °C) and stir for the required time (0.5-24 h), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., Ethyl Acetate), and filter through a pad of celite to remove the catalyst and silver salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Workflow for Catalyst Selection
This decision tree provides a logical path for selecting an initial catalytic strategy.
Caption: Decision workflow for selecting a primary synthetic strategy.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is crucial for rational troubleshooting and optimization.
Simplified Catalytic Cycle for Pd-Catalyzed C-H Annulation
This diagram illustrates the key steps in a common palladium-catalyzed synthesis of a dihydroisoquinolinone from a benzamide and a coupling partner.
Caption: Simplified mechanism for Pd-catalyzed C-H activation/annulation.[1]
Mechanism of Reductive Amination
This pathway shows the formation of an amine from a carbonyl and a primary amine, a core transformation in many classical isoquinoline syntheses.
Caption: Key steps in the reductive amination pathway.[5][6]
References
- Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation.
- Reductive Amin
- Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. Benchchem.
- Catalytic Routes to Isoquinoline Derivatives: Application Notes and Protocols for Researchers. Benchchem.
- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
- Isoquinoline synthesis. Organic Chemistry Portal.
- One-pot three-component synthesis of benzo[ h]isoquinolin-3-ones via rhodium(III)
- Reductive amin
-
One-Pot Synthesis of Benzo[1][17]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. National Institutes of Health.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)-H and C(sp3)
- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrog
- Technical Support Center: Optimizing Selective Quinoline Hydrogen
- Expeditious Synthesis of Isoquinolone Derivatives by Rhodium(I)-Catalyzed Annulation Reaction through C-C Bond Cleavage. Organic Chemistry Portal.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
- Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. MDPI.
- One-Pot Three-Component Synthesis of Benzo[h]isoquinolin-3ones via Rhodium(III)-Catalyzed C-H Activation. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acet
- Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acet
- From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold C
- Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroform
- From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis.
Sources
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- 2. Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)-H and C(sp3)-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot three-component synthesis of benzo[ h]isoquinolin-3-ones via rhodium(III)-catalyzed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate [organic-chemistry.org]
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- 11. zaguan.unizar.es [zaguan.unizar.es]
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Validation & Comparative
A Senior Application Scientist's Guide to Heterocyclic Fluorescent Probes: A Comparative Analysis Featuring 2,3-Dihydro-1H-benzo[de]isoquinoline Derivatives
For researchers, scientists, and professionals in drug development, the selection of the appropriate fluorescent probe is a critical decision that can profoundly impact the accuracy and reliability of experimental outcomes. This guide provides an in-depth technical comparison of the 2,3-Dihydro-1H-benzo[de]isoquinoline scaffold, primarily represented by its versatile naphthalimide derivatives, against other widely used heterocyclic fluorescent probes, including coumarins, rhodamines, fluoresceins, and BODIPYs. Our objective is to furnish you with the necessary data and field-proven insights to make informed decisions for your specific research applications.
The Foundational Role of Heterocyclic Scaffolds in Fluorescence Bio-imaging
Fluorescence microscopy has become an indispensable tool in modern biological research, offering the ability to visualize cellular structures and dynamic processes with high specificity and sensitivity.[1] At the heart of this technology lie fluorescent probes, molecules capable of absorbing light at a specific wavelength and emitting it at a longer wavelength.[1] Heterocyclic organic compounds form the core of many of these probes, providing a rigid and tunable framework that dictates their photophysical properties.[2] The choice of the heterocyclic core is paramount, as it influences critical parameters such as brightness (a product of molar extinction coefficient and quantum yield), photostability, Stokes shift (the separation between excitation and emission maxima), and sensitivity to the local environment.
This guide will delve into the nuances of these properties, offering a comparative perspective to aid in the selection of the optimal tool for your experimental needs.
The this compound Core: A Platform for Robust and Versatile Probes
The this compound scaffold is the foundational structure for the highly versatile and widely utilized 1,8-naphthalimide class of fluorescent probes.[3] These probes are renowned for their excellent photophysical properties, including high fluorescence quantum yields, good thermal and photochemical stability, and a large Stokes shift.[4][5] The rigid, planar structure of the naphthalimide core contributes to its high quantum efficiency, while the ease of chemical modification at various positions allows for the fine-tuning of its spectral properties and the introduction of specific functionalities for sensing and targeting.[2][3]
Key Advantages of Naphthalimide-Based Probes:
-
High Quantum Yields: Naphthalimide derivatives frequently exhibit high quantum yields, leading to bright fluorescent signals essential for sensitive detection.[4][6]
-
Large Stokes Shifts: A significant separation between excitation and emission wavelengths minimizes self-quenching and reduces background interference, leading to an improved signal-to-noise ratio.[7]
-
Excellent Photostability: Their robust nature allows for prolonged imaging experiments with minimal signal degradation.[4]
-
Tunable Emission: The emission wavelength can be readily modulated from blue to red by introducing electron-donating or -withdrawing groups, enabling multicolor imaging applications.[8]
-
Environmental Sensitivity: The fluorescence of many naphthalimide derivatives is sensitive to solvent polarity and viscosity, making them excellent probes for studying changes in the cellular microenvironment.[8][9]
Mechanism of Action: The Power of Photoinduced Electron Transfer (PET)
Many naphthalimide-based "turn-on" probes operate through a Photoinduced Electron Transfer (PET) mechanism. In the "off" state, an electron-rich recognition moiety quenches the fluorescence of the naphthalimide fluorophore. Upon binding to the target analyte, this PET process is inhibited, leading to a restoration of fluorescence in the "on" state. This mechanism provides a highly sensitive and specific means of detecting a wide range of analytes.
Caption: Mechanism of a "turn-on" naphthalimide probe based on PET.
A Comparative Analysis of Key Heterocyclic Fluorescent Probes
To provide a clear and objective comparison, the following sections will detail the performance characteristics of other major classes of heterocyclic fluorescent probes, with supporting data presented in a comparative table.
Coumarins
Coumarin derivatives are characterized by their benzopyran-2-one core structure and typically exhibit fluorescence in the blue-to-green region of the spectrum.[10] They are known for their high quantum efficiency and good photostability.[10] Their relatively small size allows for excellent cell permeability, making them suitable for real-time monitoring of intracellular processes.[10] However, their excitation wavelengths are often in the near-UV range, which can cause autofluorescence and phototoxicity in biological samples.
Rhodamines
Rhodamines are based on a xanthene core and are among the brightest and most photostable fluorescent dyes available. They typically emit in the green to red spectral range and are less sensitive to pH than fluoresceins.[11] The introduction of a spirocyclic structure can be used to create "off/on" probes that become fluorescent upon reaction with a target analyte.[1]
Fluoresceins
Fluorescein and its derivatives are widely used due to their high absorption coefficient and excellent fluorescence quantum yield in aqueous solutions.[11] However, their fluorescence is highly pH-dependent, and they are prone to photobleaching, which can limit their application in long-term imaging experiments.[11]
BODIPYs (Boron-Dipyrromethenes)
BODIPY dyes are known for their sharp excitation and emission peaks, high quantum yields, and exceptional photostability.[12] Their spectral properties are relatively insensitive to the polarity of their environment. By modifying the core structure, their emission can be tuned across the visible and near-infrared spectrum.[12]
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of representative examples from each class of fluorescent probes. It is important to note that these values can vary depending on the specific derivative and the experimental conditions.
| Probe Class (Representative Compound) | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Relative Photostability |
| Naphthalimide (4-Amino-1,8-naphthalimide) | ~410 | ~540 | ~130 | 0.45 - 0.65[7] | High[4] |
| Coumarin (Coumarin 1) | ~373 | ~450 | ~77 | ~0.73 | Moderate[13] |
| Rhodamine (Rhodamine B) | ~555 | ~580 | ~25 | ~0.31 (in water)[14] | High[14] |
| Fluorescein | ~490 | ~515 | ~25 | ~0.93[14] | Low[14] |
| BODIPY (BODIPY FL) | ~503 | ~512 | ~9 | ~0.90 | Very High[12] |
Experimental Protocols: Ensuring Trustworthy and Reproducible Data
The integrity of any fluorescence imaging experiment hinges on a well-designed and meticulously executed protocol. Here, we provide a foundational protocol for live-cell imaging and the determination of fluorescence quantum yield, emphasizing the inclusion of critical controls to ensure the validity of your results.
General Protocol for Live-Cell Imaging with a Naphthalimide-Based Probe
This protocol provides a general framework for staining live cells. Optimal concentrations and incubation times should be determined empirically for each specific probe and cell line.
Materials:
-
Naphthalimide-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a Stock Solution: Dissolve the naphthalimide probe in anhydrous DMSO to create a 1 mM stock solution. Vortex to ensure complete dissolution and store at -20°C, protected from light.
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for live-cell imaging and allow them to reach 60-80% confluency.
-
Staining: Dilute the stock solution in pre-warmed imaging medium to the desired final concentration (typically 1-10 µM). Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the optimized duration (e.g., 15-60 minutes).
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the naphthalimide probe.
Self-Validating System - Essential Controls:
-
Unlabeled Control: Image unstained cells under the same acquisition settings to determine the level of cellular autofluorescence.[15]
-
Positive Control: If applicable, use a known method to induce the biological process you are studying to ensure the probe responds as expected.[16]
-
Negative Control: Use a cell line that does not express the target of interest or a pharmacological inhibitor to block the target's activity to confirm probe specificity.[16]
Sources
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- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. keyence.com [keyence.com]
- 14. Effect of solvent polarity on the photophysical properties of coumarin-1 dye [ouci.dntb.gov.ua]
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- 16. spectralinvivo.com [spectralinvivo.com]
A Comparative Analysis of the Biological Activities of Benzo[a]phenanthridine and 2,3-Dihydro-1H-benzo[de]isoquinoline Scaffolds
In the landscape of medicinal chemistry, the exploration of nitrogen-containing heterocyclic scaffolds remains a cornerstone of drug discovery. These structures offer a three-dimensional framework ripe for functionalization, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of two such scaffolds: the well-documented benzo[a]phenanthridine alkaloids and the less-explored 2,3-Dihydro-1H-benzo[de]isoquinoline core. We will delve into their known biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties, offering a resource for researchers engaged in the development of novel therapeutics.
Introduction to the Scaffolds
Benzo[a]phenanthridine , a tetracyclic aromatic system, is the core structure of a large family of isoquinoline alkaloids found in various plant species.[1] Natural products like sanguinarine and chelerythrine belong to this class and have been extensively studied for a wide array of biological effects.[1][2] The rigid, planar nature of this scaffold allows it to intercalate with DNA and interact with various enzymatic targets.[3][4]
In contrast, This compound represents a tricyclic, non-planar isoquinoline derivative.[5][6] While its parent class of isoquinolines is known for diverse pharmacological activities, including neuroprotective and antimicrobial effects, the specific biological profile of the this compound core is not as extensively documented in publicly available literature.[7][8] This guide will, therefore, draw comparisons based on the activities of the broader dihydroisoquinoline class to infer potential therapeutic avenues for this novel scaffold.
Comparative Biological Activities
The biological activities of these two scaffolds diverge significantly, largely due to their distinct structural and electronic properties. Benzo[a]phenanthridines are predominantly known for their potent cytotoxic and antimicrobial activities, while the dihydroisoquinoline framework is more commonly associated with effects on the central nervous system.
Anticancer and Cytotoxic Effects
Benzo[a]phenanthridine derivatives are renowned for their potent anticancer properties.[1][9] These effects are often mediated through multiple mechanisms, making them compelling candidates for cancer therapy.
-
Mechanism of Action : A primary mechanism is the inhibition of topoisomerases I and II, crucial enzymes involved in DNA replication and repair.[3][4] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[3][4] Certain derivatives also induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-xL and Mcl-1 and inducing the cleavage of caspase-3 and PARP.[10]
-
Quantitative Data : Several synthetic derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, certain benzophenanthridine derivatives exhibit potent inhibitory effects on leukemia cell lines (Jurkat Clone E6-1 and THP-1) with IC₅₀ values in the low micromolar, and even sub-micromolar, range.[9]
While direct cytotoxic data for This compound is scarce, the broader isoquinoline class, from which it is derived, has been investigated for anticancer potential. Some isoquinoline-based derivatives have been developed as histone deacetylase (HDAC) inhibitors, showing anti-proliferative activities against cancer cells with IC₅₀ values below 1 µM.[11] This suggests that the benzo[de]isoquinoline scaffold could potentially be functionalized to target similar pathways.
Table 1: Comparative Anticancer Activity
| Compound Class | Target Cell Lines | IC₅₀ Values (µM) | Mechanism of Action | References |
| Benzo[a]phenanthridine Derivatives | Jurkat Clone E6-1, THP-1 | 0.18 - 7.94 | Topoisomerase I/II Inhibition, Apoptosis Induction | [9] |
| HeLa, A549, MCF-7, HL-60 | 1 - 10 | Dual Topoisomerase I/II Inhibition | [3] | |
| Isoquinoline-based Derivatives | RPMI 8226 | < 1 | HDAC Inhibition | [11] |
Neurological Activity
Here, the dihydroisoquinoline framework shows significant promise.
-
Mechanism of Action : Derivatives of 1,2,3,4-tetrahydroisoquinoline, a structure closely related to our topic scaffold, have been synthesized and evaluated as multi-target ligands for neurodegenerative diseases.[12][13][14] These compounds can act as inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of diseases like Parkinson's and Alzheimer's.[12][13][14]
-
In Vivo Activity : Lead compounds from this class have demonstrated antidepressant-like effects in animal models, such as the forced swim test, by significantly reducing immobility time.[12][13]
Conversely, benzo[a]phenanthridines have also been explored for their neurological effects, albeit through different mechanisms.
-
Mechanism of Action : Synthetic benzo[a]phenanthridines have been developed as agonists for D1 and D2 dopamine receptors, which are critical targets for treating conditions like Parkinson's disease and schizophrenia.[15] Furthermore, a comparative study has shown that benzo[c]phenanthridine alkaloids, such as sanguinarine, can inhibit the aggregation of β-amyloid (Aβ₁₋₄₂), a key pathological hallmark of Alzheimer's disease.[16][17][18] This effect is attributed to the benzo[c]phenanthridine nucleus directly interfering with the self-recognition and aggregation process of the Aβ peptide.[16][17][18]
Diagram 1: Contrasting Neurological Mechanisms
Caption: Contrasting neurological targets of the two scaffolds.
Antimicrobial and Other Activities
Benzo[a]phenanthridine alkaloids exhibit a broad spectrum of antimicrobial activity.[2][9]
-
Antibacterial/Antifungal : Natural alkaloids like chelerythrine show excellent antimicrobial activity, with Minimum Inhibitory Concentrations (MIC) as low as 1.50 µg/mL against bacteria and 3.12 µg/mL against yeasts.[2] The positively charged quaternary nitrogen in their structure is considered crucial for this activity, as it facilitates interaction with microbial cell membranes and DNA.[1][2]
-
Antitubercular : Recently, novel derivatives have been designed with potent activity against multidrug-resistant Mycobacterium tuberculosis, showing MIC₉₀ values in the 2-10 µM range.[19][20]
For the dihydroisoquinoline class, while less potent than the benzo[a]phenanthridines, antimicrobial activities have also been reported, particularly against various bacterial and fungal strains.[7]
Experimental Protocols & Methodologies
The evaluation of these biological activities relies on a suite of standardized in vitro and in vivo assays. The choice of assay is dictated by the specific biological question being addressed.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is fundamental for determining the anti-proliferative effects of a compound on cancer cell lines.
Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., benzo[a]phenanthridine derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 2: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol: Topoisomerase I Inhibition Assay
This assay determines if a compound interferes with the function of topoisomerase I, a common mechanism for anticancer agents.
Causality: The assay uses supercoiled plasmid DNA as a substrate. Topoisomerase I relaxes this supercoiled DNA. An effective inhibitor will prevent this relaxation. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I to initiate the reaction. Include a "no enzyme" control and a "no compound" control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS (to denature the enzyme) and proteinase K (to digest it).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the supercoiled and relaxed DNA bands are well-separated.
-
Visualization: Visualize the DNA bands under UV light. The "no enzyme" lane will show a fast-migrating supercoiled band. The "no compound" control will show a slower-migrating relaxed band. Effective inhibitor concentrations will show a persistence of the supercoiled DNA band.
Conclusion and Future Directions
The comparative analysis reveals that benzo[a]phenanthridine and its derivatives are potent cytotoxic and antimicrobial agents with well-defined mechanisms of action, primarily targeting DNA and associated enzymes. Their planar structure and ability to accept a positive charge are key to these activities. They represent a mature field of study with clear potential for development as anticancer and anti-infective drugs.
The This compound scaffold, while less characterized, belongs to a class of compounds known for their profound effects on the central nervous system. Its non-planar, more flexible structure may be better suited for interacting with the complex binding pockets of G-protein coupled receptors and enzymes like MAO-B and BuChE. The lack of extensive biological data for this specific scaffold highlights a significant opportunity for discovery.
Future research should focus on:
-
Systematic Screening: Evaluating the this compound scaffold against a broad panel of CNS targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives of both scaffolds to optimize potency and selectivity for desired targets.
-
Head-to-Head Comparison: Performing direct comparative studies of optimized leads from both scaffolds in relevant disease models (e.g., neurodegeneration and cancer) to ascertain their relative therapeutic potential.
By leveraging the distinct structural attributes of these two isoquinoline-based scaffolds, researchers can continue to explore novel chemical spaces and develop next-generation therapeutics for a range of challenging diseases.
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A Comparative Guide to Cross-Reactivity in 2,3-Dihydro-1h-benzo[de]isoquinoline-Based Fluorescent Sensors
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A Comparative Guide to 2,3-Dihydro-1H-benzo[de]isoquinoline Derivatives in Organic Electronics
In the rapidly evolving landscape of organic electronics, the quest for novel materials with tailored optoelectronic properties is paramount. Among the myriad of molecular scaffolds, the 2,3-Dihydro-1H-benzo[de]isoquinoline core, particularly in its oxidized form as 1,8-naphthalimide, has emerged as a versatile and powerful building block. This guide provides a comprehensive performance benchmark of 1,8-naphthalimide derivatives, offering a comparative analysis against other established classes of organic semiconductors. We will delve into the synthetic strategies, structure-property relationships, and device performance, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights.
While the parent this compound molecule itself has not been extensively studied as an active material in organic electronics, its derivatives, most notably the 1,8-naphthalimide family, have garnered significant attention.[1][2] The high electron affinity, excellent thermal and chemical stability, and facile functionalization of the 1,8-naphthalimide core make it an ideal candidate for a variety of applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2]
The 1,8-Naphthalimide Scaffold: A Platform for Tunable Optoelectronics
The 1,8-naphthalimide structure features a planar and electron-deficient aromatic core, which is conducive to efficient electron transport.[1] The true strength of this scaffold lies in its amenability to chemical modification at both the imide nitrogen and the naphthalene core, allowing for precise tuning of its electronic and photophysical properties.[1]
Structure-Property Relationships
The strategic placement of electron-donating or electron-withdrawing groups on the 1,8-naphthalimide core can dramatically alter its performance characteristics. Substitution at the 4-position is particularly effective in modulating the emission color and charge transport properties.[3] For instance, introducing electron-donating amino groups at the 4-position can shift the emission from the blue to the green and even red regions of the spectrum.[3]
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The Ascendant Scaffold: Evaluating 2,3-Dihydro-1H-benzo[de]isoquinoline Derivatives in Modern Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and safety profiles is perpetual. Among the myriad of heterocyclic systems, the 2,3-Dihydro-1H-benzo[de]isoquinoline core has emerged as a structure of significant interest. Its rigid, three-dimensional architecture provides a unique framework for the design of targeted therapeutics. This guide offers a comprehensive comparison of the potential efficacy of this compound derivatives against established drugs, with a primary focus on their promising role as Poly(ADP-ribose) polymerase (PARP) inhibitors in oncology.
The Rationale: Why this compound?
The isoquinoline nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and neuroprotective effects.[1] The this compound scaffold, a constrained analogue of isoquinoline, offers several advantages for drug design:
-
Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein.
-
Three-Dimensional Diversity: The non-planar structure allows for the exploration of chemical space in three dimensions, enabling interactions with complex binding sites that are often inaccessible to flatter molecules.
-
Synthetic Tractability: Established synthetic routes allow for the systematic modification of the core structure at various positions, facilitating the optimization of pharmacological properties.[2]
This guide will delve into the comparative efficacy of these derivatives, primarily through the lens of PARP inhibition, a clinically validated target in cancer therapy.
Comparative Efficacy as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, making PARP inhibitors a cornerstone of targeted therapy for certain ovarian, breast, prostate, and pancreatic cancers.[3]
While direct comparative studies on this compound derivatives as PARP inhibitors are emerging, the broader class of isoquinolinone-based compounds has shown significant promise. A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been developed and demonstrated potent PARP-1 inhibition.[4] The lead compound from this series exhibited favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics compared to the approved PARP inhibitor, Olaparib.[4]
To provide a tangible comparison, the following table summarizes the inhibitory concentrations (IC50) of various isoquinoline and related heterocyclic derivatives against PARP-1, alongside the values for clinically approved PARP inhibitors.
| Compound Class/Drug Name | Target | IC50 (nM) | Reference |
| Existing Drugs | |||
| Olaparib | PARP-1 | 4.40 | [3] |
| Rucaparib | PARP-1 | - | - |
| Niraparib | PARP-1 | - | - |
| Talazoparib | PARP-1 | - | - |
| Investigational Derivatives | |||
| Quinoxaline Derivative 5 | PARP-1 | 3.05 | [3] |
| Quinoxaline Derivative 8a | PARP-1 | 2.31 | [3] |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide lead compound | PARP-1 | Potent (specific value not publicly disclosed) | [4] |
| 5-Iodoisoquinolin-1-one | PARP | Potent (preliminary screen) | [5] |
Note: The table highlights the potential of isoquinoline-related scaffolds to achieve PARP inhibition in the nanomolar range, comparable to or even exceeding the potency of established drugs like Olaparib.
The data suggests that the isoquinoline scaffold is a viable starting point for the development of potent PARP inhibitors. The unique structural features of this compound derivatives could offer opportunities to fine-tune selectivity and pharmacokinetic properties, potentially leading to a superior therapeutic window.
Experimental Protocols for Efficacy Evaluation
To facilitate the investigation and comparison of novel this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Synthesis of the this compound Core
A general synthetic route to the this compound scaffold is outlined below. Specific substitutions would require modifications to the starting materials and reagents.
Caption: General synthetic workflow for this compound derivatives.
Methodology:
-
N-Substituted Naphthalimide Synthesis:
-
To a solution of 1,8-naphthalic anhydride in a suitable solvent (e.g., acetic acid or DMF), add an equimolar amount of the desired primary amine.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the N-substituted naphthalimide product by filtration or extraction.
-
-
Reduction of the Imide:
-
Suspend the N-substituted naphthalimide in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction carefully with water and a base (e.g., NaOH solution).
-
Filter the resulting solids and concentrate the filtrate to obtain the crude reduced intermediate.
-
-
Cyclization to the Final Product:
-
Dissolve the crude intermediate in a suitable acidic medium (e.g., polyphosphoric acid or a strong mineral acid).
-
Heat the mixture to promote intramolecular cyclization.
-
After completion, pour the reaction mixture onto ice and neutralize with a base.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization.
-
Protocol 2: In Vitro PARP-1 Inhibition Assay
This colorimetric assay measures the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.
Caption: Workflow for the in vitro PARP-1 inhibition assay.
Methodology:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Setup: In each well, add PARP-1 enzyme, a biotinylated NAD+ solution, and the test compound (this compound derivative) at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the PARPylation reaction to occur.
-
Detection: Wash the plate to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains.
-
Signal Generation: After another wash step, add a colorimetric HRP substrate (e.g., TMB).
-
Readout: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the test compound.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP-1 activity by 50%.
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Caption: Step-by-step workflow of the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant ovarian or breast cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
Future Directions and Concluding Remarks
The this compound scaffold represents a promising frontier in the development of novel therapeutics, particularly in the realm of oncology as PARP inhibitors. While direct comparative efficacy data for this specific class of compounds is still emerging, the strong performance of structurally related isoquinoline derivatives provides a compelling rationale for their continued investigation.
The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate the efficacy of novel this compound derivatives. By systematically exploring the structure-activity relationships and comparing their performance against existing drugs, the scientific community can unlock the full therapeutic potential of this ascendant molecular scaffold. Future studies should focus on synthesizing a library of these derivatives and conducting head-to-head comparisons with clinically approved PARP inhibitors to definitively establish their therapeutic value.
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A Comparative Guide to the In Vitro and In Vivo Validation of 2,3-Dihydro-1H-benzo[de]isoquinoline-Based Anticancer Therapies
This guide provides a comprehensive framework for the preclinical validation of novel therapies derived from the 2,3-Dihydro-1H-benzo[de]isoquinoline scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal logic behind experimental choices, establishes self-validating systems for data integrity, and compares the performance of a hypothetical therapeutic candidate against established standards, supported by experimental data and authoritative references.
Introduction: The Emergence of the Benzo[de]isoquinoline Scaffold in Oncology
The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Derivatives of the extended this compound system are of particular interest. This rigid, polycyclic structure is a key component of several potent DNA Damage Response (DDR) inhibitors, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.
PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs).[4] In cancer cells with deficiencies in other DNA repair pathways, such as mutations in BRCA1 or BRCA2, inhibiting PARP leads to an accumulation of DNA damage and ultimately, cell death through a mechanism known as synthetic lethality.[4][5] Several PARP inhibitors, including Olaparib and Rucaparib, are now approved for treating cancers with these specific genetic vulnerabilities.[6][7]
This guide will use a hypothetical candidate, DBIQ-7 , a novel this compound derivative, to illustrate a rigorous validation pipeline. We will compare its performance metrics against the well-established PARP inhibitor, Olaparib.
The Preclinical Validation Workflow: A Self-Validating Funnel
The journey from a promising chemical entity to a preclinical candidate follows a logical, multi-stage validation process. This workflow is designed as a funnel, where each stage increases in complexity and clinical relevance, progressively building confidence in the therapeutic candidate while filtering out those with undesirable characteristics. The core principle is to establish a foundational understanding of a compound's activity in vitro before committing to resource-intensive in vivo studies.[8]
In Vitro Validation: Quantifying Potency and Mechanism
In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to evaluate a compound's biological activity in a controlled environment.[8] The primary goals are to determine the potency of the candidate and to confirm that its cytotoxic effects are mediated by the intended mechanism of action.
Foundational Cytotoxicity Screening
Causality Behind Experimental Choice: The first step is to determine if DBIQ-7 can kill cancer cells and at what concentration. The MTT assay is a robust, high-throughput colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[9][10] By exposing cancer cell lines (e.g., BRCA-mutant breast cancer lines like MDA-MB-436) to a range of concentrations, we can generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[9]
Protocol 1: MTT Assay for Cytotoxicity Assessment
Objective: To determine the IC50 value of DBIQ-7 in a cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-436) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Treatment: Prepare a 10 mM stock solution of DBIQ-7 in DMSO. Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.1 nM to 10 µM). Replace the medium in the wells with the drug dilutions. Include a "vehicle control" (DMSO only) and a "positive control" (Olaparib).[9]
-
Incubation: Incubate the plates for 72 hours to allow the compound to exert its effect.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT tetrazolium salt into purple formazan crystals.[11]
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Mechanism of Action Elucidation
Causality Behind Experimental Choice: An IC50 value alone is insufficient; we must confirm that DBIQ-7 kills cells through the hypothesized mechanism—in this case, by inhibiting PARP and inducing apoptosis. Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[4] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membrane integrity (late apoptosis or necrosis).[4]
Protocol 2: Apoptosis Analysis via Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by DBIQ-7.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with DBIQ-7 at concentrations corresponding to 1x and 5x its IC50 value for 48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash the cells with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each of four quadrants:
-
Lower-Left (Annexin V-/PI-): Live cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells. A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations relative to the vehicle control confirms apoptosis induction.
-
Comparative In Vitro Data Summary
A successful candidate should demonstrate potency comparable to or greater than the standard of care.
| Compound | Cell Line | Target Mutation | IC50 (nM) | Primary Mechanism |
| DBIQ-7 (Hypothetical) | MDA-MB-436 | BRCA1 mutant | 8.5 | PARP Inhibition |
| Olaparib (Reference) | MDA-MB-436 | BRCA1 mutant | 15.2 | PARP Inhibition |
| Doxorubicin (Reference) | MDA-MB-436 | BRCA1 mutant | 50.7 | Topoisomerase II Inhibition |
Note: Data is illustrative and based on typical potencies for PARP inhibitors in sensitive cell lines.
In Vivo Validation: Assessing Efficacy and Tolerability in a Living System
While in vitro data is essential, it cannot fully predict a drug's behavior in a complex living organism.[8] In vivo studies are critical for evaluating a drug's efficacy, safety, and pharmacokinetic properties in a more clinically relevant context.[8][12]
Rationale for Animal Model Selection
Causality Behind Experimental Choice: For an initial efficacy assessment of a targeted therapy like a PARP inhibitor, a Cell Line-Derived Xenograft (CDX) model is an excellent choice.[13] This involves implanting human cancer cells with a known genetic background (e.g., BRCA1-mutant) into immunodeficient mice.[13][14] This model allows for the direct assessment of the drug's anti-tumor activity without the complexities of a fully functional immune system, providing a clear and direct measure of on-target efficacy.[12]
Protocol 3: Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the anti-tumor efficacy and tolerability of DBIQ-7 in vivo.
Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID) in accordance with AAALAC guidelines. Allow for a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-436 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Group 1: Vehicle (e.g., saline or specified formulation buffer)
-
Group 2: DBIQ-7 (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: DBIQ-7 (e.g., 50 mg/kg, daily oral gavage)
-
Group 4: Olaparib (e.g., 50 mg/kg, daily oral gavage)
-
-
Treatment and Monitoring: Administer the assigned treatments for a predetermined period (e.g., 21-28 days). Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the treatment group's mean tumor volume and ΔC is the change in the control group's mean tumor volume.
-
Tolerability Assessment: Evaluate tolerability based on changes in body weight and clinical signs of distress. A body weight loss of >20% is typically a sign of poor tolerability.
Comparative In Vivo Performance Summary
The ultimate goal is to achieve significant tumor regression at a well-tolerated dose.
| Compound | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| DBIQ-7 (Hypothetical) | 50 | Daily, Oral | 95% (regression) | -2% |
| Olaparib (Reference) | 50 | Daily, Oral | 88% (regression) | -4% |
| Vehicle Control | N/A | Daily, Oral | 0% | +5% |
Note: Data is illustrative, representing a positive outcome for a preclinical candidate.
Signaling Pathway Context: The Mechanism of Synthetic Lethality
Understanding the molecular pathway is critical for interpreting experimental results and predicting which patient populations will benefit. DBIQ-7, as a PARP inhibitor, exploits the concept of synthetic lethality in BRCA-deficient tumors.
Conclusion and Future Perspectives
This guide outlines a logical and rigorous pathway for the preclinical validation of this compound-based therapies, using the example of a hypothetical PARP inhibitor, DBIQ-7. Through a phased approach of in vitro and in vivo testing, it is possible to build a comprehensive data package that characterizes a compound's potency, mechanism of action, efficacy, and safety profile. The comparative data presented demonstrates how a novel candidate can be benchmarked against established therapies, providing a clear rationale for its continued development.
Future studies would involve expanding the validation to include patient-derived xenograft (PDX) models, which more closely mimic human tumor heterogeneity, and syngeneic models to investigate potential interactions with the immune system.[13][15] A thorough investigation of pharmacokinetics and pharmacodynamics (PK/PD) will also be essential to establish a clear link between drug exposure and therapeutic effect, ultimately informing the design of first-in-human clinical trials.
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Dove Medical Press. In vitro analysis of PARP inhibitor nanoformulations | IJN. [Link]
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National Institutes of Health (NIH). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
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Brunel University London. Investigation the role of PARP inhibitors in ovarian cancer using in vitro models and clinical samples. [Link]
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National Institutes of Health (NIH). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
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Quomi. In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. [Link]
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Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
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A Head-to-Head Comparison of Synthesis Methods for 2,3-Dihydro-1H-benzo[de]isoquinoline: A Guide for Researchers
The 2,3-dihydro-1H-benzo[de]isoquinoline core structure is a key pharmacophore found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this valuable scaffold, supported by experimental data and procedural insights to aid in methodological selection and optimization. Our focus will be on the practical application of these methods, detailing the underlying chemical principles and providing a clear comparative analysis of their respective strengths and limitations.
Introduction to the this compound Scaffold
The tricyclic framework of this compound, a hydrogenated derivative of 1H-benzo[de]isoquinoline, is a recurring motif in medicinal chemistry. Its rigid, yet three-dimensional, structure allows for precise orientation of substituents, making it an attractive scaffold for targeting a range of biological receptors. The development of robust and scalable synthetic methods is therefore crucial for enabling the exploration of the chemical space around this core and for the ultimate production of novel therapeutic agents.
The most prevalent and direct approach to the this compound ring system begins with the readily available and commercially accessible 1,8-naphthalic anhydride. This starting material is first converted to an N-substituted 1,8-naphthalimide, which is then subjected to reduction. The choice of reducing agent and reaction conditions is critical and defines the two major synthetic strategies that will be compared in this guide:
-
Chemical Reduction using Metal Hydrides: Primarily employing Lithium Aluminum Hydride (LAH).
-
Catalytic Hydrogenation: Utilizing heterogeneous catalysts such as Raney Nickel.
This guide will now delve into a detailed examination of each of these methods, providing experimental protocols, mechanistic discussions, and a comparative analysis to inform your synthetic planning.
Method 1: Chemical Reduction with Lithium Aluminum Hydride (LAH)
Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent capable of reducing a wide array of functional groups, including the robust imide functionality of N-substituted naphthalimides.[1][2] This method is often favored for its high reactivity and the typically clean conversion to the desired amine.
Mechanistic Rationale
The reduction of an imide with LAH proceeds via a two-step nucleophilic addition of hydride ions (H⁻) to the carbonyl carbons. The initial attack on one carbonyl group forms a hemiaminal-like intermediate. A second hydride transfer to the other carbonyl, facilitated by the aluminum species, leads to the complete reduction of both C=O bonds to CH₂ groups, yielding the final this compound. A key feature of amide and imide reduction with LAH is the removal of the carbonyl oxygen atoms, leading directly to the corresponding amine.[3][4]
Caption: LAH reduction workflow.
Experimental Protocol: General Procedure for LAH Reduction
Caution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][5]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of Lithium Aluminum Hydride (typically 2-4 equivalents) in anhydrous tetrahydrofuran (THF) is prepared at 0 °C (ice bath).
-
Addition of Substrate: The N-substituted 1,8-naphthalimide (1 equivalent), dissolved in anhydrous THF, is added dropwise to the LAH suspension. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then refluxed for a period of 4 to 24 hours, depending on the substrate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of:
-
Isolation: The resulting slurry is stirred at room temperature for 30 minutes, and then the solid is removed by filtration through a pad of Celite®. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Method 2: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation offers a potentially milder and more scalable alternative to metal hydride reductions. Raney Nickel is a widely used, highly active hydrogenation catalyst that can be effective for the reduction of various functional groups, including the imide moiety in naphthalimides.[8]
Mechanistic Rationale
Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bonds of the imide. The reaction occurs on the surface of the Raney Nickel catalyst. The catalyst adsorbs both the hydrogen gas and the naphthalimide substrate, facilitating the cleavage of the H-H bond and the stepwise transfer of hydrogen atoms to the carbonyl carbons. This process ultimately leads to the formation of the desired this compound.
Caption: Catalytic hydrogenation workflow.
Experimental Protocol: General Procedure for Raney Nickel Hydrogenation
Caution: Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent. Hydrogen gas is highly flammable and should be handled with appropriate safety precautions in a well-ventilated area.[9]
-
Catalyst Preparation: Commercially available Raney Nickel is typically supplied as a slurry in water. Prior to use, the water is decanted, and the catalyst is washed several times with the reaction solvent (e.g., ethanol or THF) to remove residual water.
-
Reaction Setup: The N-substituted 1,8-naphthalimide and the washed Raney Nickel catalyst (typically 10-50% by weight of the substrate) are placed in a high-pressure hydrogenation vessel (autoclave) with a suitable solvent.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 50-150 atm). The reaction mixture is then heated to a temperature between 100-200 °C with vigorous stirring. The reaction is monitored by observing the uptake of hydrogen.
-
Workup: After the reaction is complete, the vessel is cooled to room temperature and the hydrogen pressure is carefully vented. The reaction mixture is then filtered through a pad of Celite® to remove the Raney Nickel catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to afford the crude product, which can be purified by standard methods such as column chromatography or recrystallization.
Head-to-Head Comparison
| Feature | Lithium Aluminum Hydride (LAH) Reduction | Catalytic Hydrogenation (Raney Nickel) |
| Reactivity & Scope | Highly reactive, reduces a wide range of functional groups. May lack selectivity if other reducible groups are present. | Generally milder, can be more selective. May not be effective for all substrates or may require harsh conditions. |
| Reaction Conditions | Typically requires reflux in an ethereal solvent (e.g., THF) at atmospheric pressure. | Requires high pressure (50-150 atm) and elevated temperatures (100-200 °C). |
| Safety & Handling | Pyrophoric and highly reactive with water and protic solvents. Requires stringent anhydrous conditions and careful handling. | Catalyst can be pyrophoric when dry. Requires handling of flammable hydrogen gas under high pressure. |
| Workup & Isolation | Can be challenging due to the formation of aluminum salt emulsions. The Fieser workup is often employed to facilitate isolation. | Generally straightforward, involving filtration of the catalyst followed by solvent removal. |
| Scalability | Can be difficult to scale up due to the exothermic nature of the reaction and the hazards associated with large quantities of LAH. | More amenable to large-scale synthesis, as commonly practiced in industrial settings. |
| Cost | LAH is a relatively inexpensive reagent. | The cost of the catalyst and the requirement for specialized high-pressure equipment can be higher. |
| Waste | Generates stoichiometric amounts of aluminum salts as waste. | The catalyst can often be recovered and potentially reused, although its activity may decrease. |
| Reported Yields | Generally high for complete reduction of imides. | Variable, depending on the substrate, catalyst activity, and reaction conditions. |
Conclusion and Recommendations
Both Lithium Aluminum Hydride reduction and catalytic hydrogenation with Raney Nickel represent viable pathways for the synthesis of 2,3-dihydro-1H-benzo[de]isoquinolines from N-substituted 1,8-naphthalimides. The choice between these two methods will largely depend on the specific requirements of the synthesis, including the scale of the reaction, the presence of other functional groups on the molecule, and the available laboratory equipment.
For small-scale laboratory synthesis where high reactivity is desired and other reducible functional groups are absent, LAH reduction is often the method of choice due to its typically high yields and the use of standard laboratory glassware. However, meticulous attention to safety and anhydrous conditions is paramount.
For larger-scale applications or for substrates containing functional groups that are sensitive to LAH (e.g., esters, nitriles), catalytic hydrogenation is generally the preferred route. While it requires specialized high-pressure equipment, it is often safer to scale up and can offer greater selectivity. The workup is also significantly more straightforward.
Ultimately, the optimal method will be determined by empirical evaluation for the specific substrate of interest. It is recommended to perform small-scale trial reactions to establish the ideal conditions and to assess the yield and purity of the desired this compound product before committing to a larger-scale synthesis.
References
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Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]
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Amide Reduction Mechanism by LiAlH4. (n.d.). Chemistry Steps. Retrieved from [Link]
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Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. (n.d.). Imperial College London. Retrieved from [Link]
-
Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Raney Nickel Catalyst. (n.d.). Vineeth Precious Catalysts Pvt. Ltd. Retrieved from [Link]
-
Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Retrieved from [Link]
-
Strong Reductions using Lithium Aluminum Hydride (LAH). (2018, January 21). [Video]. YouTube. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]
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hydrogen. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds. (2005, May 11). Google Patents.
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Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. (n.d.). ScienceDirect. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dihydro-1h-benzo[de]isoquinoline
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,3-Dihydro-1h-benzo[de]isoquinoline (CAS No. 22817-26-1), a heterocyclic amine that requires meticulous management due to its hazardous properties.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[2][3]
Key Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Measures |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
| H411: Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 2 | P273: Avoid release to the environment. |
Immediate Safety and Spill Response
Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.
In case of a spill:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Don Appropriate PPE: At a minimum, this includes chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For larger spills, a face shield and respiratory protection may be necessary.[4]
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Seek Medical Attention: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1][2][3][4]
Waste Characterization and Classification
Proper disposal begins with accurate waste characterization. Waste containing this compound must be classified as hazardous waste.[1][3]
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[5][6] Due to its corrosive nature, waste containing this compound will likely be classified as a D002 corrosive hazardous waste .[5][6][7][8][9]
Step-by-Step Disposal Procedures
Disposal of this compound must be conducted in compliance with all federal, state, and local regulations. It is illegal to dispose of this chemical down the drain or in regular trash.[10]
On-Site Waste Accumulation and Storage
-
Segregation: Keep waste containing this compound separate from other waste streams, especially incompatible materials such as strong oxidizing agents and acids.[11][12]
-
Containerization: Use a designated, leak-proof, and compatible container for waste collection. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and a description of its hazards (Corrosive).[11][13]
-
Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from sources of ignition.[3][13][14] Corrosive materials should be stored below eye level.[4]
On-Site Treatment (for small quantities, with extreme caution)
For very small quantities of dilute solutions, neutralization may be an option to render the waste less hazardous before disposal. However, this should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.
Neutralization Protocol for Dilute Basic Solutions:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare Neutralizing Agent: Prepare a dilute solution of a weak acid, such as acetic acid or citric acid.
-
Slow Addition: Slowly and carefully add the dilute acid to the stirred, cooled solution of the amine waste. The reaction can be exothermic, so cooling in an ice bath is recommended.
-
Monitor pH: Continuously monitor the pH of the solution. The goal is to bring the pH to a neutral range (between 6 and 8).
-
Final Disposal: Once neutralized, the resulting solution must still be evaluated for any remaining hazards before being disposed of as aqueous waste in accordance with institutional and local regulations.
Off-Site Disposal
For bulk quantities and concentrated waste, on-site treatment is not recommended. The primary and safest disposal method is to use a licensed hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide guidance on the proper procedures for hazardous waste pickup and disposal.
-
Licensed Waste Hauler: The EHS office will arrange for a licensed hazardous waste hauler to collect the waste. These companies are equipped to handle and transport hazardous materials safely.
-
Final Disposition: The hazardous waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common final disposal method for organic hazardous waste is incineration at high temperatures in a facility equipped with pollution control devices to scrub harmful emissions like nitrogen oxides.[15][16][17]
Regulatory Compliance
Adherence to regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) is mandatory.
-
OSHA: Employers must provide a safe workplace, which includes training on the handling of hazardous chemicals, providing appropriate PPE, and having a written Hazard Communication Program.[18][19][20]
-
EPA: The generation, storage, transportation, and disposal of hazardous waste are regulated under RCRA.[5] Generators of hazardous waste are responsible for it from "cradle to grave."
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dihydro-1H-benzo[de]isoquinoline
Welcome to your essential resource for the safe handling of 2,3-Dihydro-1H-benzo[de]isoquinoline (CAS No. 22817-26-1). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the necessary personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a chemical that demands respect. According to its Safety Data Sheet (SDS), it is classified as a substance that causes severe skin burns and eye damage (H314)[1]. This corrosive nature dictates a stringent approach to personal protection. Direct contact can lead to immediate and significant tissue damage. Therefore, our primary objective is to establish an unbroken barrier between you and the chemical.
The core principle behind our PPE recommendations is the prevention of all routes of exposure: dermal (skin), ocular (eyes), and inhalation. Each piece of recommended equipment plays a specific role in this comprehensive protective strategy.
Your Armor: Selecting the Right Personal Protective Equipment
Effective protection goes beyond simply wearing a lab coat. For this compound, a multi-layered approach to PPE is mandatory. The following table outlines the essential equipment, its purpose, and selection criteria.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are of sufficient thickness and are regularly inspected for tears or punctures. | Primary Barrier Against Skin Contact: Prevents direct contact with the corrosive solid or solutions, mitigating the risk of severe skin burns[1][2]. |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Complete Ocular and Facial Protection: Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes[1][3]. |
| Body Protection | Chemical-resistant lab coat or coveralls. | Shielding the Body from Spills and Splashes: A lab coat made of appropriate chemical-resistant material protects the skin on the torso and arms from accidental contact[1][4]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator is necessary. | Preventing Inhalation of Irritating Dust/Vapors: Although primarily a corrosive hazard upon contact, dusts or vapors can be irritating to the respiratory tract. Engineering controls like fume hoods are the first line of defense[1][2]. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protecting Feet from Spills: Ensures that any spills that reach the floor do not come into contact with the skin on the feet. |
The Workflow: A Step-by-Step Operational Plan
Adherence to a strict, repeatable workflow is paramount for safety. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
